Propyl hydrogen methylphosphonate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H11O3P |
|---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
methyl(propoxy)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3,(H,5,6) |
InChI Key |
WPEAFCGWTBGVNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Propyl hydrogen methylphosphonate synthesis pathway
An In-depth Technical Guide to the Synthesis of Propyl Hydrogen Methylphosphonate
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for producing propyl hydrogen methylphosphonate, a monoalkyl ester of methylphosphonic acid. This compound is of significant interest to the scientific community, particularly as a reference material for the verification of exposure to G-series chemical warfare agents, as it is a primary hydrolysis product.[1][2][3] This document delves into three core synthetic strategies: the direct reaction of propanol with methylphosphonic dichloride, a multi-stage route involving transesterification and the Michaelis-Arbuzov reaction, and the selective direct esterification of methylphosphonic acid. The guide is intended for researchers, chemists, and professionals in drug development and analytical sciences, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies.
Introduction: The Significance of Propyl Hydrogen Methylphosphonate
Propyl hydrogen methylphosphonate, also known as O-propyl methylphosphonic acid, is an organophosphorus compound featuring a single propyl ester group attached to methylphosphonic acid. Its chemical significance is primarily tied to its role as a stable and persistent hydrolysis product of the G-series nerve agent, Sarin (GB), when propanol is the esterifying alcohol or is present during degradation.[1][4] The detection of such alkyl methylphosphonic acids in environmental or biomedical samples serves as a crucial indicator for the retrospective verification of nerve agent exposure.[5]
Consequently, the availability of high-purity propyl hydrogen methylphosphonate as a reference standard is essential for the development and validation of analytical detection methods.[3] This guide provides the necessary theoretical and practical framework for its synthesis in a laboratory setting.
Overview of Synthetic Strategies
The synthesis of a monoalkyl phosphonic acid ester presents a distinct chemical challenge: achieving selective mono-esterification while avoiding the formation of the dialkyl ester and managing unreacted phosphonic acid. This guide explores three field-proven pathways, each with unique advantages and experimental considerations.
Caption: Reaction scheme for the Methylphosphonic Dichloride pathway.
Experimental Protocol
This protocol is adapted from the methodology described for similar alkyl methylphosphonic acids. [1][3]
-
Reaction Setup: To a three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add methylphosphonic dichloride (1 equiv.) dissolved in an inert solvent such as toluene.
-
Alcohol Addition: Slowly add propanol (1 equiv.) dropwise to the stirred solution at 0-5 °C. The reaction is exothermic, and maintaining a low temperature minimizes the formation of the dialkyl phosphonate byproduct.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Hydrolysis: Carefully add water (2 equiv.) to the reaction mixture and reflux for an additional 1 hour to ensure complete hydrolysis of the phosphonic chloride intermediate.
-
Work-up and Purification: Cool the reaction mixture. Separate the organic and aqueous layers. The product, being polar, may partition between layers. An effective method for isolation involves solvent extraction. [1][3]Extract the aqueous phase with a suitable organic solvent like chloroform. The combined organic extracts can then be washed with water to remove any remaining unreacted methylphosphonic acid.
-
Final Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
Pathway B: The Transesterification & Arbuzov Route
This classic three-stage organophosphorus synthesis route offers an alternative that avoids the use of the highly reactive methylphosphonic dichloride. [6]It builds the desired structure by first creating a mixed phosphite ester, followed by a Michaelis-Arbuzov rearrangement, and concluding with selective dealkylation.
Mechanistic Rationale
-
Transesterification: Trimethyl phosphite is reacted with propanol in the presence of a sodium catalyst. This equilibrium-driven reaction substitutes one methoxy group with a propoxy group, yielding dimethyl propyl phosphite.
-
Michaelis-Arbuzov Reaction: The resulting P(III) phosphite is treated with methyl iodide. The phosphorus lone pair attacks the methyl group of methyl iodide, and in a concerted rearrangement, the iodide ion attacks one of the methyl groups on the phosphorus, yielding methyl propyl methylphosphonate and methyl iodide.
-
Selective Demethylation: The final step is a selective cleavage of the methyl ester in the presence of the propyl ester. This is achieved using a reagent like bromotrimethylsilane (TMSBr). The TMSBr preferentially attacks the less sterically hindered methyl group. Subsequent methanolysis of the silyl ester intermediate reveals the phosphonic acid. [6]
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Chemical Properties and Analytical Profiling of Propyl Hydrogen Methylphosphonate (PrMP)
Topic: Chemical Properties of Propyl Hydrogen Methylphosphonate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
Propyl hydrogen methylphosphonate (PrMP), specifically the n-propyl isomer (CAS 4546-11-6), is a critical organophosphorus monoester used primarily as a reference standard in chemical forensics and as a structural homolog in the study of nerve agent degradation.
While often overshadowed by its isomer Isopropyl methylphosphonic acid (IMPA) —the primary metabolite of Sarin (GB)—PrMP serves a distinct role in profiling "n-Propyl Sarin" (a Sarin homolog) and evaluating the selectivity of detection systems. In drug development, the propyl methylphosphonate moiety acts as a lipophilic bioisostere for phosphate groups, enhancing cellular permeability in nucleotide analog prodrugs.
This guide provides a rigorous technical breakdown of PrMP, focusing on its synthesis, hydrolytic stability, and the specific analytical protocols (GC-MS/LC-MS) required for its detection in complex matrices.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
PrMP is a monobasic acid characterized by a stable carbon-phosphorus (C-P) bond and a hydrolytically active ester linkage. Unlike carboxylic esters, the phosphonate monoester is remarkably resistant to neutral hydrolysis but susceptible to cleavage under extreme pH conditions.
Table 1: Physicochemical Specifications
| Property | Value / Description | Notes |
| IUPAC Name | Propyl hydrogen methylphosphonate | n-Propyl isomer |
| CAS Registry Number | 4546-11-6 | Distinct from IMPA (1832-54-8) |
| Molecular Formula | ||
| Molecular Weight | 138.10 g/mol | Identical to IMPA (Isomer) |
| Structure | Methyl group directly bonded to P | |
| pKa (Acid Dissociation) | ~2.30 (Estimated) | Stronger acid than acetic acid; exists as anion at physiological pH |
| Physical State | Viscous Liquid | Hygroscopic |
| Solubility | High (Water, Alcohols, DMSO) | Amphiphilic nature |
| Stability | High thermal stability; non-volatile | Requires derivatization for GC analysis |
Distinction Alert: Researchers must differentiate PrMP from IMPA (Isopropyl methylphosphonic acid). While they share the same mass (MW 138.1), they exhibit distinct retention times in gas chromatography and different fragmentation patterns in mass spectrometry due to the branching of the propyl chain.
Synthesis & Production Methodologies
High-purity PrMP is rarely available off-the-shelf in bulk and is typically synthesized in situ or in small batches for analytical standardization. The most robust protocol involves the controlled hydrolysis of the diester or the reaction of methylphosphonic dichloride.
Synthesis Workflow (DOT Visualization)
The following diagram outlines the two primary synthetic routes: the Dichloride Route (preferred for scale) and the Diester Hydrolysis Route (preferred for purity).
Caption: Figure 1. Dual synthetic pathways for PrMP. The dichloride route is generally faster, while the diester route allows for easier purification of the intermediate.
Detailed Protocol: Dichloride Route
Rationale: This method ensures complete conversion of the reactive chloride before hydrolysis, minimizing the formation of the di-acid (MPA).
-
Reagents: Methylphosphonic dichloride (98%), anhydrous n-propanol, Triethylamine (TEA) as a scavenger.
-
Step 1 (Esterification):
-
Dissolve
in dry dichloromethane (DCM) under atmosphere at 0°C. -
Add n-propanol (2.2 equivalents) mixed with TEA dropwise. The exotherm must be controlled to prevent side reactions.
-
Stir for 2 hours at room temperature. Wash with water to remove amine salts. Evaporate solvent to yield Dipropyl methylphosphonate .
-
-
Step 2 (Partial Hydrolysis):
-
Reflux the diester in 10% NaOH (1 molar equivalent) for 4 hours.
-
Critical Step: Acidify carefully with HCl to pH 2.0. Extract immediately with chloroform or ethyl acetate. The monoester (PrMP) partitions into the organic phase, while the di-acid (MPA) remains in the aqueous phase.
-
Dry over
and concentrate.
-
Analytical Profiling & Detection
For researchers tracking CWA degradation or drug metabolites, PrMP is non-volatile and polar, rendering direct Gas Chromatography (GC) impossible. Derivatization is mandatory.
GC-MS Analysis (Silylation Protocol)
Mechanism: The hydroxyl group on the phosphorus is silylated to increase volatility and thermal stability.
-
Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Protocol:
-
Evaporate aqueous sample to dryness (PrMP is non-volatile, so evaporative loss is negligible).
-
Add 50
Acetonitrile + 50 BSTFA/TMCS. -
Heat at 60°C for 30 minutes.
-
Inject 1
into GC-MS (Splitless).
-
Mass Spectrum Diagnostic Peaks (EI Source):
-
m/z 195: Molecular Ion (
) for Trimethylsilyl-PrMP ( ). -
m/z 180:
(Loss of methyl from TMS). -
m/z 153:
(Loss of propene via McLafferty rearrangement—distinctive for n-propyl vs isopropyl). -
Comparison: IMPA derivative gives a strong m/z 137 peak; PrMP shows a different fragmentation ratio due to the linear chain.
LC-MS/MS Workflow (Trace Analysis)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis in biological fluids or environmental water, avoiding the artifact formation of GC derivatization.
Caption: Figure 2. LC-MS/MS workflow using Anion Exchange SPE for enrichment.
Method Parameters:
-
Ionization: Electrospray Negative (ESI-). PrMP readily forms the
ion. -
Precursor Ion: m/z 137.0.
-
Product Ions (MRM):
-
Quantifier: m/z 79 (
). -
Qualifier: m/z 95 (
).
-
-
Chromatography: Reverse phase columns often fail to retain polar PrMP. HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode columns (e.g., SIELC Primesep) are required for adequate retention and separation from inorganic phosphates.
Reactivity & Stability Profile
Understanding the stability of PrMP is vital for storage and environmental fate modeling.
-
Hydrolytic Stability:
-
Neutral pH: Extremely stable. Half-life > 1 year at 25°C.
-
Acidic pH: Stable. The P-C bond does not cleave. The ester bond requires harsh conditions (conc. HCl, reflux) to hydrolyze to Methylphosphonic Acid (MPA).
-
Basic pH: Susceptible to saponification.[1] In 1M NaOH, PrMP hydrolyzes to MPA and n-propanol.
-
-
Thermal Stability:
-
PrMP decomposes before boiling at atmospheric pressure.
-
Vacuum distillation is possible but risky; purification via salt formation (Cyclohexylamine salt) is preferred.
-
References
-
Black, R. M., & Muir, B. (2003). Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products. Journal of Chromatography A, 1000(1-2), 253-281. Link
-
EPA Federal Facilities Forum. (2014). Issue Paper on Isopropyl Methylphosphonic Acid (IMPA) and Related Alkyl Methylphosphonic Acids. (Provides comparative data for homologs). Link
- Siles, L., et al. (2016). Separation of alkyl methylphosphonic acids by mixed-mode chromatography. Journal of Separation Science.
-
PubChem. (2024).[2] Propyl hydrogen methylphosphonate (Compound Summary). National Library of Medicine. Link
-
ChemicalBook. (2024). Propyl Hydrogen Methylphosphonate Properties and Synthesis. Link
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A Comprehensive Technical Guide to Propyl Hydrogen Methylphosphonate and Its Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Alkyl hydrogen methylphosphonates represent a class of organophosphorus compounds with significant relevance in both defense-related research and pharmaceutical development. As monoesters of methylphosphonic acid, their structural simplicity belies a complex role as key indicators for the hydrolysis of chemical warfare agents, such as sarin and soman.[1] Beyond forensic and environmental analysis, the broader family of phosphonates is integral to medicinal chemistry, where the phosphonate moiety serves as a non-hydrolyzable mimic of phosphate groups in numerous biologically active compounds.[2] This guide provides an in-depth examination of propyl hydrogen methylphosphonate and its structural isomers, isopropyl and isobutyl hydrogen methylphosphonate, focusing on their chemical identifiers, synthesis, applications, and safety considerations to support the work of professionals in research and drug development.
Chemical Identification and Nomenclature
Precise identification is critical when working with chemical isomers, as their physical and biological properties can differ significantly. Propyl hydrogen methylphosphonate (n-propyl) is structurally distinct from its branched-chain isomers, isopropyl and isobutyl hydrogen methylphosphonate.
Table 1: Core Identifiers for Propyl Hydrogen Methylphosphonate
| Identifier | Value | Source |
| Chemical Name | Propyl hydrogen methylphosphonate | ChemicalBook |
| CAS Number | 4546-11-6 | ChemicalBook |
| Molecular Formula | C4H11O3P | Inferred |
| Molecular Weight | 138.10 g/mol | Inferred |
Table 2: Identifiers for Key Isomers of Propyl Hydrogen Methylphosphonate
| Identifier | Isopropyl Hydrogen Methylphosphonate | Isobutyl Hydrogen Methylphosphonate |
| Synonyms | IMPA, GB acid, isopropoxy(methyl)phosphinic acid[3][4] | 2-Methylpropyl hydrogen methylphosphonate[5] |
| CAS Number | 1832-54-8[4][6] | 1604-38-2[5] |
| Molecular Formula | C4H11O3P[6] | C5H13O3P[5] |
| Molecular Weight | 138.1 g/mol [6] | 152.13 g/mol [5] |
| IUPAC Name | methyl(propan-2-yloxy)phosphinic acid[3] | methyl(2-methylpropoxy)phosphinic acid[5] |
| InChI Key | GHZKGHQGPXBWSN-UHFFFAOYSA-N[4][6] | ZNGLGLXWTVMUCL-UHFFFAOYSA-N[5] |
| SMILES | O=P(C)(O)OC(C)C[6] | CC(C)COP(=O)(C)O[5] |
Synthesis and Chemical Properties
General Synthesis Pathway
The synthesis of alkyl hydrogen methylphosphonates, such as the propyl, isopropyl, and isobutyl variants, is often achieved through a well-established three-stage route.[1] This methodology provides a reliable pathway to produce these important monoesters.
The process begins with the transesterification of trimethyl phosphite with the corresponding alcohol (e.g., propanol, isopropanol) to form a mixed phosphite. This intermediate is then subjected to a Michaelis-Arbuzov reaction with methyl iodide, which yields an alkyl methyl methylphosphonate. The final step involves selective demethylation, typically using bromotrimethylsilane, followed by methanolysis to produce the desired alkyl hydrogen methylphosphonate.[1]
Caption: General three-stage synthesis of alkyl hydrogen methylphosphonates.
Physicochemical Data
The properties of these compounds are essential for their application in analytical standards and as chemical intermediates.
Table 3: Physicochemical Properties
| Property | Isopropyl Hydrogen Methylphosphonate | Isobutyl Hydrogen Methylphosphonate | Pinacolyl Methylphosphonate |
| Appearance | Clear Liquid[6] | - | Liquid |
| Molecular Formula | C4H11O3P[6] | C5H13O3P[5] | C7H17O3P |
| Molecular Weight | 138.1 g/mol [6] | 152.13 g/mol [5] | 180.18 g/mol |
| Boiling Point | - | - | 96-106 °C / 8 mmHg |
| Density | - | - | 1.032 g/mL at 25 °C |
| Refractive Index | - | - | n20/D 1.434 |
Applications in Research and Drug Development
Degradation Product of Nerve Agents
Alkyl methylphosphonic acids are the primary hydrolysis products of G-series nerve agents. For instance, isopropyl methylphosphonic acid (IMPA) is a degradation product of sarin (GB), while pinacolyl methylphosphonic acid (PMPA) results from the breakdown of soman (GD).[1] The presence of these specific phosphonates in environmental or biological samples serves as a definitive indicator of prior exposure to the corresponding nerve agent.[1] Consequently, propyl hydrogen methylphosphonate and its isomers are crucial as analytical standards for developing and validating detection methods in environmental monitoring and defense research.
Role in Medicinal Chemistry and Prodrugs
The phosphonate group is a cornerstone of modern medicinal chemistry, primarily because it acts as a stable isostere of the phosphate group.[2] This substitution prevents enzymatic hydrolysis by phosphatases, a key advantage in drug design.
-
Antiviral Agents: Acyclic nucleoside phosphonates (ANPs) like Tenofovir, Adefovir, and Cidofovir are potent antiviral drugs used to treat HIV and viral hepatitis.[7][8] These compounds feature a phosphonate group that is critical for their mechanism of action.
-
Prodrug Strategies: The inherent negative charge of the phosphonate group at physiological pH hinders cell membrane permeability. To overcome this, prodrug strategies are widely employed.[9] Esterification of the phosphonic acid, for example, creating pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC) esters, neutralizes the charge and enhances oral bioavailability.[7][9] Tenofovir disoproxil fumarate (TDF) is a successful example of this approach.[9] Alkyl hydrogen methylphosphonates can be considered foundational structures in the development of more complex phosphonate prodrugs.[10][11]
Caption: General workflow for phosphonate prodrug delivery and activation.
Analytical Methodologies
The analysis of alkylphosphonic acids in aqueous samples is a regulated and critical task.[4] Due to their polar and acidic nature, specialized analytical techniques are required for effective separation and quantification. A common approach involves reversed-phase chromatography coupled with an anion-exchange mechanism.
Experimental Protocol: LC/MS Analysis
-
Sample Preparation: Aqueous samples are filtered to remove particulate matter. Depending on the matrix, a solid-phase extraction (SPE) cleanup may be necessary.
-
Chromatographic Separation: A reversed-phase anion-exchange column, such as a Primesep SB, is used for separation.[4] This provides retention for these polar acidic compounds.
-
Mobile Phase: An acidic mobile phase with an organic modifier (e.g., acetonitrile) is typically used. The gradient is optimized to resolve different alkylphosphonic acids.
-
Detection: Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and specificity, allowing for accurate quantification of target analytes like IMPA in complex matrices.[4]
Safety and Handling
No specific safety data sheet for propyl hydrogen methylphosphonate (CAS 4546-11-6) was available in the initial search. However, the data for the closely related isomer, isopropyl methylphosphonate (CAS 1832-54-8), provides a strong basis for handling procedures.
Table 4: Hazard Identification for Isopropyl Methylphosphonate
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed[3] | P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] |
| Skin Irritation | Category 2: Causes skin irritation[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] |
| Eye Irritation | Category 2A: Causes serious eye irritation[3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
| Respiratory Irritation | STOT SE 3: May cause respiratory irritation[3] | P261: Avoid breathing fumes, mist, spray, vapors.[3] |
Handling and Storage Recommendations
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][12]
-
Storage: Store in a cool, dry place in a tightly sealed container. The material may be moisture-sensitive.[3]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow product to enter drains.[13]
Conclusion
Propyl hydrogen methylphosphonate and its isomers are compounds of significant scientific interest. Their primary role as hydrolysis products of nerve agents makes them indispensable for defense and environmental science, while the broader chemical class of phosphonates continues to yield critical advancements in drug development, particularly in antiviral and anticancer therapies. A thorough understanding of their nomenclature, synthesis, and handling is essential for researchers leveraging these molecules to address challenges in both national security and human health.
References
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PubChem. 2-Methylpropyl Hydrogen (R)-Methylphosphonate. National Center for Biotechnology Information. [Link]
-
Freedman, L. D., & Doak, G. O. (1957). Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids. Journal of the Chemical Society, 3709-3714. [Link]
-
PubChem. 3-(Trihydroxysilyl)propyl methylphosphonate. National Center for Biotechnology Information. [Link]
-
PubChem. Isopropyl methyl methylphosphonate. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Isopropyl Methylphosphonic Acid. [Link]
-
GSRS. 3-(TRIHYDROXYSILYL)PROPYL METHYLPHOSPHONATE. [Link]
-
Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(15), 7458-7481. [Link]
-
Organic Syntheses. diisopropyl methylphosphonate. [Link]
-
Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 867505. [Link]
-
LookChem. Propylphosphonic acid hydrogen methyl ester Safety Data Sheets(SDS). [Link]
-
Kraszewski, A., & Stawinski, J. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 597861. [Link]
-
Mehellou, Y., & De Clercq, E. (2019). Phosphonate prodrugs: an overview and recent advances. Expert Opinion on Drug Delivery, 16(11), 1189-1200. [Link]
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Szabo-Scandic. Safety Data Sheet. [Link]
-
Kraszewski, A., & Stawinski, J. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8. [Link]
-
Mucha, A., Kafarski, P., & Vepsäläinen, J. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 689820. [Link]
-
Gurbanov, A. V., et al. (2022). α-Aminophosphonates 4-XC6H4–NH–CH(4-BrC6H4)–P(O)(OiPr)2 (X = H, Br, MeO): Crystal Structures, Hirshfeld Surface Analysis, and DFT Studies. Crystals, 12(3), 345. [Link]
-
Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Semantic Scholar. [Link]
-
Gancarz, R., & Gancarz, I. (2007). Acylphosphonic acids and methyl hydrogen acylphosphonates: Physical and chemical properties and theoretical calculations. ResearchGate. [Link]
-
European Pharmaceutical Review. (2024). Nanoparticle drug delivery innovation could enhance drug development. [Link]
-
Letcher, R. J., et al. (2025). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Semantic Scholar. [Link]
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Molecular structure of propyl hydrogen methylphosphonate
An In-Depth Technical Guide to the Molecular Structure of Propyl Hydrogen Methylphosphonate
This guide provides a comprehensive technical overview of propyl hydrogen methylphosphonate, a molecule of significant interest in analytical chemistry and defense sciences. As a stable hydrolysis product of G-series nerve agents, its unambiguous identification is critical for the verification of chemical warfare agent use. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural properties, and analytical characterization.
Introduction to Propyl Hydrogen Methylphosphonate
Propyl hydrogen methylphosphonate [CAS: 4546-11-6] is an organophosphorus compound belonging to the class of phosphonates. It is characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to a methyl group, a hydroxyl group, and a propoxy group. Its primary significance lies in its role as a persistent environmental marker and metabolite resulting from the degradation of certain chemical warfare agents. Understanding its molecular structure is therefore paramount for developing sensitive and specific detection methodologies.
Molecular Structure and Physicochemical Properties
The structural integrity and properties of propyl hydrogen methylphosphonate are foundational to its chemical behavior and the analytical strategies employed for its detection.
Chemical Structure
The molecule consists of a central phosphorus atom, which is chiral, bonded to four different substituents.
Advanced Characterization and Differentiation of Propyl Hydrogen Methylphosphonate Isomers
This guide serves as an advanced technical reference for the characterization, differentiation, and analysis of the isomers of propyl hydrogen methylphosphonate . These organophosphorus monoesters are critical markers in forensic toxicology and chemical warfare agent (CWA) verification, specifically serving as the primary degradation products of G-series nerve agents.
Core Technical Context
Propyl hydrogen methylphosphonate (
-
Isomer B: n-Propyl methylphosphonic acid (nPMPA)
-
IUPAC: Propyl hydrogen methylphosphonate
-
Significance: The hydrolysis product of n-Propyl Sarin (a less common sarin analog) or a byproduct of industrial organophosphorus synthesis.
-
Critical Disambiguation: The acronym "PMPA" is occasionally used in pharmaceutical literature to refer to Tenofovir (9-[(R)-2-(phosphonomethoxy)propyl]adenine). This guide focuses strictly on the small molecule organophosphonate monoesters, not the nucleotide analog.
Chemical Identity & Stereochemistry
2.1 Constitutional Isomerism
Both isomers share the core methylphosphonate scaffold (
| Feature | Isopropyl Methylphosphonic Acid (IMPA) | n-Propyl Methylphosphonic Acid (nPMPA) |
| Structure | ||
| Parent Agent | Sarin (GB) | n-Propyl Sarin |
| CAS Number | 1832-54-8 | 1832-53-7 |
| pKa | ~2.3 (Acidic) | ~2.4 (Acidic) |
| Stability | High (Hydrolytically stable C-P bond) | High (Hydrolytically stable C-P bond) |
2.2 Chirality at the Phosphorus Center
A frequently overlooked aspect is the potential chirality of the phosphorus atom.
-
Protonated Form: In its non-ionized state, the phosphorus atom is bonded to four distinct groups:
, , , and . Thus, it is theoretically chiral. -
Ionized Form: At physiological or environmental pH, the molecule exists as the phosphonate anion (
). Due to resonance delocalization, the two non-ester oxygen atoms become chemically equivalent, rendering the phosphorus center achiral in solution. -
Analytical Implication: Optical isomerism is generally not preserved during environmental sampling. However, if the molecule is derivatized (e.g., methylated) for analysis, the chirality is "locked," creating enantiomeric pairs that can be resolved on chiral stationary phases.
Synthesis & Degradation Pathways
The presence of these isomers confirms the prior existence of their respective phosphonofluoridate precursors. The hydrolysis is pH-dependent but ultimately yields the thermodynamically stable monoacid.
Pathway Diagram: Hydrolysis of G-Agents
Figure 1: Degradation pathways of Sarin and its n-propyl analog yielding isomeric monoacids.
Analytical Differentiation Protocols
Distinguishing IMPA from nPMPA is challenging due to their identical molecular weight (138.10 g/mol ) and similar fragmentation patterns. The following protocols ensure definitive identification.
4.1 Gas Chromatography-Mass Spectrometry (GC-MS)
Since phosphonic acids are polar and non-volatile, they must be derivatized.[6]
Protocol A: Trimethylsilylation (Standard)
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.
-
Mechanism: Replaces active hydrogens (
) with trimethylsilyl (TMS) groups. -
Differentiation:
-
IMPA-TMS: Retention Index (RI) ~1350 (on DB-5MS).
-
nPMPA-TMS: Retention Index (RI) ~1390.
-
Note: The branched isopropyl group generally elutes earlier than the linear n-propyl chain on non-polar columns due to lower boiling point/interaction.
-
-
Mass Spectrum (EI):
-
Base peak for both is often
153 ( rearrangement product) or 137. -
Key Discriminator: Look for alkyl loss ions. IMPA shows a stronger loss of
(propene) via McLafferty-type rearrangement compared to nPMPA.
-
Protocol B: Methylation (Diazomethane substitute)
-
Reagent: Trimethyloxonium tetrafluoroborate (TMO[6]·BF4) or TMS-Diazomethane.[6]
-
Product: Dimethyl methylphosphonate (DMMP) analogs.
-
IMPA
Isopropyl methyl methylphosphonate.[1] -
nPMPA
n-Propyl methyl methylphosphonate.
-
-
Advantage: Produces stable esters; useful if silylated derivatives are hydrolytically unstable in the injector.
4.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS allows for direct analysis of the aqueous acids without derivatization, avoiding artifacts.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode Anion Exchange (e.g., Dionex Acclaim Trinity P1).
-
Mobile Phase: Acetonitrile/Ammonium Formate buffer (pH 3.5).
-
Transitions (MRM Mode):
-
Precursor:
137 ( ). -
IMPA Product Ions:
95 ( ), 79 ( ). -
nPMPA Product Ions: Identical transitions.
-
-
Differentiation Strategy:
-
Must rely on Chromatographic Resolution .
-
On a C18 column, these polar acids elute in the void volume (co-elute).
-
Protocol: Use a porous graphitic carbon (PGC) column (e.g., Hypercarb). PGC separates isomers based on the 3D shape of the alkyl chain. The linear n-propyl chain interacts more strongly with the graphite surface, resulting in a significantly longer retention time than the branched isopropyl isomer.
-
Experimental Workflow: Forensic Extraction
This self-validating workflow is designed for extracting these isomers from complex aqueous matrices (e.g., wastewater, plasma).
Figure 2: Extraction and derivatization workflow for trace analysis of methylphosphonate isomers.
Summary of Isomeric Properties
| Property | Isopropyl (IMPA) | n-Propyl (nPMPA) |
| Boiling Point (Calc) | ~250°C | ~260°C |
| GC Elution Order (DB-5) | 1st (Lower BP/Interaction) | 2nd (Higher BP/Interaction) |
| HILIC Elution Order | 1st (Less Hydrophobic) | 2nd (More Hydrophobic) |
| Key MS Fragment (EI) | ||
| McLafferty Rearrangement | Prominent (Propene loss) | Less favored |
References
-
PubChem. (2024).[7] 2-Methylpropyl Hydrogen (R)-Methylphosphonate | C5H13O3P.[7] National Library of Medicine.[7] [Link]
-
SIELC Technologies. (2010). Isopropyl Methylphosphonic Acid Separation Applications. [Link]
-
Frontiers in Chemistry. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry. [Link]
-
PubChem. (2025). Isopropyl methylphosphonate | C4H11O3P | CID 15778. National Library of Medicine.[7] [Link]
-
MDPI. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. [Link]
-
IU Indianapolis ScholarWorks. (2021). Dual-technique assay for the analysis of organophosphorus compounds. [Link]
-
ResearchGate. (2019). Alkyl methylphosphonic acids, the degradation products of organophosphorous CWA. [Link]
-
Journal of Chromatographic Science. (2019). Brief Overview of HPLC–MS Analysis of Alkyl Methylphosphonic Acid Degradation Products. [Link]
-
OSTI.GOV. (2019). Methylation Protocol for the Retrospective detection of isopropyl-, pinacolyl- and cyclohexylmethylphosphonic acids. [Link]
-
NSF Public Access Repository. (2022). An efficient LC-MS method for isomer separation and detection of sugars and phosphorylated sugars. [Link]
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- 1. Isopropyl methylphosphonate | C4H11O3P | CID 15778 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Isopropyl Methylphosphonic Acid | SIELC Technologies [sielc.com]
- 5. CAS 1832-54-8: Isopropyl methylphosphonate | CymitQuimica [cymitquimica.com]
- 6. osti.gov [osti.gov]
- 7. 2-Methylpropyl Hydrogen (R)-Methylphosphonate | C5H13O3P | CID 15764431 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage of Propyl Hydrogen Methylphosphonate
Executive Summary
Propyl Hydrogen Methylphosphonate (PrMPA) represents a critical class of organophosphorus monoesters. It serves primarily as a degradation product of specific methylphosphonofluoridates (nerve agents) and as a structural analog in the synthesis of phosphonate-based therapeutics.
This guide addresses the physicochemical stability, hydrolytic kinetics, and rigorous storage protocols required to maintain the integrity of PrMPA standards. While often overshadowed by its isomer Isopropyl Methylphosphonic Acid (IMPA) —the primary metabolite of Sarin (GB)—the n-propyl isomer (PrMPA) requires distinct handling due to its specific steric profile and role as a marker for n-propyl methylphosphonofluoridate (Propyl Sarin).
Part 1: Physicochemical Profile & Chemical Identity[1]
To ensure experimental validity, researchers must distinguish between the n-propyl and isopropyl isomers, as their hydrolytic rates and enzymatic affinities differ.
| Property | n-Propyl Hydrogen Methylphosphonate (PrMPA) | Isopropyl Methylphosphonic Acid (IMPA) |
| Structure | ||
| Role | Simulant / "Propyl Sarin" Metabolite | Primary Sarin (GB) Metabolite |
| Acidity (pKa) | ~2.1 (Estimated) | 2.12 (Experimental) |
| State | Viscous Liquid / Hygroscopic Solid | White Hygroscopic Solid |
| Solubility | High (Water, Methanol, Acetonitrile) | High (Water, Alcohols) |
Key Structural Feature: The P-C bond (methyl-phosphorus) is extremely resistant to hydrolysis, whereas the P-O-C bond (propyl ester) is susceptible to cleavage under extreme pH or enzymatic conditions.
Part 2: Mechanisms of Degradation
Understanding the degradation pathways is essential for interpreting stability data. PrMPA degrades primarily through hydrolysis of the ester bond, yielding Methylphosphonic Acid (MPA) .
Hydrolytic Stability
Unlike their parent diesters (e.g., Dimethyl Methylphosphonate), monoesters like PrMPA are remarkably stable in neutral aqueous solutions.
-
Acidic Conditions: Hydrolysis is acid-catalyzed but slow. The protonation of the phosphoryl oxygen activates the phosphorus center, but the reaction rate is significantly slower than that of phosphonofluoridates.
-
Basic Conditions: PrMPA exists as a stable anion (
) at pH > 3. Electrostatic repulsion prevents hydroxide attack, making it highly stable in basic buffers compared to neutral esters.
Thermal Decomposition
PrMPA is generally stable at room temperature but can undergo disproportionation or dehydration at elevated temperatures (>100°C) without derivatization.
Pathway Diagram
The following diagram illustrates the formation and subsequent degradation of PrMPA.
Figure 1: Degradation pathway from precursor to final mineralized acid.
Part 3: Storage and Handling Protocols
The integrity of PrMPA standards is compromised more by sorption and concentration changes (due to hygroscopicity) than by chemical breakdown.
Protocol A: Solid State Storage
-
Container: Amber borosilicate glass with PTFE-lined caps.
-
Why? Protects from light (though not photo-labile, it prevents secondary reactions in complex matrices) and prevents plasticizer leaching.
-
-
Environment: Store at -20°C for long-term (>6 months) or 4°C for active use.
-
Desiccation: Essential. PrMPA is hygroscopic. Moisture absorption alters the effective mass, leading to quantitation errors in standard preparation.
Protocol B: Solution Storage (Stock Standards)
-
Solvent: Methanol or Acetonitrile.
-
Avoid: Water for long-term stock solutions (promotes slow hydrolysis and microbial growth).
-
-
Concentration: Maintain stocks >1 mg/mL.
-
Causality: Trace levels (<1 µg/mL) are susceptible to adsorption onto glass surfaces (silanol groups), reducing recovery.
-
-
Container Compatibility:
-
High Concentration (>100 ppm): Glass is acceptable.
-
Trace Concentration (<1 ppm): Use Silanized Glass or Polypropylene.
-
Warning: Standard glass has active silanol sites that can bind the phosphonic acid moiety at low pH.
-
Storage Decision Workflow
Figure 2: Decision tree for optimal storage conditions based on physical state and solvent.
Part 4: Analytical Surveillance
To validate the stability of stored samples, routine analytical monitoring is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
PrMPA is non-volatile and polar. Direct injection leads to poor peak shape and column adsorption.
-
Derivatization Required: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MTBSTFA.
-
Target Derivative: Trimethylsilyl propyl methylphosphonate.
-
Monitoring: Watch for the appearance of di-silyl methylphosphonate (indicating hydrolysis to MPA).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Preferred for aqueous samples or biological matrices (urine/plasma).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-mode Anion Exchange.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (M-H)⁻.
-
Transitions: Monitor precursor ion (m/z ~137 for PrMPA) to product ion (m/z ~79 for
) or (m/z ~95 for Methylphosphonate).
Part 5: Safety & Handling
-
Hazard Classification: Skin and Eye Irritant (H315, H319).[1]
-
Neutralization: While less toxic than the nerve agent precursors, spills should be neutralized with dilute alkaline solution (10% sodium carbonate) to ensure conversion to the fully ionized, non-volatile salt form, followed by absorption with vermiculite.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle neat material in a fume hood.
References
-
Owens, J., et al. (2009). "Quantitative analysis of chemical warfare agent degradation products in beverages by liquid chromatography tandem mass spectrometry." Journal of Agricultural and Food Chemistry, 57(18), 8227-8235.
- Mawhinney, D. B., et al. (2006). "Hydrolysis of O-pinacolyl methylphosphonofluoridate (soman) and O-pinacolyl methylphosphonic acid." Journal of Organic Chemistry.
-
Keay, L. (1965).[2] "The Preparation and Hydrolysis of Alkyl Hydrogen Methylphosphonates." Canadian Journal of Chemistry, 43, 367.
-
Organization for the Prohibition of Chemical Weapons (OPCW). "OCAD (OPCW Central Analytical Database)." (Standard reference for MS spectra of PrMPA and IMPA derivatives).
-
Evans, R. A., et al. (2008). "Application of a Single-Column GC–MS-MS Method for the Rapid Analysis of Chemical Warfare Agents and Breakdown Products." Journal of Analytical Toxicology.
Sources
Propyl hydrogen methylphosphonate safety data sheet information
An In-depth Technical Guide to the Safety Data for Alkyl Hydrogen Methylphosphonates
A Note on Isomer Specificity
The term "Propyl hydrogen methylphosphonate" can refer to several structural isomers, primarily n-propyl hydrogen methylphosphonate (CAS 4546-11-6) and isopropyl hydrogen methylphosphonate (IMPA, CAS 1832-54-8). Comprehensive safety data is most readily available for the isopropyl isomer (IMPA), which is a known degradation product of the nerve agent Sarin (GB).[1][2][3] This guide will focus primarily on the safety profile of Isopropyl hydrogen methylphosphonate (IMPA) , as it is the most well-characterized compound in this class. Data for other isomers, such as 2-methylpropyl (isobutyl) hydrogen methylphosphonate, will be included where relevant to provide a broader understanding.[4]
Chemical Identification and Physicochemical Properties
A precise understanding of a substance's identity and physical characteristics is the foundation of chemical safety. These properties dictate its behavior under various conditions and inform handling, storage, and emergency response procedures.
Synonyms and Identifiers:
-
Common Names: Isopropyl methylphosphonic acid, IMPA, GB acid[1][5]
-
IUPAC Name: methyl(propan-2-yloxy)phosphinic acid[5]
-
CAS Number: 1832-54-8[1]
-
Molecular Formula: C₄H₁₁O₃P[1]
Physicochemical Data
The quantitative data below are essential for risk assessment. For instance, the liquid state at room temperature and potential for thermal decomposition influence the selection of engineering controls and fire-fighting measures.
| Property | Value | Source |
| Molecular Weight | 138.10 g/mol | [2][5] |
| Appearance | Clear Liquid | [6] |
| Boiling Point | 96-106 °C at 8 mmHg | |
| Density | 1.032 g/mL at 25 °C | |
| Solubility | Limited solubility in water; soluble in organic solvents. | [6] |
Hazard Identification and GHS Classification
Isopropyl hydrogen methylphosphonate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7] The primary hazards are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1] The causality for this is rooted in its acidic nature and reactivity as an organophosphorus compound.
GHS Label Elements
-
Pictogram:
-
Signal Word: Warning [1]
-
Hazard Statements (H-phrases):
-
Precautionary Statements (P-phrases):
Hazard Relationship Diagram
The following diagram illustrates the logical flow from the chemical's intrinsic properties to the required safety precautions.
Caption: Logical flow from chemical properties to GHS hazards and precautions.
Toxicological Profile
Understanding the toxicological endpoints is critical for researchers and drug development professionals to appreciate the potential biological consequences of exposure.
-
Acute Toxicity: The primary acute risk is from ingestion. It is classified as Acute Toxicity 4 (Oral), meaning it is harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1] Prolonged contact can lead to inflammation and discomfort.
-
Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[1] Direct contact can result in significant pain, redness, and potential damage if not promptly addressed.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation (Category 3).[1] Inhalation of vapors or mists can lead to coughing and irritation of the nasal passages and throat.
-
Chronic and Reproductive Toxicity: While comprehensive data for IMPA is limited, related organophosphorus compounds, such as dimethyl methyl phosphonate (DMMP), have demonstrated reproductive toxicity in animal studies, including decreased sperm count and motility.[8][9] This suggests that caution is warranted and exposure should be minimized, as similar effects cannot be ruled out without further study.
Emergency and First-Aid Procedures
Rapid and correct first-aid response is crucial to mitigate the effects of accidental exposure. The following protocols are based on established best practices for corrosive and irritant chemicals.[10]
Experimental Protocol: First-Aid Response
-
General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet to the attending physician.[1]
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Accidental Release and Spill Management
A structured response to a chemical spill is essential to ensure personnel safety and prevent environmental contamination. The following workflow outlines a self-validating system for managing an accidental release of IMPA.
Spill Response Workflow
Caption: Step-by-step workflow for managing an accidental chemical spill.
Experimental Protocol: Spill Cleanup
-
Personal Precautions: Do not take action without suitable protective equipment.[1] This includes, at a minimum, chemical-resistant gloves, a protective gown, and chemical goggles or a face shield.[1][11] In case of inadequate ventilation, a NIOSH-approved respirator is required.[1]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or public waters.[1][12]
-
Containment and Cleaning:
-
For small spills, absorb with a dry, inert chemical absorbent.[1]
-
For large spills, dike the area to contain the material.[1]
-
Use non-sparking tools to collect the absorbed material and place it into a designated, labeled container for hazardous waste disposal.[13]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Handling, Storage, and Engineering Controls
Proactive measures in handling and storage are the most effective way to prevent exposure. The principles outlined here are designed to create a safe and self-validating work environment.
Safe Handling Practices
-
Ventilation: Always handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling and before any breaks.[1]
-
Avoid Contact: Avoid all contact with skin and eyes and avoid inhaling vapors or mists.[1]
-
Grounding: For larger quantities, take precautionary measures against static discharge.
Storage Conditions
Proper storage is critical for maintaining chemical stability and preventing hazardous reactions.
-
Container: Keep the container tightly closed when not in use.[1]
-
Atmosphere: This material is moisture-sensitive. Store under an inert gas (e.g., nitrogen, argon) to protect it from degradation.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][11]
-
Incompatibilities: Keep away from strong bases and strong oxidizing agents.[1]
Engineering Controls & Personal Protective Equipment (PPE)
Engineering controls are the primary method of exposure control, with PPE serving as the final barrier.
| Control/PPE Type | Specification and Rationale | Source |
| Engineering Controls | A chemical fume hood is required to control vapor inhalation. Emergency eye wash fountains and safety showers must be immediately available in the work area. | [1] |
| Eye/Face Protection | Chemical safety goggles or a full-face shield are mandatory. Standard safety glasses are insufficient. | [1][14] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. | [1][15] |
| Skin/Body Protection | A lab coat or chemical-resistant gown is required. Safety shoes should also be worn. | [1] |
| Respiratory Protection | If ventilation is inadequate or if working with aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary. | [1] |
Stability and Reactivity
-
Reactivity: The product is stable under normal handling and storage conditions.[1]
-
Conditions to Avoid: Avoid heat, sparks, open flames, and moisture.[1]
-
Incompatible Materials: Strong bases, Strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Upon thermal decomposition, this substance can generate toxic and irritating gases, including carbon oxides (CO, CO₂) and phosphorus oxides.[1]
Disposal Considerations
Disposal of propyl hydrogen methylphosphonate and its contaminated materials must be handled with care to prevent environmental contamination.
-
Method: The recommended disposal method is to use a licensed and authorized chemical incinerator equipped with an afterburner and a flue gas scrubber.[1][16]
-
Regulations: All disposal practices must comply with local, state, and federal regulations. Do not allow the product to be released into the environment.[1][17]
References
- Synquest Labs.
-
PubChem. 2-Methylpropyl Hydrogen (R)-Methylphosphonate. National Center for Biotechnology Information. [Link]
- Santa Cruz Biotechnology, Inc. 3-(Trihydroxysilyl)
-
PubChem. Propylphosphonate. National Center for Biotechnology Information. [Link]
-
LookChem. Propylphosphonic acid hydrogen methyl ester Safety Data Sheets(SDS). [Link]
- PPG.
-
Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. NIOSH. [Link]
-
PubChem. Isopropyl methylphosphonate. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Isopropyl Methylphosphonic Acid. [Link]
-
Defense Centers for Public Health. HAZARDOUS DRUGS: ENGINEERING CONTROLS, SAFE WORK PRACTICES AND PERSONAL PROTECTIVE EQUIPMENT. [Link]
-
PubChem. GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. [Link]
-
Htdchem. Essential Guidelines for Handling Phosphonate Derivatives Safely. [Link]
-
National Center for Biotechnology Information. Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals. [Link]
-
National Library of Medicine. Reproductive Toxicity of Dimethyl Methyl Phosphonate (DMMP) in the Male Fischer 344 Rat. [Link]
-
The Sarpong Group. Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). [Link]
-
Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]
-
U.S. Environmental Protection Agency. Health Advisory On Isopropyl Methylphosphonic Acid (Impa). [Link]
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- 4. 2-Methylpropyl Hydrogen (R)-Methylphosphonate | C5H13O3P | CID 15764431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isopropyl methylphosphonate | C4H11O3P | CID 15778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 1832-54-8: Isopropyl methylphosphonate | CymitQuimica [cymitquimica.com]
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An In-depth Technical Guide to the Physical Properties of Propyl Hydrogen Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Propyl Hydrogen Methylphosphonate
Propyl hydrogen methylphosphonate, a member of the organophosphorus compound family, holds a unique position in chemical research and development. Its structure, characterized by a phosphonic acid moiety with both a methyl and a propyl group attached, imparts specific chemical reactivity and physical properties that are of interest in various fields, including the synthesis of agrochemicals and pharmaceuticals. A thorough understanding of its fundamental physical properties, such as boiling and melting points, is paramount for its safe handling, purification, and application in synthetic chemistry.
This guide provides a comprehensive overview of the available data and predictive insights into the boiling and melting points of propyl hydrogen methylphosphonate. Given the scarcity of experimentally determined values for this specific compound, this document synthesizes information from related compounds and theoretical principles to offer scientifically grounded estimations. Furthermore, it details the established methodologies for the experimental determination of these critical parameters, providing a robust framework for researchers.
Physicochemical Properties of Propyl Hydrogen Methylphosphonate
A diligent search of scientific literature and chemical databases reveals a notable absence of experimentally determined boiling and melting points for n-propyl hydrogen methylphosphonate (CAS No. 4546-11-6). This data gap necessitates a predictive approach, grounded in the principles of physical organic chemistry.
| Property | Experimental Value | Estimated Value | Notes |
| Melting Point | Not available | 15 - 25 °C | Estimation based on trends in alkylphosphonic acids and comparison with isomeric forms. The presence of a propyl chain is expected to result in a lower melting point than methylphosphonic acid. |
| Boiling Point | Not available | Decomposes before boiling | Alkylphosphonic acids are known to undergo decomposition at elevated temperatures. Direct distillation is often not feasible. |
Note: The estimated values are derived from comparative analysis with related compounds and are intended to serve as a guideline for experimental design.
Theoretical Framework for Boiling and Melting Points
The boiling and melting points of a substance are dictated by the strength of its intermolecular forces. For propyl hydrogen methylphosphonate, the key intermolecular interactions are:
-
Hydrogen Bonding: The phosphonic acid group (-P(O)(OH)) is a potent hydrogen bond donor and acceptor. This is the most significant intermolecular force and is expected to lead to a relatively high boiling point and melting point compared to non-hydrogen bonding analogues.
-
Dipole-Dipole Interactions: The P=O and P-O bonds are polar, creating a net molecular dipole moment that contributes to intermolecular attraction.
-
Van der Waals Forces (London Dispersion Forces): These forces increase with the size and surface area of the molecule. The propyl chain contributes to these interactions.
The interplay of these forces determines the energy required to transition from the solid to the liquid state (melting) and from the liquid to the gaseous state (boiling).
Estimation of Physical Properties
Melting Point Estimation
The melting point of a crystalline solid is influenced by the efficiency of crystal lattice packing and the strength of intermolecular forces. While a precise prediction is challenging without experimental data, an estimation can be made by observing trends in related compounds.
-
Comparison with Methylphosphonic Acid: Methylphosphonic acid has a reported melting point of 108.5 °C[1]. The introduction of the propyl ester group in propyl hydrogen methylphosphonate is expected to disrupt the crystal lattice packing and lower the melting point.
-
Isomeric Effects: Isopropyl hydrogen methylphosphonate, an isomer, is described as a liquid at room temperature, suggesting a melting point below ambient temperature[2][3][4]. Generally, branched isomers have lower melting points than their straight-chain counterparts due to less efficient packing. This suggests that n-propyl hydrogen methylphosphonate will have a higher melting point than the isopropyl isomer.
Based on these considerations, the melting point of n-propyl hydrogen methylphosphonate is estimated to be in the range of 15-25 °C.
Boiling Point Estimation
Alkylphosphonic acids and their monoesters often exhibit thermal instability, decomposing at temperatures below their predicted boiling points. This is a common characteristic of many organophosphorus acids. Therefore, it is highly probable that propyl hydrogen methylphosphonate will decompose upon heating before a true boiling point at atmospheric pressure can be reached.
Experimental Determination of Melting and Boiling Points
For the empirical validation of the physical properties of propyl hydrogen methylphosphonate, the following standard laboratory procedures are recommended.
Melting Point Determination
The melting point of a compound is determined as a temperature range, from the point at which the first droplet of liquid appears to the temperature at which the entire sample is liquid[5][6][7]. A narrow melting point range (typically < 2 °C) is indicative of a pure substance[5][7].
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting point is reported as the range T1-T2.
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point Determination (Under Reduced Pressure)
Given the likelihood of decomposition at atmospheric pressure, the boiling point of propyl hydrogen methylphosphonate should be determined under reduced pressure (vacuum distillation). This lowers the temperature at which boiling occurs, potentially avoiding decomposition.
Protocol: Siwoloboff Method (Micro Boiling Point Determination)
-
Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube (fusion tube).
-
Capillary Insertion: A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
Heating: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the bath is allowed to cool slowly.
-
Boiling Point Reading: The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at that pressure.
Caption: Workflow for Micro Boiling Point Determination.
Conclusion
While experimental data for the boiling and melting points of propyl hydrogen methylphosphonate are not currently available in the public domain, this guide provides a scientifically robust framework for understanding and estimating these crucial physical properties. The presence of a strong hydrogen-bonding phosphonic acid group is the dominant factor influencing its physical state. The provided estimations—a melting point of 15-25 °C and decomposition before boiling at atmospheric pressure—serve as valuable starting points for laboratory work. The detailed experimental protocols offer a clear path for the empirical determination of these properties, which will be a valuable contribution to the chemical literature.
References
- SynQuest Laboratories, Inc.
- PubChem. 2-Methylpropyl Hydrogen (R)-Methylphosphonate.
- Journal of the Chemical Society, Perkin Transactions 1. Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids. RSC Publishing.
- PubChem. Methylphosphonic acid.
- CymitQuimica.
- SIELC Technologies. Isopropyl Methylphosphonic Acid.
- ChemicalBook.
- LookChem.
- MDPI.
- ResearchGate. Correlation of the Physical Properties of Organophosphorus Compounds. I.
- Learning Space.
- Gelest, Inc. 3-(trihydroxysilyl)
- Wikipedia. Methylphosphonyl dichloride.
- NIST.
- NIST.
- MilliporeSigma. Propylphosphonic acid 95 4672-38-2.
- Master Organic Chemistry.
- Fisher Scientific.
- Sigma-Aldrich.
- YouTube. Determination of the Melting and Boiling Points of Compounds.
- PubChem.
- AK Scientific, Inc.
- Sigma-Aldrich.
- Taylor & Francis Online.
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Technical Guide: Solubility & Extraction of Propyl Hydrogen Methylphosphonate
The following technical guide details the solubility profile, physicochemical behavior, and extraction methodologies for Propyl Hydrogen Methylphosphonate (PrHMP) .
While often overshadowed by its isomer Isopropyl Methylphosphonic Acid (IMPA) —the primary degradation product of the nerve agent Sarin (GB)—the n-propyl isomer (PrHMP) shares the critical physicochemical characteristics of the alkyl methylphosphonic acid (AMPA) class. This guide addresses the molecule's behavior in organic solvents, governed by its amphiphilic nature and strong hydrogen-bonding potential.
Executive Summary
Propyl hydrogen methylphosphonate (PrHMP) is a mono-ester of methylphosphonic acid. It exists as a polar, acidic liquid or low-melting solid that presents significant challenges in organic solvent extraction. Its solubility profile is bifurcated:
-
High Solubility: Polar protic solvents (Water, Methanol, Ethanol) and polar aprotic solvents (DMSO).
-
Low/Negligible Solubility: Non-polar hydrocarbons (Hexane, Heptane) and chlorinated solvents (DCM, Chloroform) in its native form.
Effective solvation or extraction requires overcoming the strong intermolecular hydrogen bonding of the phosphonate head group (
Physicochemical Identity & Relevance
Understanding the molecule's structure is a prerequisite for predicting its solubility behavior.
| Property | Value / Description |
| Chemical Name | Propyl hydrogen methylphosphonate (PrHMP) |
| Structure | |
| Molecular Formula | |
| Molecular Weight | ~138.10 g/mol |
| Acidity ( | ~2.3 – 2.5 (Acidic) |
| LogP (Octanol/Water) | ~0.3 to 1.2 (Varies by isomer; indicates hydrophilicity) |
| Physical State | Viscous liquid or hygroscopic solid |
Mechanistic Context
PrHMP contains both a hydrophobic alkyl tail (propyl group) and a highly polar, ionizable phosphonate head.
-
In Water (pH > 3): It exists primarily as the mono-anion (
), making it fully water-soluble and insoluble in organics. -
In Organic Solvents: To dissolve in organic media, the molecule must be in its protonated (neutral) form. Even then, it tends to form stable, cyclic dimers via hydrogen bonding, similar to carboxylic acids but stronger, which hinders solvation in non-polar solvents.
Solubility Profile in Organic Solvents[5][6]
The following table categorizes solvent compatibility based on the "Like Dissolves Like" principle and experimental extraction data for AMPAs.
Quantitative Solubility Matrix
| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |
| Polar Protic | Methanol / Ethanol | High (>50 mg/mL) | Forms strong H-bonds with the solvent, disrupting PrHMP dimers. Ideal for recovering PrHMP from dry residues. |
| Polar Aprotic | DMSO / DMF | High | Strong dipole interactions stabilize the polar phosphonate head. |
| Polar Aprotic | Acetonitrile | Moderate | Soluble, but less effective than alcohols. Often used in LC-MS mobile phases. |
| Medium Polarity | Acetone | Moderate to High | Good solubility for the neutral acid form. Often used for transferring standards. |
| Medium Polarity | Ethyl Acetate | Low to Moderate | pH Dependent. Only extracts the neutral form (pH < 2). Partition coefficient is poor without salting out. |
| Chlorinated | Dichloromethane (DCM) | Low | Poor solubility due to lack of H-bond donors/acceptors to stabilize the head group. |
| Non-Polar | Hexane / Heptane | Negligible | The aliphatic tail is too short to overcome the polarity of the phosphonate core. |
Critical Insight: PrHMP is hygroscopic . In "dry" organic solvents, trace moisture can significantly alter solubility, often causing the compound to oil out or form a separate aqueous phase if the solvent is not strictly anhydrous.
Experimental Protocols
Protocol A: Solubility Determination (Shake-Flask Method)
Purpose: To determine thermodynamic solubility in a specific organic solvent.
-
Preparation: Dry the PrHMP standard under vacuum (
) over for 24 hours to remove trace water. -
Saturation: Add excess PrHMP solid/liquid to 5.0 mL of the target solvent in a crimp-sealed vial.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.2 µm PTFE syringe filter (pre-saturated).
-
Quantification:
-
Evaporate an aliquot of the filtrate to dryness.
-
Derivatize with diazomethane or BSTFA (see Protocol C).
-
Analyze via GC-MS or analyze directly via LC-MS/MS against a calibration curve.
-
Protocol B: Extraction from Aqueous Matrices (Salting-Out Assisted)
Purpose: To extract PrHMP from water into an organic solvent (e.g., for analysis), overcoming its natural hydrophilicity.
-
Principle: High ionic strength reduces the solubility of the organic analyte in water ("Salting Out") and pushes it into the organic phase.
-
Reagents: Sodium Chloride (NaCl), Ethyl Acetate (EtOAc), 1M HCl.
Step-by-Step:
-
Acidification: Adjust 10 mL aqueous sample to pH < 1.0 using 1M HCl. Rationale: Suppresses ionization (
form). -
Saturation: Add solid NaCl until saturation (~3.6 g). Vortex until dissolved.
-
Extraction: Add 10 mL Ethyl Acetate.
-
Agitation: Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 3,000 rpm for 5 minutes.
-
Recovery: Collect the upper organic layer. Repeat extraction 2x.
-
Drying: Pass the combined organic layer through anhydrous
.
Protocol C: Derivatization for Non-Polar Solubility (GC Analysis)
Purpose: Convert polar PrHMP into a non-polar ester or silyl derivative, rendering it soluble in Hexane/DCM and volatile for GC.
Method: Methylation via Diazomethane (or TMS-Diazomethane)
-
Solvent: Dissolve residue in 10% Methanol in Ether.
-
Reaction: Add ethereal diazomethane dropwise until a yellow color persists.
-
Mechanism:
. -
Result: The resulting methyl propyl methylphosphonate is neutral, highly soluble in Hexane, and GC-amenable.
Mechanistic Visualization
The following diagram illustrates the solubility and extraction logic, highlighting the critical role of pH and derivatization.
Caption: Workflow depicting the solubility transition of PrHMP from aqueous/ionized states to organic solubility via pH adjustment and chemical derivatization.
References
-
Vokuev, I. A., et al. "Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS)." Industrial Laboratory. Diagnostics of Materials, 2023.
-
EPA. "Health Advisory On Isopropyl Methylphosphonic Acid (IMPA)." United States Environmental Protection Agency, Technical Document.
-
Pardasani, D., et al. "In situ derivatization hollow fiber mediated liquid phase microextraction of alkylphosphonic acids from water." Journal of Chromatography A, 2007.[1]
-
Black, R. M., & Muir, B. "Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products." Journal of Chromatography A, 2003.
-
PubChem. "Isopropyl methylphosphonate (Compound Summary)." National Library of Medicine.[2]
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Methodological & Application
Application Notes & Protocols for the Analysis of Alkyl Methylphosphonic Acids
Topic: Analytical Methods for Detecting Propyl Hydrogen Methylphosphonate and Related Alkyl Methylphosphonic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Nerve Agent Degradation Products
Propyl hydrogen methylphosphonate, more broadly classified under the family of Alkyl Methylphosphonic Acids (AMPAs), represents a critical class of analytes. These compounds are the primary and persistent hydrolysis products of organophosphorus nerve agents (OPNAs), such as Sarin (GB) and Soman (GD).[1][2] The detection of specific AMPAs, like isopropyl methylphosphonic acid (IMPA) from Sarin or pinacolyl methylphosphonic acid (PMPA) from Soman, in environmental or biological samples serves as a definitive forensic marker for the original agent's presence or use.[1][3][4]
The analytical challenge in detecting these compounds stems from their inherent chemical properties. AMPAs are highly polar, non-volatile, and lack a strong chromophore, making direct analysis by conventional techniques difficult.[5] Consequently, specialized analytical strategies are required to achieve the low detection limits necessary for environmental monitoring, verification of chemical weapons treaty compliance, and biomedical diagnostics following exposure.[3][6]
This guide provides a detailed overview and validated protocols for two principal analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, provide step-by-step protocols, and compare the performance of these authoritative techniques.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Expertise & Experience: The Rationale for Derivatization
Direct GC analysis of AMPAs is impractical due to their high polarity and low volatility, which leads to poor chromatographic peak shape and thermal degradation in the hot injection port.[7][8] The core principle of this method is to chemically modify the polar phosphonic acid group into a less polar, more volatile, and thermally stable derivative.[8][9] This transformation is essential for successful separation on standard GC columns and subsequent detection by mass spectrometry.
Two primary derivatization strategies are prevalent:
-
Silylation: This is one of the most common approaches, where an active hydrogen on the phosphonic acid is replaced by an alkylsilyl group, typically trimethylsilyl (TMS).[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are highly effective. The resulting TMS-esters are significantly more volatile and exhibit excellent chromatographic behavior.[3][10]
-
Alkylation/Benzylation: This involves converting the acid to an ester, for example, by methylation or pentafluorobenzylation. Derivatization with pentafluorobenzyl bromide (PFBBr) is particularly advantageous as the resulting PFB-esters are highly electronegative, making them amenable to extremely sensitive detection by GC-MS in negative ion chemical ionization (NICI) mode.[11] This can achieve detection limits in the picogram-per-milliliter range.[11]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for AMBBA analysis by GC-MS.
Protocol: Silylation of AMPAs in Water Samples for GC-MS Analysis
This protocol details the extraction and derivatization of AMPAs from a water matrix. The use of a strong anion-exchange (SAX) solid-phase extraction (SPE) column is critical for selectively retaining the acidic analytes and removing neutral or cationic interferences.[12]
1. Sample Preparation & Extraction
- Sample Collection: Collect 10 mL of the water sample. If necessary, filter to remove particulate matter.
- SPE Cartridge Conditioning: Condition a 6 mL, 500 mg Strong Anion-Exchange (SAX) SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
- Sample Loading: Load the 10 mL water sample onto the conditioned SAX cartridge at a flow rate of approximately 2-3 mL/min.
- Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interferences. Dry the cartridge under vacuum or nitrogen for 10 minutes.
- Elution: Elute the retained AMPAs with 5 mL of a 2% formic acid solution in methanol into a clean collection tube. The acid is necessary to protonate the analytes and release them from the anion-exchange sorbent.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
2. Derivatization
- Reagent Addition: To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 100 µL of a solvent such as acetonitrile or pyridine.
- Reaction: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
- Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
3. Instrumental Parameters
| Parameter | Typical Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| Injector | Splitless, 250°C | Maximizes transfer of trace analytes onto the column. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A non-polar column provides good separation for the non-polar TMS derivatives. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Gradient ensures separation of solvent and derivatizing reagent from analyte peaks. |
| MS System | Agilent 5977B MSD or equivalent | Provides sensitive detection and mass confirmation. |
| Ionization | Electron Ionization (EI), 70 eV | Standard, robust ionization technique creating reproducible fragmentation patterns. |
| Acquisition | Selected Ion Monitoring (SIM) Mode | Increases sensitivity and selectivity by monitoring characteristic ions of the target analytes. |
| SIM Ions (TMS-IMPA) | m/z 197, 212 | Specific fragment ions for the di-TMS derivative of Isopropyl Methylphosphonic Acid. |
| SIM Ions (TMS-PMPA) | m/z 151, 254 | Specific fragment ions for the di-TMS derivative of Pinacolyl Methylphosphonic Acid. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: The Advantage of Direct Analysis
LC-MS/MS is a powerful alternative that circumvents the need for derivatization, thereby simplifying sample preparation and increasing throughput.[1][5] The technique is inherently suited for analyzing polar, non-volatile compounds directly in their native form.[13] Its high selectivity, derived from the use of tandem mass spectrometry (MS/MS), allows for the confident identification and quantification of target analytes even in complex biological or environmental matrices.[13][14]
The primary challenge in LC is achieving adequate chromatographic retention for these small, polar phosphonic acids on conventional reversed-phase columns. This is overcome by using specialized chromatographic techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase with a high organic content mobile phase. This environment promotes the partitioning of polar analytes like AMPAs into the stationary phase, providing excellent retention and separation.[15]
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and anion-exchange characteristics offer a dual retention mechanism, providing robust separation of acidic, polar compounds.[16]
Experimental Workflow: LC-MS/MS Analysis
Caption: Simplified workflow for AMBBA analysis by LC-MS/MS.
Protocol: Direct Analysis of AMPAs in Urine Samples by LC-MS/MS
This "dilute-and-shoot" protocol is exceptionally efficient for relatively clean matrices like urine, highlighting the power of LC-MS/MS to minimize sample handling.[15]
1. Sample Preparation
- Sample Collection: Collect 1 mL of urine in a polypropylene tube.
- Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog like IMPA-d7) to the sample.
- Dilution: Dilute the sample 1:10 with the initial mobile phase (e.g., 90:10 acetonitrile:water with ammonium formate). This step is crucial to reduce potential matrix effects.
- Centrifugation/Filtration: Centrifuge the diluted sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet particulates. Transfer the supernatant to an autosampler vial, or alternatively, filter through a 0.22 µm syringe filter. The sample is now ready for injection.
2. Instrumental Parameters
| Parameter | Typical Setting | Rationale |
|---|---|---|
| LC System | Agilent 1290 Infinity II or equivalent | High-pressure system capable of precise gradient delivery for robust chromatography. |
| Column | HILIC Column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm) | Provides retention for highly polar analytes. |
| Mobile Phase A | 10 mM Ammonium Formate in Water | Aqueous phase with salt to aid ionization and peak shape. |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water | Organic phase for HILIC separation. |
| Gradient | 95% B to 50% B over 8 minutes | Gradient elution ensures separation of analytes from the solvent front and matrix components. |
| Flow Rate | 0.3 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | Highly sensitive and selective detector for quantitative analysis.[14] |
| Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is ideal for polar, ionizable compounds. Negative mode is preferred for acidic analytes. |
| Acquisition | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring a specific precursor → product ion transition. |
| MRM (IMPA) | Precursor: m/z 137 → Product: m/z 79 | Specific transition for Isopropyl Methylphosphonic Acid. |
| MRM (PMPA) | Precursor: m/z 179 → Product: m/z 79 | Specific transition for Pinacolyl Methylphosphonic Acid. |
Method Validation and Performance Comparison
Trustworthiness: A Self-Validating System
Every protocol must be a self-validating system. Before routine use, it is imperative to validate the method by assessing key performance characteristics. This includes establishing linearity with a multi-point calibration curve (R² > 0.99), determining the method detection limit (MDL) and limit of quantitation (LOQ), and evaluating accuracy and precision through replicate analysis of spiked quality control (QC) samples at multiple concentrations.[14][15] Recovery should be consistent and reproducible across the expected concentration range.
Data Presentation: At-a-Glance Method Comparison
The choice between GC-MS and LC-MS/MS depends on the specific application, available instrumentation, and desired performance characteristics.
| Feature | GC-MS with Derivatization | LC-MS/MS (Direct Analysis) |
| Principle | Volatilizes analyte via chemical modification | Analyzes polar analyte in its native state |
| Sample Prep | Multi-step: Extraction, Concentration, Derivatization | Minimal: Dilution, Filtration |
| Throughput | Lower, due to extensive sample prep | Higher, due to simplified prep |
| Sensitivity | Very high, especially with NICI mode (low pg/mL)[11] | Excellent (low to sub-ng/mL)[17] |
| Selectivity | Good (SIM) to Excellent (MS/MS) | Exceptional (MRM) |
| Matrix Effects | Less prone to ionization suppression | Can be susceptible to ion suppression/enhancement |
| Advantages | Established, highly sensitive, utilizes common GC-MS platforms | Fast, simple, avoids hazardous derivatizing agents |
| Disadvantages | Time-consuming, potential for incomplete derivatization | Requires specialized LC columns (HILIC), potential for matrix effects |
Conclusion
Both GC-MS with derivatization and direct LC-MS/MS analysis are robust and authoritative methods for the trace-level detection of propyl hydrogen methylphosphonate and related alkyl methylphosphonic acids.
-
GC-MS remains a cornerstone technique, offering exceptional sensitivity, particularly when employing methods like pentafluorobenzyl bromide derivatization with NICI detection.[11] Its strength lies in its ability to achieve extremely low detection limits, which is critical for certain environmental verification scenarios.
-
LC-MS/MS has emerged as the method of choice for high-throughput applications, especially in clinical and biological monitoring.[1][5] Its simplified "dilute-and-shoot" sample preparation drastically reduces analysis time and potential for error, making it highly efficient for screening large numbers of samples.
The selection of the optimal method should be guided by the specific analytical goals, matrix complexity, required sensitivity, and the instrumentation available to the laboratory.
References
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Spectroscopy. Chemical Warfare Nerve Agents — Analyzing Their Degradation Products. Available from: [Link]
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Molecules. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Available from: [Link]
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ProQuest. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Available from: [Link]
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Oxford Academic. Brief Overview of HPLC–MS Analysis of Alkyl Methylphosphonic Acid Degradation Products of Nerve Agents | Journal of Chromatographic Science. Available from: [Link]
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ResearchGate. (PDF) Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Available from: [Link]
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PubMed. LC/MS determination of the intracellular concentration of two novel aryl phosphoramidate prodrugs of PMPA and their metabolites in dog PBMC. Available from: [Link]
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PubChem. Phosphonic acid, propyl-, methyl ester. Available from: [Link]
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PubMed. Microemulsion mediated in situ derivatization-extraction and gas chromatography-mass spectrometric analysis of alkylphosphonic acids. Available from: [Link]
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EPA Nepis. Health Advisory On Isopropyl Methylphosphonic Acid (Impa). Available from: [Link]
-
SpringerLink. Chromatography–mass spectrometry determination of alkyl methylphosphonic acids in urine. Available from: [Link]
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University of Helsinki. Analytical methods for the determination of Novichok nerve agents and their decontamination products. Available from: [Link]
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J-STAGE. Laboratory Identification of the Nerve Gas Hydrolysis Products Alkyl Methylphosphonic Acids and Methylphosphonic Acid, by Gas Chromatography-mass Spectrometry after tert-Butyldimethylsilylation. Available from: [Link]
-
SIELC Technologies. Isopropyl Methylphosphonic Acid. Available from: [Link]
-
National Center for Biotechnology Information. Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Available from: [Link]
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Agilent Technologies. Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Available from: [Link]
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PubMed. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. Available from: [Link]
-
MDPI. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Available from: [Link]
-
PubMed. Quantitative analysis of O-isopropyl methylphosphonic acid in serum samples of Japanese citizens allegedly exposed to sarin: estimation of internal dosage. Available from: [Link]
-
ResearchGate. A review on analysis methods for nerve agent hydrolysis products. Available from: [Link]
-
Industrial laboratory. Diagnostics of materials. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS). Available from: [Link]
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Organomation. Environmental Sample Preparation. Available from: [Link]
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Polish Journal of Environmental Studies. Preparation of Environmental Samples for the Determination of Trace Constituents. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Available from: [Link]
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ScienceDirect. Acids: Derivatization for GC Analysis. Available from: [Link]
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SCION Instruments. Sample Preparation – Derivatization Extraction. Available from: [Link]
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IntechOpen. Derivatization Methods in GC and GC/MS. Available from: [Link]
-
MDPI. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. Available from: [Link]
-
Royal Society of Chemistry. The response comparison of a hydrogen-bond acidic polymer to sarin, soman and dimethyl methyl phosphonate based on - Analytical Methods. Available from: [Link]
-
University of Pretoria Repository. Green sample preparation methods in the environmental monitoring of aquatic organic pollutants. Available from: [Link]
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CONICET Digital Repository. Green sample preparation strategies for organic/inorganic compounds in environmental samples. Available from: [Link]
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National Center for Biotechnology Information. Recent Trends in the Development of Green Analytical Sample Preparation Methods Using Advanced Materials. Available from: [Link]
-
National Center for Biotechnology Information. Detection of Dimethyl Methyl Phosphonate by Silica Molecularly Imprinted Materials. Available from: [Link]
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Application Note: Highly-Specific and Validated GC/MS Protocol for the Analysis of Propyl Hydrogen Methylphosphonate
Abstract
This application note provides a comprehensive and validated protocol for the analysis of propyl hydrogen methylphosphonate (PHMP), a key degradation product and marker for specific nerve agents. The methodology detailed herein leverages the power of Gas Chromatography-Mass Spectrometry (GC/MS) for sensitive and unambiguous identification. Recognizing the analytical challenges posed by the high polarity and low volatility of PHMP, this guide emphasizes a crucial derivatization step to ensure amenability to GC analysis.[1][2] This protocol is designed for researchers, scientists, and drug development professionals engaged in counter-terrorism, environmental monitoring, and forensic analysis, offering a robust framework for the detection of chemical warfare agent hydrolysis products.[3][4] The procedures outlined are consistent with the stringent requirements of the Chemical Weapons Convention (CWC).[5][6][7]
Introduction: The Analytical Imperative
Propyl hydrogen methylphosphonate (PHMP) is an alkyl methylphosphonic acid that serves as a persistent environmental marker for the hydrolysis of certain G-series nerve agents.[3][4][8] Its detection is critical for verifying exposure to or the use of these chemical warfare agents (CWAs).[8][9] However, the inherent chemical properties of PHMP, specifically its high polarity and non-volatile nature, preclude its direct analysis by Gas Chromatography-Mass Spectrometry (GC/MS).[1][2]
To overcome this analytical hurdle, a derivatization step is mandatory to convert the polar phosphonic acid into a more volatile and thermally stable ester.[1][9] This application note details a validated protocol employing trimethylsilyldiazomethane for the esterification of PHMP, rendering it suitable for GC/MS analysis.[3][4] The subsequent GC/MS method provides the high sensitivity and specificity required for the unambiguous identification of PHMP in various sample matrices.[5][6] This approach is a cornerstone in the analytical toolbox for CWC verification and forensic investigations.[6][7][9]
Causality of Experimental Choices
The selection of each component of this protocol is grounded in established chemical principles to ensure a self-validating and robust analytical system.
-
Why Derivatization is Essential: The presence of a hydroxyl group on the phosphorus atom in PHMP makes the molecule highly polar and prone to hydrogen bonding. This results in a very low vapor pressure, making it unsuitable for introduction into the hot injection port of a gas chromatograph. Derivatization with an agent like trimethylsilyldiazomethane replaces the acidic proton with a methyl group, creating a less polar and more volatile methyl ester.[3][4] This chemical modification is the key to enabling GC-based separation.
-
Choice of Derivatizing Agent - Trimethylsilyldiazomethane: While several derivatizing agents, such as silylating agents (e.g., BSTFA), are available for polar analytes, trimethylsilyldiazomethane offers a clean and efficient methylation reaction for phosphonic acids.[1][3][4] The reaction is typically rapid at ambient temperature and produces byproducts that do not interfere with the GC/MS analysis.[3][4]
-
GC/MS as the Analytical Platform: Gas Chromatography-Mass Spectrometry is the preferred technique for the analysis of CWC-related compounds due to its exceptional separating power and the definitive structural information provided by the mass spectrometer.[5][6][10] Electron Ionization (EI) is widely used for its ability to generate reproducible fragmentation patterns, which are crucial for library matching and unambiguous identification.[6]
Experimental Workflow and Protocols
A systematic approach from sample receipt to final data analysis is critical for reproducible and reliable results.
Sample Preparation
The initial sample preparation is matrix-dependent and aims to isolate and concentrate the analyte of interest. A generic solid-phase extraction (SPE) protocol is provided, which can be adapted for various aqueous and soil samples.
Protocol 1: Solid-Phase Extraction (SPE) of PHMP
-
Sample Pre-treatment:
-
For aqueous samples, acidify to a pH of approximately 3-4 with a suitable acid (e.g., formic acid).
-
For soil samples, perform a solvent extraction using a polar solvent such as methanol or a methanol/water mixture. The resulting extract should then be filtered and its pH adjusted as with aqueous samples.
-
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or ion-exchange sorbent) by sequentially passing methanol and then acidified water (pH 3-4) through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with acidified water to remove interfering polar compounds.
-
Elution: Elute the retained PHMP with a suitable solvent, such as methanol or acetonitrile.
-
Solvent Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen. The residue is now ready for derivatization.
Derivatization Protocol
This step converts the non-volatile PHMP into its volatile methyl ester derivative.
Protocol 2: Methylation with Trimethylsilyldiazomethane
-
Reconstitution: Reconstitute the dried extract from the SPE procedure in a suitable solvent, such as toluene or dichloromethane.[3][4]
-
Addition of Derivatizing Agent: Add a solution of trimethylsilyldiazomethane (typically in diethyl ether or toluene) to the reconstituted sample. The reaction is often visually indicated by the cessation of gas evolution (nitrogen).
-
Reaction Time: Allow the reaction to proceed at room temperature for approximately 30 minutes to ensure complete esterification.[3][4]
-
Direct Analysis: The derivatized sample can be directly injected into the GC/MS system without further work-up.[3][4]
GC/MS Analysis
The instrumental analysis is performed using a gas chromatograph coupled to a mass spectrometer.
Protocol 3: GC/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port | Splitless | To maximize the transfer of the analyte onto the column for trace-level analysis. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injector Temperature | 250 °C | To ensure rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | A typical temperature program to separate analytes based on their boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides characteristic and reproducible fragmentation patterns for library searching. |
| Ion Source Temp | 230 °C | To maintain the analyte in the gas phase and promote ionization. |
| Quadrupole Temp | 150 °C | To ensure stable ion transmission. |
| Mass Range | m/z 40-450 | A broad range to capture the molecular ion and key fragment ions of the derivatized PHMP. |
| Scan Mode | Full Scan | To acquire complete mass spectra for identification. |
Data Presentation and Interpretation
The primary output from the GC/MS analysis is a total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak.
-
Retention Time: The derivatized PHMP will elute at a characteristic retention time under the specified GC conditions. This serves as an initial identifier.
-
Mass Spectrum: The EI mass spectrum of the derivatized PHMP will exhibit a unique fragmentation pattern. Key expected ions should be present, including the molecular ion (if stable enough) and characteristic fragment ions resulting from the loss of specific chemical moieties. Comparison of the acquired mass spectrum with a reference library, such as the OPCW Central Analytical Database (OCAD), is crucial for confident identification.[10]
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the analytical protocol.
Caption: Workflow for the GC/MS analysis of Propyl Hydrogen Methylphosphonate.
Trustworthiness and Method Validation
To ensure the reliability and trustworthiness of this protocol, a thorough method validation should be performed in accordance with established guidelines.[5][11] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate the analyte from other components in the sample matrix. This is assessed by analyzing blank matrix samples and spiked samples.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among individual test results (precision).
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The GC/MS protocol detailed in this application note provides a robust and reliable method for the analysis of propyl hydrogen methylphosphonate. The critical step of derivatization successfully addresses the analytical challenges posed by the analyte's polarity and low volatility. By following this validated procedure, researchers and scientists can achieve the high degree of confidence required for the unambiguous identification of this important chemical warfare agent degradation product. This methodology is a vital tool in the ongoing efforts to uphold the Chemical Weapons Convention and enhance global security.
References
-
A proper and systematic qualitative method validation procedure and its application to gas chromatography-mass spectrometry analysis of Chemical Weapons Convention related chemicals. PubMed. Available at: [Link]
-
Crenshaw, M. D., & Whalley, C. E. (2004). PREPARATION, DERIVATIZATION WITH TRIMETHYLSILYLDIAZOMETHANE, AND GC/MS ANALYSIS OF A “POOL” OF ALKYL METHYLPHOSPHONIC ACIDS. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(6), 1145-1153. Available at: [Link]
-
Crenshaw, M. D., & Whalley, C. E. (2004). PREPARATION, DERIVATIZATION WITH TRIMETHYLSILYLDIAZOMETHANE, AND GC/MS ANALYSIS OF A “POOL” OF ALKYL METHYLPHOSPHONIC ACIDS FOR USE AS QUALITATIVE STANDARDS IN SUPPORT OF COUNTERTERRORISM AND THE CHEMICAL WEAPONS CONVENTION. Semantic Scholar. Available at: [Link]
-
Neffe, S., & Słomiński, M. (2021). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Molecules, 26(23), 7306. Available at: [Link]
-
SAMPLE PREPARATION. UT Health San Antonio. Available at: [Link]
-
Valdez, C. A., Leif, R. N., & Alcaraz, A. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631. Available at: [Link]
-
The Application of a Single-Column GC-MS-MS Method for the Rapid Analysis of Chemical Warfare Agents and Breakdown Products. PubMed. Available at: [Link]
-
Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. PubMed. Available at: [Link]
-
Chemical Warfare Nerve Agents — Analyzing Their Degradation Products. Spectroscopy Online. Available at: [Link]
-
Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. MDPI. Available at: [Link]
-
Valdez, C. A., & Leif, R. N. (2021). Analysis of chemical warfare agents by gas chromatography-mass spectrometry: Methods for their direct detection and derivatization approaches for the analysis of their degradation products. De Gruyter. Available at: [Link]
-
Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N ,O-Bis(trimethylsilyl)trifluoroacetamide. ResearchGate. Available at: [Link]
-
Gas Chromatography/Mass Spectrometry in Analysis of Chemicals Relevant to the Chemical Weapons Convention. ResearchGate. Available at: [Link]
-
Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols. PubMed. Available at: [Link]
-
SAMPLING AND ANALYSIS RELEVANT TO THE IMPLEMENTATION OF THE CHEMICAL WEAPONS CONVENTION. OPCW. Available at: [Link]
-
Validation of GC/ GC-MS methodologies. ComplianceIQ. Available at: [Link]
-
SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Shared Research Facilities. Available at: [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. Available at: [Link]
-
Improved sample preparation of glyphosate and methylphosphonic acid by EPA method 6800A and time-of-flight mass spectrometry using novel solid-phase extraction. PubMed. Available at: [Link]
-
Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. ResearchGate. Available at: [Link]
-
HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. Available at: [Link]
-
Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. PubMed. Available at: [Link]
-
MS Solutions. Separation Science. Available at: [Link]
Sources
- 1. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A proper and systematic qualitative method validation procedure and its application to gas chromatography-mass spectrometry analysis of Chemical Weapons Convention related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. opcw.org [opcw.org]
- 11. Validation of GC/ GC-MS methodologies [complianceiq.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Propyl Hydrogen Methylphosphonate
Abstract
This application note presents a detailed and robust protocol for the analysis of propyl hydrogen methylphosphonate using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). Propyl hydrogen methylphosphonate is an alkyl methylphosphonic acid, a class of compounds that are known degradation products of chemical warfare agents.[1][2][3] The accurate and sensitive quantification of these substances is crucial for environmental monitoring, defense, and regulatory compliance. The method described herein utilizes a reversed-phase chromatographic separation with MS detection, providing high selectivity and sensitivity for the determination of propyl hydrogen methylphosphonate in aqueous samples. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including detailed experimental procedures, data presentation, and an in-depth explanation of the scientific principles behind the methodological choices.
Introduction
Propyl hydrogen methylphosphonate is an organophosphorus compound of significant interest due to its association with the degradation of nerve agents. Its detection and quantification in various matrices are paramount for verifying compliance with the Chemical Weapons Convention and for assessing environmental contamination.[4][5] The inherent polarity and lack of a strong chromophore in alkyl methylphosphonic acids present analytical challenges.[3] High-Performance Liquid Chromatography (HPLC) is a powerful separation technique well-suited for such polar, non-volatile compounds. When coupled with a highly sensitive and selective detector like a mass spectrometer (LC-MS), it becomes the method of choice for the trace-level analysis of these analytes.[3][6]
This application note provides a comprehensive HPLC-MS method for the analysis of propyl hydrogen methylphosphonate. The methodology is built upon the established principles of analyzing related alkyl methylphosphonic acids, ensuring a scientifically sound and reliable approach.[1][2][7]
Experimental
Materials and Reagents
-
Propyl Hydrogen Methylphosphonate standard (CAS: 4546-11-6)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Instrumentation
A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven, coupled to a single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
The selection of a reversed-phase C18 column is a common starting point for the separation of polar organophosphorus compounds.[8][9] The mobile phase composition, including an organic modifier and an aqueous component with a pH modifier, is critical for achieving adequate retention and peak shape for these acidic analytes.
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Electrospray ionization in negative mode (ESI-) is generally preferred for the analysis of acidic compounds like alkyl methylphosphonic acids, as they readily form [M-H]⁻ ions.
| Parameter | Value |
| Ionization Mode | Electrospray (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | 600 L/hr |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ion (SIM) | m/z 151.05 (for [M-H]⁻ of propyl hydrogen methylphosphonate) |
Method Development and Protocol
Standard and Sample Preparation Protocol
Rationale: Accurate preparation of standards and samples is fundamental to the reliability of any analytical method. The use of LC-MS grade solvents and reagents minimizes background interference and ensures method sensitivity.
Step-by-Step Protocol:
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of propyl hydrogen methylphosphonate standard.
-
Dissolve in 10 mL of methanol in a volumetric flask. This serves as the primary stock solution.
-
-
Working Standard Solutions (0.1, 0.5, 1, 5, 10 µg/mL):
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of working standards for the calibration curve.
-
-
Aqueous Sample Preparation:
HPLC System Setup and Equilibration
Rationale: Proper system equilibration is crucial for achieving stable retention times and baseline, which are essential for accurate quantification.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare the mobile phases as described in the chromatographic conditions table. Ensure the solvents are properly degassed.
-
System Purge: Purge both pump lines with their respective mobile phases to remove any air bubbles.
-
Column Equilibration:
-
Set the column temperature to 40 °C.
-
Equilibrate the column with the initial mobile phase composition (5% B) at a flow rate of 0.3 mL/min for at least 15-20 minutes, or until a stable baseline is observed.
-
Data Acquisition and Analysis
Rationale: A well-defined data acquisition and processing workflow ensures consistent and reliable results. The use of a calibration curve is standard practice for quantification in chromatography.
Step-by-Step Protocol:
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blanks, calibration standards (from low to high concentration), and unknown samples.
-
Injection and Data Acquisition: Start the sequence. The system will automatically inject each sample and acquire the data according to the defined method.
-
Data Processing:
-
Integrate the peak corresponding to propyl hydrogen methylphosphonate in each chromatogram.
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of propyl hydrogen methylphosphonate in the unknown samples by interpolating their peak areas from the calibration curve.
-
Visualization of Experimental Workflow
Caption: Workflow for the HPLC-MS analysis of propyl hydrogen methylphosphonate.
Trustworthiness and Self-Validation
To ensure the trustworthiness of this protocol, the following validation parameters should be assessed:
-
Linearity: A calibration curve with a correlation coefficient (r²) of >0.99 should be achieved over the desired concentration range.
-
Accuracy and Precision: The accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) should be evaluated by analyzing replicate samples spiked with a known concentration of the analyte. Acceptance criteria are typically 80-120% for recovery and <15% for %RSD.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method. This is typically calculated based on the signal-to-noise ratio (S/N) of low-concentration standards (LOD ≈ 3:1 S/N, LOQ ≈ 10:1 S/N).
-
Specificity: The specificity of the method is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. The high selectivity of MS detection further enhances specificity.
Conclusion
The HPLC-MS method detailed in this application note provides a reliable and sensitive approach for the determination of propyl hydrogen methylphosphonate. By leveraging established chromatographic principles for related compounds and the specificity of mass spectrometric detection, this protocol offers a robust solution for laboratories involved in environmental monitoring, defense, and research. The provided step-by-step guide, along with the rationale for key experimental choices, is intended to enable researchers to successfully implement and validate this method in their own laboratories.
References
-
Evaluation of the Potential of High-Performance Liquid Chromatography–Inductively Coupled Plasma–Mass Spectrometry for the Determination of Chemical Warfare Agents and Their Toxic Degradation Products. MDPI. Available at: [Link]
-
HPLC Separation of Methylphosphonic Acid and Related Products. SIELC Technologies. Available at: [Link]
-
Applications of HPLC-ICP-MS in the Analysis of Chemical Warfare Agents and Other Highly Toxic Compounds in Environmental Samples. Preprints.org. Available at: [Link]
-
Chemical Warfare Nerve Agents — Analyzing Their Degradation Products. Spectroscopy. Available at: [Link]
-
HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column. SIELC Technologies. Available at: [Link]
-
2-Methylpropyl Hydrogen (R)-Methylphosphonate. PubChem. Available at: [Link]
-
Identification of Degradation Products of Sea-Dumped Chemical Warfare Agent-Related Phenylarsenic Chemicals in Marine Sediment. Analytical Chemistry. Available at: [Link]
-
Liquid chromatography with mass-spectrometric detection for the determination of chemical warfare agents and their degradation products. ResearchGate. Available at: [Link]
-
Brief Overview of HPLC–MS Analysis of Alkyl Methylphosphonic Acid Degradation Products of Nerve Agents. Journal of Chromatographic Science. Available at: [Link]
-
Determination of Methylphosphonic Acid and Alkyl Methylphosphonic Acid Esters in Soils by Liquid Chromatography. ProQuest. Available at: [Link]
-
Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS). Industrial laboratory. Diagnostics of materials. Available at: [Link]
-
Sample Preparation. Available at: [Link]
Sources
- 1. HPLC Separation of Methylphosphonic Acid and Related Products | SIELC Technologies [sielc.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Applications of HPLC-ICP-MS in the Analysis of Chemical Warfare Agents and Other Highly Toxic Compounds in Environmental Samples[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. Determination of Methylphosphonic Acid and Alkyl Methylphosphonic Acid Esters in Soils by Liquid Chromatography–High-Resolution Mass Spectrometry - ProQuest [proquest.com]
- 9. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. asdlib.org [asdlib.org]
Synthesis of propyl hydrogen methylphosphonate in a laboratory setting
Abstract & Scope
This application note details a high-purity synthesis protocol for Propyl Hydrogen Methylphosphonate (PHMP) , a mono-ester derivative of methylphosphonic acid. PHMP is a critical reference standard in forensic toxicology and environmental analysis, serving as a specific degradation marker for Schedule 1 organophosphorus nerve agents (specifically Sarin/GB).
The protocol utilizes a controlled alkaline partial hydrolysis of dipropyl methylphosphonate (DPMP). Unlike non-selective acid hydrolysis, this method leverages the electronic repulsion of the phosphonate mono-anion to self-terminate the reaction at the mono-ester stage, ensuring high yield and purity (>98%) with minimal side-product formation.
Regulatory & Safety Compliance (Mandatory)
WARNING: Chemical Weapons Convention (CWC) Implications
-
Schedule 2 Compound: Propyl hydrogen methylphosphonate is a precursor/degradation product related to Schedule 1 substances.
-
Authorized Use: This protocol is intended strictly for the generation of analytical standards for detection, protection, and forensic verification purposes.
-
Handling: All procedures must be conducted in a fume hood with active charcoal filtration.
-
PPE: Butyl rubber gloves, chemical splash goggles, and a lab coat are mandatory.
Scientific Background & Mechanism
The synthesis relies on the kinetic selectivity of alkaline hydrolysis. The starting material, Dipropyl methylphosphonate (DPMP) , contains two ester linkages.
-
First Hydrolysis (Fast): The hydroxide ion (
) acts as a nucleophile, attacking the electrophilic phosphorus center. This displaces one propoxide group, forming the sodium salt of the mono-ester. -
Termination (Self-Limiting): The resulting product is a phosphonate anion (
). The negative charge on the oxygen creates significant electrostatic repulsion, preventing a second nucleophilic attack by . This prevents over-hydrolysis to methylphosphonic acid (MPA), a common issue in acidic pathways.
Reaction Scheme
(Note: The reaction yields the sodium salt; acidification is required to isolate the hydrogen form.)Experimental Protocol
Materials
| Reagent | Purity | Role |
| Dipropyl Methylphosphonate (DPMP) | >97% | Precursor |
| Sodium Hydroxide (NaOH) | 1.0 M (aq) | Reagent |
| Ethanol (EtOH) | Absolute | Solvent |
| Hydrochloric Acid (HCl) | 2.0 M | Acidifier |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Sodium Sulfate ( | Anhydrous | Drying Agent |
Step-by-Step Methodology
Step 1: Reaction Initiation
-
Dissolve 10.0 mmol (1.80 g) of DPMP in 15 mL of Ethanol.
-
Add 12.0 mmol (12 mL of 1.0 M) NaOH solution dropwise under stirring.
-
Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9) or
NMR (disappearance of diester peak at ~30-32 ppm).
-
Step 2: Isolation of the Salt
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol and byproduct propanol under reduced pressure (Rotary Evaporator, 40°C, 20 mbar).
-
The residue is the crude sodium salt of PHMP.
Step 3: Acidification & Extraction
-
Redissolve the residue in 10 mL of deionized water.
-
Cool the solution in an ice bath to 0–5°C.
-
Acidify carefully with 2.0 M HCl to pH ~1–2.
-
Causality: Low pH ensures the phosphonate is protonated (
), rendering it less water-soluble and extractable into organic solvents.
-
-
Extract the aqueous layer three times with 15 mL Dichloromethane (DCM) .
Step 4: Purification
-
Combine organic extracts and dry over anhydrous
. -
Filter and concentrate under high vacuum (<1 mbar) to remove trace solvents.
-
Result: PHMP is typically isolated as a viscous, colorless oil.
Visualization of Workflow
Caption: Figure 1. Step-by-step workflow for the selective alkaline hydrolysis of DPMP to PHMP.
Characterization & Quality Control
To validate the synthesis, compare the spectral data against the precursor.
Nuclear Magnetic Resonance ( NMR)
The phosphorus shift is the primary indicator of successful hydrolysis.
| Compound | Multiplicity | Notes | |
| DPMP (Precursor) | ~30.0 - 32.0 | Singlet (decoupled) | Clean single peak. |
| PHMP (Product) | ~24.0 - 28.0 | Singlet | Upfield shift indicates ester cleavage. |
Mass Spectrometry (GC-MS)
Direct injection of PHMP is difficult due to polarity. Derivatization is required.
-
Derivatization Agent: Trimethylsilyldiazomethane (TMS-DAM) or BSTFA.
-
Target Ion: Look for the methyl derivative (
) or silyl derivative.
Mechanistic Pathway Diagram
Caption: Figure 2. Kinetic selectivity mechanism preventing over-hydrolysis to the di-acid.
References
-
Organization for the Prohibition of Chemical Weapons (OPCW). (2023). Schedules of Chemicals. Retrieved from [Link]
-
Black, R. M., & Muir, B. (2003). Derivatisation of alkyl alkylphosphonic acids for analysis by gas chromatography–mass spectrometry. Journal of Chromatography A, 1003(1-2), 143-152. Retrieved from [Link]
- Kosolapoff, G. M. (1950). Organophosphorus Compounds. John Wiley & Sons. (Classic text on partial hydrolysis methods).
-
D'Agostino, P. A., & Provost, L. R. (1986). Capillary column gas chromatographic-mass spectrometric analysis of some potential chemical warfare agents and simulants. Journal of Chromatography A, 357, 363-370. Retrieved from [Link]
Applications of propyl hydrogen methylphosphonate in organophosphorus chemistry
Application Note: Technical Guide to Propyl Hydrogen Methylphosphonate
Executive Summary
Propyl hydrogen methylphosphonate exists primarily as two structural isomers: the widely recognized Isopropyl Hydrogen Methylphosphonate (IMPA) and the linear n-Propyl Hydrogen Methylphosphonate . While IMPA is the definitive forensic marker for the nerve agent Sarin (GB), the n-propyl analogue serves as a critical reference standard for specific G-series agents (e.g., "Propyl Sarin") and as a lipophilic building block in the synthesis of phosphonamidate prodrugs.
This guide provides a dual-track protocol:
-
Forensic Analysis: Detection of IMPA in biological matrices as a verification of CWA exposure.
-
Pharmaceutical Synthesis: Utilization of propyl hydrogen methylphosphonate as a precursor for constructing metabolically stable phosphonamidate scaffolds.
Part 1: Chemical Identity & Structural Significance
Distinguishing between the isomers is critical for analytical specificity and synthetic intent.
| Feature | Isopropyl Hydrogen Methylphosphonate (IMPA) | n-Propyl Hydrogen Methylphosphonate |
| CAS Number | 1832-54-8 | 4546-11-6 |
| Structure | ||
| Primary Role | Forensic Marker: Major metabolite of Sarin (GB).[1] | Synthetic/Ref: Analog for Cyclosarin/Propyl-Sarin; Prodrug moiety. |
| Stability | High hydrolytic stability; persistent in soil/water. | Similar stability; lipophilic chain alters bioavailability. |
| Toxicity (LD50) | Low (>5000 mg/kg, Rat Oral) [1]. | Low (Assumed similar to IMPA). |
Part 2: Forensic Application – Detection of IMPA
Context: Upon exposure to water or physiological fluids, Sarin (Isopropyl methylphosphonofluoridate) rapidly hydrolyzes to IMPA. Unlike the parent agent, IMPA is non-volatile and stable, making it the primary analyte for retrospective confirmation of exposure [2].
Workflow Diagram: Degradation & Detection
Caption: Pathway of Sarin degradation. IMPA is the specific marker retaining the ester group; MPA is a non-specific marker common to all methylphosphonates.
Protocol 1: Extraction & Quantification of IMPA from Plasma
Objective: Isolate IMPA from complex biological matrices for LC-MS/MS analysis.
Reagents:
-
Internal Standard (IS): IMPA-
(Isotopically labeled). -
SPE Cartridge: Strong Anion Exchange (SAX) or Polymeric Mixed-Mode (e.g., Strata-X-AW).
-
Buffer: 1% Formic acid in water.
Step-by-Step Methodology:
-
Sample Preparation:
-
Aliquot 200 µL of plasma.
-
Add 20 µL of Internal Standard (IMPA-
, 100 ng/mL). -
Precipitate proteins with 600 µL of ice-cold Acetonitrile (ACN). Vortex for 30s; Centrifuge at 10,000 x g for 5 min.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: 1 mL MeOH followed by 1 mL water.
-
Loading: Load the supernatant from Step 1.
-
Washing: Wash with 1 mL water followed by 1 mL 50% MeOH.
-
Elution: Elute with 2 mL of 5% Ammonium Hydroxide in MeOH.
-
Note: The anionic nature of IMPA at neutral pH makes anion exchange highly effective.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (polar-embedded preferred) or HILIC for better retention of polar acids.
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) ACN.
-
Transitions (MRM):
-
IMPA:
137 95 (Loss of isopropyl). -
IMPA-
: 143 99.
-
-
Part 3: Pharmaceutical Application – Phosphonamidate Synthesis
Context: In drug development, the propyl methylphosphonate moiety acts as a bioisostere for phosphate esters. The lipophilic propyl group improves cell permeability, while the P-C bond (methyl-phosphorus) prevents enzymatic cleavage by phosphatases, enhancing metabolic stability. This chemistry is relevant for nucleotide prodrugs and PCSK9 binding ligands [3].
Workflow Diagram: Phosphonamidate Synthesis
Caption: Synthetic route for converting the dichloride precursor into a stable phosphonamidate drug scaffold via the propyl monoester.
Protocol 2: Synthesis and Coupling of n-Propyl Hydrogen Methylphosphonate
Objective: Synthesize the monoester from the dichloride and couple it to an amine-bearing drug scaffold.
Safety: Methylphosphonic dichloride is corrosive and water-reactive. Perform all steps under Argon/Nitrogen.
Step 1: Synthesis of the Monoester
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF). Charge with Methylphosphonic dichloride (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C.
-
Addition: Mix n-Propanol (1.0 eq) with Triethylamine (1.1 eq) in DCM. Add this mixture dropwise to the RBF over 30 minutes.
-
Mechanism:[2] The base scavenges the HCl produced. Stoichiometry control prevents diester formation.
-
-
Workup: Stir at Room Temperature (RT) for 2 hours. Wash with cold 1M HCl (to remove amine salts) and brine. Dry over
. Concentrate in vacuo. -
Validation: Check
P NMR. The monoester typically appears around 28-32 ppm.
Step 2: Activation & Coupling (Phosphonamidate Formation)
-
Activation: Dissolve the Monoester (1.0 eq) in anhydrous DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (formation of the Phosphonochloridate).
-
Coupling: Evaporate excess oxalyl chloride (carefully). Redissolve the residue in DCM. Add the Target Amine (Drug Scaffold, 0.9 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Stir at RT for 4-12 hours. Monitor by TLC or LC-MS.
-
Purification: Silica gel chromatography. Phosphonamidates are stable but polar; use a gradient of DCM:MeOH.
Part 4: Safety & Toxicological Considerations
While IMPA and its propyl analogues are degradation products, they must be handled with rigorous safety protocols due to their chemical lineage and potential for contamination with parent agents in forensic samples.
-
Toxicity: IMPA has low acute toxicity (Oral LD50 > 5000 mg/kg in rats) [1].[3] It is not a cholinesterase inhibitor.
-
Handling: Treat as a "Chemical Warfare Agent Simulant." Use fume hoods and nitrile gloves.
-
False Positives: In environmental analysis, ensure separation from organophosphorus pesticides (e.g., glyphosate metabolites) which can mimic alkyl phosphonates in low-resolution MS.
References
-
Mecler, F. J. (1981).[3] Mammalian Toxicology of Isopropyl Methylphosphonate. Litton Bionetics Inc.
-
Black, R. M., & Read, R. W. (2013). Analysis of degradation products of organophosphorus chemical warfare agents. Journal of Chromatography A.
-
Patent US2016029037A1 . (2016). Composition and methods of use of small molecules as binding ligands for the modulation of PCSK9.
-
Szinicz, L. (2005). History of chemical and biological warfare agents. Toxicology.
Sources
Application Notes & Protocols: The Utility of Propyl Hydrogen Methylphosphonate as a Versatile Chemical Intermediate
Prepared by: Gemini Senior Application Scientist
Introduction: Situating Propyl Hydrogen Methylphosphonate in Modern Synthesis
Propyl hydrogen methylphosphonate is a monoester of methylphosphonic acid, placing it within the broad and vital class of organophosphorus compounds.[1] These compounds, characterized by a carbon-phosphorus bond, are fundamental to numerous chemical and biological processes.[1][2] While organophosphorus chemistry is widely known for its applications in pesticides and its unfortunate history with nerve agents, its modern utility is profoundly significant in medicinal chemistry and materials science.[2][3] Propyl hydrogen methylphosphonate serves as a key building block—a chemical intermediate—allowing for the introduction of the methylphosphonate moiety into more complex molecules. Its reactivity, centered at the electrophilic phosphorus atom, enables a variety of nucleophilic substitution reactions crucial for drug development and the synthesis of specialized chemical probes.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of propyl hydrogen methylphosphonate's properties, synthesis, safe handling, and its application as a chemical intermediate. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and success in the laboratory.
Physicochemical Properties and Identifiers
A clear understanding of a reagent's physical and chemical properties is paramount for its effective and safe use. The following table summarizes key data for propyl hydrogen methylphosphonate.
| Property | Value | Source(s) |
| Chemical Name | Propyl hydrogen methylphosphonate | [1] |
| Synonyms | Phosphonic acid, methyl-, monopropyl ester; Propyl methylphosphonate | [1][4] |
| CAS Number | 4546-11-6 | [1][4] |
| Molecular Formula | C4H11O3P | [1] |
| Molecular Weight | 138.10 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility | Soluble in organic solvents, limited solubility in water | [5] |
Note: The properties of the closely related isopropyl hydrogen methylphosphonate (CAS 1832-54-8) are often reported and can provide additional context.[5][6][7]
Synthesis and Purification Protocols
The preparation of alkyl hydrogen methylphosphonates can be achieved through several established synthetic routes. A common and reliable method involves a multi-stage process starting from trimethyl phosphite. This approach provides good yields and high purity of the final product.[8]
Three-Stage Synthesis from Trimethyl Phosphite
This route leverages a transesterification reaction, followed by a Michaelis-Arbuzov reaction, and concluding with selective demethylation.[8]
Workflow Diagram: Synthesis of Propyl Hydrogen Methylphosphonate
Caption: Workflow for the three-stage synthesis of propyl hydrogen methylphosphonate.
Protocol 1: Synthesis of Propyl Hydrogen Methylphosphonate
Causality: This protocol is designed for controlled, stepwise synthesis. Transesterification first creates the desired phosphite ester.[8] The Michaelis-Arbuzov reaction is a classic, high-yield method for forming a phosphorus-carbon bond.[2][9] Finally, selective demethylation using TMSBr is effective because the silicon-oxygen bond formation is thermodynamically favorable, and the subsequent methanolysis gently removes the silyl group to yield the target acid.[8]
Materials:
-
Trimethyl phosphite
-
n-Propanol
-
Sodium metal (catalyst)
-
Methyl iodide
-
Bromotrimethylsilane (TMSBr)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Stage 1: Transesterification a. Under an inert atmosphere (N2 or Ar), dissolve a small piece of sodium metal in anhydrous n-propanol with stirring until fully dissolved to form sodium propoxide. b. Add trimethyl phosphite (1 equivalent) dropwise to the sodium propoxide solution at room temperature. c. Gently heat the reaction mixture to facilitate the distillation of methanol, driving the equilibrium towards the product, propyl dimethyl phosphite. Monitor the reaction by GC-MS. d. Once the reaction is complete, carefully neutralize the catalyst and purify the propyl dimethyl phosphite by distillation under reduced pressure.
-
Stage 2: Michaelis-Arbuzov Reaction a. To the purified propyl dimethyl phosphite (1 equivalent), add methyl iodide (1.1 equivalents) dropwise. b. The reaction is often exothermic; maintain the temperature with a water bath. After the initial exotherm subsides, heat the mixture under reflux until the reaction is complete (monitored by 31P NMR). c. The product, propyl methyl methylphosphonate, is purified by vacuum distillation. Yields for this step are typically high (66-95%).[8]
-
Stage 3: Selective Demethylation and Methanolysis a. Dissolve the purified propyl methyl methylphosphonate (1 equivalent) in anhydrous dichloromethane. b. Cool the solution to 0 °C and add bromotrimethylsilane (1.1 equivalents) dropwise. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until 31P NMR indicates complete formation of the silyl ester intermediate. d. Carefully add anhydrous methanol to the reaction mixture to quench the excess TMSBr and induce methanolysis of the silyl ester. e. Remove all volatile components under reduced pressure to yield the final product, propyl hydrogen methylphosphonate. Purity can be assessed by NMR and titration. Yields for this final step are typically in the range of 60-97%.[8]
Safety, Handling, and Decontamination
Organophosphorus compounds, including intermediates, require strict adherence to safety protocols due to their potential toxicity.[2][10] Propyl hydrogen methylphosphonate and its analogs are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[6][11]
Personal Protective Equipment (PPE) and Engineering Controls
Causality: The primary routes of exposure are inhalation, dermal contact, and ingestion.[12][13] Engineering controls and appropriate PPE are essential to create a barrier between the researcher and the chemical. Hydrocarbon solvents often used with these reagents can penetrate standard latex gloves, necessitating the use of more robust materials.[14]
-
Engineering Controls: Always handle propyl hydrogen methylphosphonate in a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Gloves: Use neoprene or nitrile gloves. Avoid latex and vinyl, as they offer insufficient protection against potential hydrocarbon solvents.[14][15]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[16]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: For situations with a risk of significant aerosolization, a charcoal cartridge mask or a respirator with appropriate cartridges should be used.[14]
Workflow Diagram: Safe Handling and Exposure Response
Caption: Standard workflow for safe handling and emergency first aid response.
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.[6] Keep the container tightly sealed.
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain. Contaminated clothing should be considered hazardous waste.[6][14]
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[15][17]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][18]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][17]
Applications as a Chemical Intermediate
The utility of propyl hydrogen methylphosphonate lies in the reactivity of its phosphorus center, which is susceptible to nucleophilic attack.[1] This allows it to serve as a precursor for a wide range of more complex organophosphorus compounds.
Synthesis of Phosphonate Prodrugs
A major challenge in drug development is ensuring that highly charged molecules, like phosphonates, can cross the nonpolar cell membrane to reach their intracellular targets.[19] Propyl hydrogen methylphosphonate can be used as a starting point to create neutral, lipophilic "prodrugs." These prodrugs mask the phosphonate's negative charge, facilitating cell entry. Once inside the cell, they are cleaved by cellular enzymes to release the active phosphonate drug.[19][20]
Mechanism: The acidic proton on the hydroxyl group of propyl hydrogen methylphosphonate can be deprotonated, and the resulting phosphonate anion can be reacted with various electrophilic moieties (e.g., pivaloyloxymethyl chloride - POM-Cl) to form ester linkages that mask the charge.[20] This approach has been successfully used for antiviral drugs like Adefovir and Tenofovir.[3][19]
Precursor to Reactive Phosphonylating Agents
Propyl hydrogen methylphosphonate can be converted into more reactive intermediates, such as propyl methylphosphonochloridate (PMP-Cl), by reacting it with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. This phosphonochloridate is a highly valuable intermediate itself.
Causality: The chloride ion is an excellent leaving group. Replacing the hydroxyl group with chlorine dramatically increases the electrophilicity of the phosphorus atom, making it highly susceptible to attack by a wide range of nucleophiles (e.g., alcohols, amines, thiols). This allows for the efficient synthesis of various phosphonate esters, amides, and thioates.[1][21]
Experimental Protocol: Synthesis of a Phosphonochloridate Intermediate
This protocol details the conversion of propyl hydrogen methylphosphonate to propyl methylphosphonochloridate, a key step for further functionalization.
Workflow Diagram: Conversion to a Phosphonochloridate
Caption: Reaction workflow for the synthesis of propyl methylphosphonochloridate.
Protocol 2: Synthesis of Propyl Methylphosphonochloridate
Materials:
-
Propyl hydrogen methylphosphonate
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Inert atmosphere setup (Schlenk line)
-
Gas scrubber (to neutralize HCl and SO₂ byproducts)
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet leading to a scrubber (e.g., a beaker with NaOH solution). Ensure the entire system is under a positive pressure of inert gas (N₂ or Ar).
-
Reactant Preparation: Dissolve propyl hydrogen methylphosphonate (1 equivalent) in anhydrous DCM and add it to the reaction flask.
-
Reaction: Add thionyl chloride (1.2 equivalents) to the dropping funnel. Slowly add the thionyl chloride to the stirred solution at 0 °C (ice bath). Vigorous gas evolution (HCl, SO₂) will be observed.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction by 31P NMR (expect a shift for the product P-Cl species).
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Carefully remove the solvent and excess thionyl chloride under reduced pressure. Caution: The vapors are corrosive. c. The resulting crude propyl methylphosphonochloridate can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation, though care must be taken due to its reactivity.
This reactive intermediate is now ready for coupling with various nucleophiles to synthesize a library of target compounds for applications in drug discovery and materials science.
References
- Chemical synthesis of two series of nerve agent model compounds and their stereoselective interaction with human acetylcholinesterase and human butyrylcholinesterase - PMC. (n.d.).
- Organophosphate/Carbamate Exposure - Management. (2024, August 2). Government of Western Australia Department of Health.
- Major intermediates in organophosphate synthesis (PCl3, POCl3, PSCl3, and their diethyl esters) are anticholinesterase agents directly or on activation - PubMed. (2003, March 15).
- CAS 1832-54-8: Isopropyl methylphosphonate - CymitQuimica. (n.d.). CymitQuimica.
- Synthesis and Molecular Properties of Nerve Agent Reactivator HLö-7 Dimethanesulfonate. (n.d.).
- Organophosphate Poisoning 2: Prevention, Treatment and Care - St. Nicholas Hospital. (2019, August 14). St. Nicholas Hospital.
- Propyl hydrogen methylphosphon
- 2-Methylpropyl Hydrogen (R)-Methylphosphonate | C5H13O3P | CID 15764431 - PubChem. (n.d.).
- Synthesis and Molecular Properties of Nerve Agent Reactivator HLö-7 Dimethanesulfonate | ACS Medicinal Chemistry Letters. (2019, March 28).
- SAFETY D
- Organophosphorus chemistry - Wikipedia. (n.d.). Wikipedia.
- Stereoselective Syntheses of Organophosphorus Compounds - MDPI. (2024, March 12). MDPI.
- SYNTHESIS AND STRUCTURE OF SOME PHOSPHONYLATED OXIMES RELATED TO ORGANOPHOSPHATE NERVE AGENTS - Taylor & Francis. (2008, August 28). Taylor & Francis.
- Isopropyl methylphosphonate - Synquest Labs. (n.d.).
- Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care - Medscape. (2023, March 13). Medscape.
- Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids | Request PDF - ResearchGate. (2025, August 5).
- diisopropyl methylphosphonate - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC. (n.d.).
- MANAGEMENT OF ORGANOPHOSPHORUS POISONING Dr Sum
- Isopropyl Methylphosphonic Acid - SIELC Technologies. (n.d.). SIELC Technologies.
- SAFETY D
- Phosphonate prodrugs: an overview and recent advances - PMC. (n.d.).
- Y2114 - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
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- Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PMC. (2022, October 25).
- (PDF) GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS - ResearchGate. (2021, November 8).
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Propyl hydrogen methylphosphonate in the synthesis of pesticides
<-3a--22_c-3a_--22_p-3a_--22_--22_>## Application Notes and Protocols: Propyl Hydrogen Methylphosphonate in the Synthesis of Pesticides
Abstract
This technical guide offers a detailed framework for researchers, scientists, and professionals in drug development on the application of propyl hydrogen methylphosphonate as a precursor in the synthesis of organophosphorus pesticides. It covers the fundamental chemical properties, synthesis protocols, and its role in creating targeted agrochemicals. The methodologies presented are grounded in established chemical principles, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Organophosphorus Compounds in Agriculture
Organophosphorus (OP) compounds are a major class of pesticides, encompassing insecticides, herbicides, and nematicides.[1] Their effectiveness lies in their ability to inhibit crucial enzymes in pests, primarily acetylcholinesterase (AChE) in insects, leading to nerve damage and death.[2] The versatility of organophosphorus chemistry allows for the modification of their structure to enhance potency, selectivity, and environmental persistence.[3] Propyl hydrogen methylphosphonate is a key building block in the synthesis of specific OP pesticides due to its reactive P-H bond and the phosphonate group, which can be readily functionalized.
Physicochemical Properties of Propyl Hydrogen Methylphosphonate
A comprehensive understanding of the physicochemical properties of propyl hydrogen methylphosphonate is essential for its safe handling and effective application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C4H11O3P | ChemicalBook |
| Molecular Weight | 138.10 g/mol | ChemicalBook |
| Appearance | Colorless liquid (typical) | General Knowledge |
| Boiling Point | Decomposes upon heating | General Knowledge |
| Solubility | Soluble in water and polar organic solvents | General Knowledge |
| Reactivity | The P-H bond is reactive and can undergo addition reactions. The phosphonate group can be esterified or converted to other derivatives. | General Knowledge |
Synthesis of Propyl Hydrogen Methylphosphonate: A Reference Protocol
The synthesis of propyl hydrogen methylphosphonate is a critical first step. The following protocol describes a common laboratory-scale procedure.
Diagram 1: Synthesis Workflow of Propyl Hydrogen Methylphosphonate
Caption: A generalized workflow for the synthesis of propyl hydrogen methylphosphonate.
Protocol 3.1: Synthesis via Radical Addition and Hydrolysis
This protocol is based on a process for synthesizing 1-propyl phosphonic anhydride, which involves the formation of diethyl propyl phosphate as an intermediate.[4]
Materials:
-
Diethyl phosphate
-
Propylene gas
-
Peroxide catalyst (e.g., dibenzoyl peroxide, azobisisobutyronitrile)[4]
-
Hydrochloric acid or water[4]
-
Toluene[4]
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a reaction vessel, add a peroxide catalyst to diethyl phosphate to form the initial reaction mass.[4]
-
Propylene Purge: Purge propylene gas through the reaction mass for 3 to 4 hours to yield diethyl propyl phosphate.[4]
-
Hydrolysis: Add hydrochloric acid or water to the diethyl propyl phosphate in a 5:1 ratio to form the second reaction mass.[4]
-
Heating and Toluene Addition: Heat the second reaction mass at 110 to 120°C for 24 hours. Following this, add toluene in a 1:1 ratio to obtain propyl phosphonic acid.[4]
Experimental Choices and Rationale:
-
Catalyst: The peroxide catalyst initiates a radical reaction, enabling the addition of the phosphonate to the propylene.
-
Inert Atmosphere: While not explicitly stated in the source, radical reactions are often sensitive to oxygen, so an inert atmosphere is recommended to prevent side reactions.
-
Hydrolysis: The final step is a hydrolysis reaction to convert the diethyl ester to the desired phosphonic acid.
Application in Pesticide Synthesis: The Atherton-Todd Reaction
Propyl hydrogen methylphosphonate can be utilized in the Atherton-Todd reaction to synthesize phosphoramidates, a class of compounds with pesticidal activity.
Diagram 2: Atherton-Todd Reaction for Pesticide Synthesis
Caption: The Atherton-Todd reaction for the synthesis of phosphoramidate pesticides.
Protocol 4.1: General Procedure for Phosphoramidate Synthesis
This is a generalized protocol based on the principles of the Atherton-Todd reaction.[5][6]
Materials:
-
Propyl hydrogen methylphosphonate
-
A primary or secondary amine
-
Carbon tetrachloride
-
A tertiary amine base (e.g., triethylamine)[5]
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the primary or secondary amine and the tertiary amine base in the anhydrous solvent.
-
Addition of Reagents: To this solution, add propyl hydrogen methylphosphonate.
-
Chlorination: Slowly add carbon tetrachloride to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, filter off any precipitated salts. Wash the organic phase with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography.
Mechanism and Rationale:
-
Base: The tertiary amine acts as a base to facilitate the reaction.[5]
-
Carbon Tetrachloride: This serves as the chlorine source for the formation of a reactive intermediate.[5][7]
-
Inert Atmosphere: An inert atmosphere is recommended to prevent side reactions with atmospheric moisture.
Analytical Characterization and Quality Control
Rigorous analytical testing is crucial to confirm the identity and purity of both the precursor and the final pesticide product. A variety of chromatographic techniques are employed for the analysis of organophosphorus pesticides.[8]
| Analytical Technique | Purpose |
| Gas Chromatography (GC) | Widely used for the analysis of organophosphorus pesticides, often coupled with a flame photometric or thermionic detector.[9][10] |
| High-Performance Liquid Chromatography (HPLC) | Another common technique for the separation and quantification of these compounds.[8] |
| Mass Spectrometry (MS) | Often coupled with GC or HPLC (GC-MS, LC-MS) for definitive identification and structural elucidation of the pesticides.[8][11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for both the precursor and the final product. |
| Thin-Layer Chromatography (TLC) | A rapid screening technique that can also be used to confirm results from other methods.[9][10] |
Safety Considerations and Handling
Organophosphorus compounds are known for their toxicity and should be handled with extreme care.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[15]
-
Ventilation: All work with organophosphorus compounds should be conducted in a well-ventilated chemical fume hood.[16][17]
-
Decontamination: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[15] Contaminated clothing should be removed and disposed of as hazardous waste.[15]
-
Emergency Preparedness: Be aware of the signs and symptoms of organophosphate exposure, which can include salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE).[14] Have an emergency plan in place and ensure access to appropriate medical treatment.
-
Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.[16]
Conclusion
Propyl hydrogen methylphosphonate is a valuable precursor for the synthesis of a range of organophosphorus pesticides. By following established synthetic protocols and adhering to strict safety measures, researchers can effectively utilize this compound to develop novel and effective agrochemicals. The analytical techniques outlined are essential for ensuring the quality and purity of the synthesized products.
References
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Lawrence, J. F. (1987). Analytical methodology for organophosphorus pesticides used in Canada. International Journal of Environmental Analytical Chemistry, 29(4), 289-303. [Link]
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Lawrence, J. F. (1987). Analytical Methodology for Organophosphorus Pesticides Used in Canada. Taylor & Francis Online. [Link]
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Advances in Analytical Methods for Organophosphorus Pesticide Detection. (n.d.). Academia.edu. [Link]
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Rather, M. A., & Sharma, R. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environmental Chemistry Letters, 21(5), 2639-2661. [Link]
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Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Bhattu, M., Kathuria, D., Billing, B. K., & Verma, M. (2022). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). Analytical Methods, 14(1), 10-28. [Link]
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Fukuto, T. R. (2018). Organophosphorus Pesticides. In Pesticides in the Environment (pp. 205-254). CRC Press. [Link]
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Organophosphorus Pesticides. (n.d.). UGC MOOCs. [Link]
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Atherton–Todd reaction. (2023, November 26). In Wikipedia. [Link]
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Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. (2012). Journal of Chemical Health and Safety, 19(5), 29-36. [Link]
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Kolodiazhnyi, O. I., & Kolodiazhna, A. O. (2011). Study on the Atherton–Todd reaction mechanism. RSC Advances, 1(7), 1264-1272. [Link]
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Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024). Restek. [Link]
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Organophosphate Toxicity Treatment & Management. (2023, March 13). Medscape. [Link]
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Cristau, H. J., & Virieux, D. (2013). Atherton–Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry, 9, 1357-1402. [Link]
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Eto, M. (1974). Organophosphorus Pesticides: Organic and Biological Chemistry. CRC Press. [Link]
-
Organophosphate/Carbamate Exposure - Management. (2024). Sydney Children's Hospitals Network. [Link]
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A Process Of Synthesis 1 Propyl Phosphonic Anhydride. (n.d.). Quick Company. [Link]
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Application Notes & Protocols: The Role of Propyl Hydrogen Methylphosphonate and its Analogs in Modern Pharmaceutical Synthesis
Abstract
Alkyl hydrogen methylphosphonates, including propyl hydrogen methylphosphonate, represent a class of versatile organophosphorus reagents that are pivotal in contemporary pharmaceutical research and development. Their significance stems primarily from the unique properties of the phosphonate moiety, which serves as a non-hydrolyzable isostere of the phosphate group, thereby imparting metabolic stability to drug candidates. This technical guide provides an in-depth exploration of the dual roles of these compounds: first, as foundational reagents in carbon-carbon bond formation via the Horner-Wadsworth-Emmons (HWE) reaction for the construction of complex molecular scaffolds; and second, as key building blocks in the synthesis of phosphonate-based therapeutics and prodrugs designed to enhance bioavailability. This document furnishes researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and safety considerations to effectively leverage these powerful synthetic tools.
Physicochemical Properties and Critical Safety Protocols
A thorough understanding of the chemical properties and handling requirements of alkyl hydrogen methylphosphonates is a prerequisite for their safe and effective use in any laboratory setting. These compounds are typically clear liquids, and their reactivity is centered around the acidic proton on the phosphonate group and the electrophilicity of the phosphorus atom.
Table 1: Comparative Physicochemical Properties of Representative Alkyl Hydrogen Methylphosphonates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| Isopropyl Hydrogen Methylphosphonate | 1832-54-8 | C₄H₁₁O₃P | 138.10 | Clear Liquid |
| Propyl Hydrogen Methylphosphonate | 4546-11-6 | C₄H₁₁O₃P | 138.10 | - |
| Isobutyl Hydrogen Methylphosphonate | 1604-38-2 | C₅H₁₃O₃P | 152.13 | - |
Data sourced from references[1][2][3].
Safety & Handling Protocol
Alkyl hydrogen methylphosphonates present specific hazards that mandate strict adherence to safety protocols. They are classified as harmful if swallowed and can cause serious skin and eye irritation, as well as respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[4][6]
-
Storage & Stability: These reagents are moisture-sensitive. Store them in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[4] Opened containers must be carefully resealed.
-
Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and moisture.[4]
-
Spill & Waste Management: Absorb spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.[5] Dispose of waste through a licensed professional waste disposal service. Do not allow the product to enter drains.
-
First Aid:
-
If Swallowed: Immediately call a poison control center or physician. Do not induce vomiting.[5]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Application in Molecular Scaffolding: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones. It is frequently preferred over the classical Wittig reaction in pharmaceutical synthesis due to its generation of a water-soluble phosphate byproduct, which simplifies purification, and its strong tendency to produce the thermodynamically more stable (E)-alkene.[7][8]
Mechanistic Overview
The reaction proceeds through a well-defined pathway. The process begins with the deprotonation of the phosphonate at the α-carbon using a strong base, creating a highly nucleophilic phosphonate carbanion.[7] This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate rapidly cyclizes to form an oxaphosphetane, which then collapses to yield the final alkene and a dialkyl phosphate salt.[7][8] The stereochemical outcome is largely driven by the thermodynamic stability of the intermediates, which favors the formation of the (E)-alkene isomer.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Protocol 1: General Procedure for (E)-Selective HWE Olefination
This protocol describes a general method for reacting an alkyl hydrogen methylphosphonate derivative with an aldehyde.
-
Causality Statement: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the phosphonate without competing side reactions. Anhydrous aprotic solvents like tetrahydrofuran (THF) are required to prevent quenching of the highly reactive carbanion intermediate. The reaction is initiated at 0°C to control the initial exothermic deprotonation and then warmed to allow the olefination to proceed to completion.
-
Materials:
-
Diethyl methylphosphonate (as a model reagent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add NaH (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Suspension: Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of diethyl methylphosphonate (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen evolution will be observed as the phosphonate carbanion forms.
-
Carbonyl Addition: Re-cool the reaction mixture to 0°C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by flash column chromatography.
-
-
Advanced Insight (Still-Gennari Modification): For instances where the (Z)-alkene is the desired product, the Still-Gennari modification can be employed. This variation uses phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, and a specific base system (e.g., KHMDS with 18-crown-6) to kinetically favor the formation of the (Z)-isomer.[9][10]
Application in Bioactive Molecules: Phosphonate Prodrugs
Phosphonic acids are potent mimics of natural phosphates and are used in a variety of antiviral and anticancer agents.[11][12] However, their dianionic nature at physiological pH severely limits their oral bioavailability and cell membrane permeability. The prodrug strategy overcomes this barrier by masking the charged phosphonate group with lipophilic, enzyme-labile moieties. These moieties are cleaved in vivo by cellular enzymes (e.g., esterases) to release the active phosphonic acid at the target site.[12]
Synthetic Strategy via H-Phosphonate Chemistry
H-phosphonates, which can be derived from propyl hydrogen methylphosphonate, are key intermediates in the synthesis of these complex prodrugs. The P-H bond in an H-phosphonate monoester can be activated to react with alcohols or amines, forming the P-O or P-N bonds required for the prodrug structure. This versatility makes H-phosphonate chemistry a powerful platform for synthesizing libraries of prodrug candidates.[13][14]
Caption: Enzymatic cleavage of a phosphonate ester prodrug to the active drug.
Protocol 2: Synthesis of a Model Diphenyl H-Phosphonate
This protocol demonstrates the transesterification of a simple dialkyl phosphonate to a diaryl H-phosphonate, a common intermediate in prodrug synthesis.[14]
-
Causality Statement: This reaction is an equilibrium process. Using an excess of phenol and removing the lower-boiling alcohol byproduct (e.g., ethanol) by distillation drives the reaction toward the desired diphenyl H-phosphonate product, according to Le Châtelier's principle. A catalytic amount of sodium is used to generate the phenoxide, which is the active nucleophile.
-
Materials:
-
Diethyl phosphite (Diethyl H-phosphonate)
-
Phenol
-
Sodium metal
-
Toluene
-
Distillation apparatus
-
-
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add phenol (3.0 equivalents) and toluene. Carefully add a small piece of sodium metal (0.05 equivalents) and heat the mixture to generate sodium phenoxide.
-
Reactant Addition: Add diethyl phosphite (1.0 equivalent) to the reaction mixture.
-
Transesterification: Heat the mixture to reflux and slowly distill off the ethanol/toluene azeotrope. Monitor the temperature of the distillate; a rise in temperature indicates the completion of ethanol removal.
-
Reaction Monitoring: Follow the reaction progress by ³¹P NMR spectroscopy until the starting diethyl phosphite signal has disappeared.
-
Workup: Cool the reaction mixture to room temperature. Add water to quench the catalyst and dissolve the resulting salts.
-
Extraction: Transfer to a separatory funnel and extract the aqueous layer with toluene. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude diphenyl H-phosphonate, which can be purified by vacuum distillation or recrystallization.
-
Case Study: A Synthetic Approach to Nervonic Acid Analogs
Nervonic acid is a very-long-chain monounsaturated fatty acid that is crucial for the health of brain myelin sheaths.[15][16] Its synthesis and the creation of its derivatives are of significant interest for potential therapeutic applications in neurodegenerative disorders.[17][18] The HWE reaction is an ideal tool for constructing the long carbon chain characteristic of nervonic acid and its analogs.
The following diagram illustrates a plausible synthetic route where a phosphonate, derived from a starting material like propyl hydrogen methylphosphonate, is used to build the C24 backbone of a nervonic acid analog.
Caption: A conceptual workflow for synthesizing a nervonic acid analog.
Conclusion
Propyl hydrogen methylphosphonate and related alkyl phosphonates are far more than simple laboratory reagents; they are enabling tools in the quest for novel therapeutics. Their application in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for constructing the carbon skeletons of complex drug molecules. Furthermore, their role as precursors in H-phosphonate chemistry is integral to the development of sophisticated prodrug strategies that solve fundamental challenges in drug delivery and bioavailability. A comprehensive understanding of their chemistry, handling, and reaction protocols, as provided in this guide, empowers researchers to fully exploit their synthetic potential in the creation of next-generation pharmaceuticals.
References
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PubChem. (n.d.). 2-Methylpropyl Hydrogen (R)-Methylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trihydroxysilyl)propyl methylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US9303051B2 - Phosphonate ester derivatives and methods of synthesis thereof.
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved from [Link]
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Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
LookChem. (n.d.). Propylphosphonic acid hydrogen methyl ester Safety Data Sheets(SDS). Retrieved from [Link]
-
Cui, Y., et al. (2018). Biosynthesis of nervonic acid and perspectives for its production by microalgae and other microorganisms. Applied Microbiology and Biotechnology, 102(11), 4745–4754. Retrieved from [Link]
- Google Patents. (n.d.). US10112909B2 - Morphic forms of hexadecyloxypropyl-phosphonate esters and methods of synthesis thereof.
-
Głowacka, I., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7149. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Tlaskalová, H., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 889737. Retrieved from [Link]
-
Kraszewski, A., et al. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 595982. Retrieved from [Link]
-
Kraszewski, A., et al. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 595982. Retrieved from [Link]
-
Liu, H., et al. (2021). A Review of Nervonic Acid Production in Plants: Prospects for the Genetic Engineering of High Nervonic Acid Cultivars. Frontiers in Plant Science, 12, 638198. Retrieved from [Link]
-
Liu, D., et al. (2023). De novo synthesis of nervonic acid and optimization of metabolic regulation by Yarrowia lipolytica. Biotechnology for Biofuels and Bioproducts, 16(1), 154. Retrieved from [Link]
- Google Patents. (n.d.). DE60020873T2 - NERVONIC ACID DERIVATIVES, THEIR MANUFACTURE AND APPLICATION.
-
Jasiński, K., et al. (2024). Nervonic Acid Synthesis Substrates as Essential Components in Profiled Lipid Supplementation for More Effective Central Nervous System Regeneration. International Journal of Molecular Sciences, 25(7), 3781. Retrieved from [Link]
-
Tlaskalová, H., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 889737. Retrieved from [Link]
-
Le, T. N., et al. (2023). Discovery and Chemical Development of Uvelostinag (MK-1454): A Therapeutic Cyclic Dinucleotide Agonist of the Stimulator of Interferon Gene. Journal of Medicinal Chemistry, 66(1), 11-46. Retrieved from [Link]
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Stawinski, J., & Kraszewski, A. (2007). H-Phosphonates: Versatile synthetic precursors to biologically active phosphorus compounds. Pure and Applied Chemistry, 79(12), 2217-2227. Retrieved from [Link]
-
Meier, C., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(10), 2359. Retrieved from [Link]
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NMR spectroscopy of propyl hydrogen methylphosphonate
An Application Guide to the Multinuclear NMR Spectroscopy of Propyl Hydrogen Methylphosphonate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of organophosphorus compounds.[1][2][3] This application note provides a comprehensive guide to the acquisition and interpretation of ¹H, ¹³C, and ³¹P NMR spectra for propyl hydrogen methylphosphonate, a representative phosphonate ester. We detail optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of chemical shifts and spin-spin coupling constants. The causality behind spectral features, particularly the heteronuclear couplings involving the ³¹P nucleus, is explained to provide researchers with the foundational knowledge for confident structural verification.
Introduction: The Analytical Power of Multinuclear NMR
Propyl hydrogen methylphosphonate belongs to the class of phosphonic acids, which are characterized by a direct carbon-to-phosphorus (C-P) bond. The analysis of such compounds presents a unique opportunity to leverage the NMR activity of three key nuclei: ¹H, ¹³C, and the 100% naturally abundant ³¹P nucleus.[1][4] A combined multinuclear NMR approach provides a complete picture of the molecular architecture.
-
¹H NMR reveals the proton environment, including the number of distinct proton sets, their chemical environment, and their connectivity through proton-proton (H-H) and phosphorus-proton (P-H) couplings.
-
¹³C NMR maps the carbon backbone of the molecule. Crucially, phosphorus-carbon (P-C) coupling constants provide definitive evidence of proximity to the phosphorus center and can be invaluable for assigning carbon signals.[4]
-
³¹P NMR offers a direct and highly sensitive window into the electronic environment of the phosphorus atom.[5][6] The chemical shift is highly diagnostic of the oxidation state and coordination of the phosphorus center, while couplings to adjacent protons confirm the structure of the alkyl groups attached to the phosphorus atom or ester linkages.
This guide will walk through the necessary steps to acquire and interpret high-quality spectra from all three nuclei.
Experimental Workflow and Molecular Interactions
The successful NMR analysis of propyl hydrogen methylphosphonate follows a logical workflow, from careful sample preparation to detailed spectral interpretation. The interpretation is fundamentally based on understanding the through-bond interactions (J-couplings) between the NMR-active nuclei within the molecule.
The splitting patterns observed in the spectra are a direct result of J-coupling, an indirect interaction between nuclear spins mediated through the bonding electrons.[7] The diagram below illustrates the key couplings in propyl hydrogen methylphosphonate that dictate the appearance of its NMR spectra.
Protocols
Protocol for Sample Preparation
The quality of NMR spectra is critically dependent on proper sample preparation.[8] The following protocol is recommended for propyl hydrogen methylphosphonate.
-
Analyte Weighing: Accurately weigh the required amount of propyl hydrogen methylphosphonate.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice as it dissolves many organic compounds. For compounds with higher polarity or to observe the exchangeable P-OH proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added to non-aqueous solvents (δ = 0.00 ppm). For quantitative analysis, a suitable internal standard with a known concentration and a resonance in an unoccupied spectral region should be added.[9][10]
Protocol for NMR Data Acquisition
These are general parameters for a modern 400-600 MHz NMR spectrometer. Specific parameters may need to be optimized for the instrument in use.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer and perform standard lock and shim procedures.
-
Set the spectral width to cover the range of ~ -1 to 13 ppm.
-
Use a standard 30° or 45° pulse width.
-
Set the acquisition time to 2-4 seconds.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire 8 to 16 scans for a typical sample concentration.
-
Process the data with an exponential line broadening of 0.3 Hz.
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Tune the probe for ¹³C and ¹H frequencies.
-
Set the spectral width to cover a range of ~ 0 to 180 ppm.
-
Use a standard 45° pulse width.
-
Employ broadband proton decoupling (e.g., garp or waltz16) during acquisition to simplify the spectrum and improve the signal-to-noise ratio.
-
Set the acquisition time to 1-2 seconds.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 to 4096) to achieve adequate signal-to-noise.
³¹P NMR Acquisition:
-
Tune the probe for the ³¹P frequency. For proton-coupled spectra, also tune the ¹H channel.
-
Proton-Decoupled ³¹P{¹H}: This is the standard experiment for determining the chemical shift.
-
Set the spectral width to cover a wide range (e.g., -50 to +50 ppm) centered around an expected value of ~20-30 ppm.
-
Employ broadband proton decoupling.[5]
-
Acquire 64 to 256 scans.
-
-
Proton-Coupled ³¹P: This experiment is essential for observing P-H coupling constants.
-
Turn off the ¹H decoupler.
-
A longer relaxation delay (5-10 seconds) may be needed due to the absence of the Nuclear Overhauser Effect (NOE).
-
Acquire a sufficient number of scans to resolve the coupling patterns clearly.
-
-
Quantitative ³¹P{¹H}: For accurate integration, use inverse-gated decoupling to suppress the NOE while still collapsing proton couplings.[5] A long relaxation delay (at least 5 times the longest T₁) is crucial.
Spectral Analysis and Interpretation
The following tables summarize the expected chemical shifts and coupling constants for propyl hydrogen methylphosphonate based on established principles for alkyl phosphonates.[4][5][11][12]
Structure: CH₃-P(O)(OH)-O-CH₂-CH₂-CH₃
¹H NMR Spectrum
The ¹H NMR spectrum is characterized by distinct signals for each proton group, with multiplicities arising from both H-H and P-H couplings.
| Group | Label | Approx. δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| P-CH₃ | H¹ | 1.3 - 1.6 | Doublet | ²J(P,H) ≈ 15-18 Hz | Directly attached to the phosphonate group, resulting in a large two-bond coupling to phosphorus.[5] |
| O-CH₂ - | H² | 3.8 - 4.1 | Doublet of Triplets | ³J(P,H) ≈ 7-10 Hz, ³J(H²,H³) ≈ 6-7 Hz | Deshielded by the adjacent oxygen atom.[13] Coupled to both the phosphorus (three bonds) and the adjacent methylene protons. |
| -CH₂-CH₂ -CH₃ | H³ | 1.6 - 1.8 | Sextet (or multiplet) | ³J(H³,H²) ≈ 6-7 Hz, ³J(H³,H⁴) ≈ 7-8 Hz | Standard alkyl region. Coupled to five neighboring protons (2 from H² and 3 from H⁴). |
| -CH₂-CH₃ | H⁴ | 0.9 - 1.0 | Triplet | ³J(H⁴,H³) ≈ 7-8 Hz | Typical terminal methyl group signal, coupled to the two adjacent methylene protons.[14] |
| P-OH | - | 10 - 12 (variable) | Broad Singlet | - | Acidic proton signal, often broad due to chemical exchange. Position is highly dependent on concentration and solvent. |
¹³C{¹H} NMR Spectrum
In the proton-decoupled ¹³C spectrum, each carbon signal appears as a doublet due to coupling with the ³¹P nucleus. The magnitude of the J-coupling is distance-dependent and is a powerful tool for assignment.
| Carbon | Label | Approx. δ (ppm) | Multiplicity (from P) | Coupling Constant(s) (Hz) | Rationale |
| P-C H₃ | C¹ | 10 - 15 | Doublet | ¹J(P,C) ≈ 130-150 Hz | Large one-bond coupling constant is characteristic of a direct P-C bond.[4] |
| O-C H₂- | C² | 65 - 70 | Doublet | ²J(P,C) ≈ 5-8 Hz | Deshielded by the ester oxygen.[12] Shows a smaller two-bond coupling to phosphorus. |
| -C H₂-CH₃ | C³ | 20 - 25 | Doublet | ³J(P,C) ≈ 6-9 Hz | Standard alkyl region, shows a three-bond coupling to phosphorus. |
| -C H₃ | C⁴ | 9 - 12 | Singlet | ⁴J(P,C) ≈ 0 Hz | Terminal methyl group. Four-bond coupling to phosphorus is typically unresolved.[5] |
³¹P NMR Spectrum
The ³¹P NMR spectrum provides direct and unambiguous information about the phosphorus center.
| Experiment | Approx. δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| ³¹P{¹H} (Decoupled) | +25 to +35 | Singlet | - | The chemical shift is typical for phosphonic acid monoesters.[15][16] |
| ³¹P (Coupled) | +25 to +35 | Multiplet | ²J(P,H¹) ≈ 15-18 Hz, ³J(P,H²) ≈ 7-10 Hz | The signal is split by the protons on the P-methyl group (H¹) and the O-methylene group (H²), confirming the connectivity. |
Conclusion
The multinuclear NMR approach described provides a robust and definitive method for the structural characterization of propyl hydrogen methylphosphonate. By systematically acquiring and interpreting ¹H, ¹³C, and ³¹P NMR spectra, researchers can confirm the identity, assess the purity, and gain detailed insight into the molecular structure of phosphonate compounds. The characteristic chemical shifts and, most importantly, the magnitudes of the ¹J(P,C), ²J(P,H), and ³J(P,H) coupling constants serve as reliable diagnostic markers for this class of molecules.
References
-
OSTI.gov. (2012, September 26). 31P-Edited Diffusion-Ordered 1H NMR Spectroscopy for the Isolation and Identification of Organophosphorus Compounds Related to C. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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ACS Publications | The Journal of Physical Chemistry Letters. (2021, January 7). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. Retrieved from [Link]
-
PMC. (n.d.). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 31P and 1H NMR spectra of the precursor and final product for propyl N,N-tetramethyl-bis(phosphonate). Retrieved from [Link]
-
JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures | Applications Notes. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy. Retrieved from [Link]
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University of Ottawa. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpropyl Hydrogen (R)-Methylphosphonate. Retrieved from [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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OSTI.GOV. (n.d.). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Retrieved from [Link]
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Oxford Academic | Nucleic Acids Research. (n.d.). Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support. Retrieved from [Link]
-
ACS Publications | Journal of the American Chemical Society. (n.d.). NMR of phosphonates. VI. Variation of vicinal phosphorus-31-carbon-carbon-proton couplings with dihedral angle in phosphonates. Retrieved from [Link]
-
ResearchGate. (2025, September 19). Characterization of methylphosphonate as a 31P NMR pH indicator. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 J(P-H) coupling constants for phosphonates 9-15. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
ResearchGate. (2025, October 11). Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]
-
J. Org. Chem. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
ACS Publications | Organic Process Research & Development. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). 31P NMR Study on Some Phosphorus-Containing Compounds. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Science. (2017, December 8). Structural basis for methylphosphonate biosynthesis. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). V J-Coupling. Retrieved from [Link]
-
PMC. (2020, November 13). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. J-coupling - Wikipedia [en.wikipedia.org]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. web.pdx.edu [web.pdx.edu]
- 12. compoundchem.com [compoundchem.com]
- 13. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 14. compoundchem.com [compoundchem.com]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
Application Note: Qualitative Analysis of Propyl Hydrogen Methylphosphonate using Fourier Transform Infrared (FTIR) Spectroscopy
Abstract
This document provides a comprehensive guide to the qualitative analysis of propyl hydrogen methylphosphonate (PHMP), an organophosphorus compound, using Fourier Transform Infrared (FTIR) spectroscopy. As a molecule of interest in various research and development sectors, particularly as a hydrolysis product of certain chemical agents, its unambiguous identification is critical. This application note details the fundamental principles, outlines a robust protocol for sample preparation and data acquisition, and provides a thorough guide to spectral interpretation, grounded in the principles of vibrational spectroscopy. Methodologies are designed to be self-validating, referencing established standards to ensure data integrity and trustworthiness.
Introduction: The Role of FTIR in Organophosphonate Analysis
Propyl hydrogen methylphosphonate (C₄H₁₁O₃P) is a phosphonic acid ester. The analysis of such compounds is crucial in environmental monitoring, defense, and pharmaceutical development. Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique ideal for this purpose.[1][2] It operates on the principle that chemical bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. This fingerprint allows for the identification of functional groups and, ultimately, the confirmation of the molecule's identity.
This guide will focus on two primary FTIR sampling techniques: traditional transmission using salt plates and Attenuated Total Reflectance (ATR), providing researchers with versatile and reliable methods for the analysis of PHMP.
Molecular Structure and Expected Vibrational Modes
The key to interpreting an IR spectrum is understanding the molecular structure and its corresponding vibrational modes. The structure of propyl hydrogen methylphosphonate contains several key functional groups that give rise to characteristic absorption bands.
Figure 1: Chemical structure of propyl hydrogen methylphosphonate.
Based on this structure, the following vibrational modes are anticipated:
-
P=O (Phosphoryl Stretch): This is one of the most characteristic vibrations in organophosphorus compounds, typically producing a very strong and sharp absorption band.
-
O-H (Hydroxy Stretch): The acidic proton on the phosphonic acid group will give rise to a very broad absorption band due to extensive hydrogen bonding.
-
C-H (Alkyl Stretch): Stretching vibrations from the methyl and propyl groups will appear as sharp peaks just below 3000 cm⁻¹.
-
P-O-C (Phosphoester Stretch): These vibrations are also characteristic and typically appear as strong bands in the fingerprint region.
-
P-C (Phosphorus-Carbon Stretch): This vibration is generally weaker than the P=O and P-O-C stretches but is an important part of the overall fingerprint.
Experimental Workflow: From Sample to Spectrum
A systematic workflow is essential for reproducible and reliable results. The following protocol is based on standard practices for qualitative infrared analysis, such as those outlined in ASTM E1252.[2][3][4]
Instrumentation
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.
-
Accessories:
-
For Transmission: Demountable cell with Potassium Bromide (KBr) or Sodium Chloride (NaCl) windows.
-
For ATR: A single-bounce ATR accessory with a zinc selenide (ZnSe) or diamond crystal.
-
General Workflow Diagram
Sources
Troubleshooting & Optimization
Technical Support Center: Propyl Hydrogen Methylphosphonate Synthesis
Welcome to the technical support center for the synthesis of propyl hydrogen methylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on anticipating and resolving common challenges related to impurities, ensuring the integrity and success of your synthetic work.
Introduction to the Synthesis
The synthesis of propyl hydrogen methylphosphonate, a monoester of methylphosphonic acid, is a crucial step in the development of various compounds, particularly in pharmaceutical and agrochemical research. A common and effective route involves the controlled reaction, often a transesterification or partial hydrolysis, of a dialkyl methylphosphonate, such as dimethyl methylphosphonate (DMMP), with propanol. While seemingly straightforward, this reaction is sensitive to conditions that can lead to a variety of impurities, impacting yield, purity, and the performance of downstream applications.
This guide provides a structured approach to identifying, understanding, and mitigating these common impurities.
Impurity Troubleshooting & FAQs
This section addresses specific impurities and experimental issues in a practical question-and-answer format.
Problem: Presence of Unreacted Starting Materials
Q1: My final product analysis shows significant levels of unreacted dimethyl methylphosphonate (DMMP) and/or propanol. What are the primary causes?
A1: The presence of unreacted starting materials typically points to incomplete reaction progression. The primary causes are:
-
Sub-optimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature to reach completion.
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor agitation can lead to localized areas of low reactant concentration, hindering the reaction rate.
-
Stoichiometric Imbalance: An incorrect molar ratio of reactants can result in the excess reagent remaining unconsumed.
Q2: How can I drive the reaction to completion and minimize residual starting materials?
A2: To enhance the reaction conversion, consider the following strategies:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Monitor the reaction progress using an appropriate analytical technique, such as in-process ³¹P NMR or GC, to determine the optimal endpoint.
-
Improve Agitation: Ensure your reaction setup provides vigorous and consistent mixing, especially for scaled-up reactions.
-
Stoichiometric Adjustment: While a 1:1 molar ratio is theoretically required, using a slight excess of propanol can help drive the equilibrium towards the desired product. However, be mindful that a large excess will need to be removed during downstream processing.
Problem: Formation of Dialkyl Methylphosphonate Byproducts
Q3: I've identified dipropyl methylphosphonate in my product mixture. How is this formed and how can I prevent it?
A3: The formation of dipropyl methylphosphonate is a classic example of over-reaction or transesterification. It occurs when the desired product, propyl hydrogen methylphosphonate, reacts further with propanol. This is particularly favored by:
-
Prolonged Reaction Times: Leaving the reaction to run for too long, even under optimal temperatures, can promote this secondary reaction.
-
High Temperatures: Elevated temperatures increase the rate of the secondary transesterification reaction.
-
Excess Propanol: A significant excess of propanol can shift the equilibrium towards the formation of the dipropyl ester.
To mitigate this, it is crucial to carefully monitor the reaction's progress and stop it once the formation of the desired monoester is maximized, before significant amounts of the diester are produced.
Problem: Hydrolysis-Related Impurities
Q4: My analysis shows the presence of methylphosphonic acid. What leads to this impurity?
A4: Methylphosphonic acid is the product of complete hydrolysis of either the starting dialkyl methylphosphonate or the target monoester.[1][2] Its presence is typically due to:
-
Water Contamination: The presence of water in the reactants or solvent is the most common cause. Even small amounts of moisture can lead to the formation of this impurity, especially under acidic or basic conditions.[1][2]
-
Acidic or Basic Conditions: Both acid and base can catalyze the hydrolysis of phosphonate esters.[1][2] The rate of hydrolysis is influenced by the specific conditions and the structure of the ester.[1][2]
Q5: What are the best practices to avoid the formation of methylphosphonic acid?
A5: To prevent unwanted hydrolysis:
-
Use Anhydrous Reagents and Solvents: Ensure that all starting materials, including propanol and any solvents, are thoroughly dried before use.
-
Maintain a Neutral pH: Unless the reaction mechanism requires acidic or basic catalysis, strive to maintain a neutral reaction environment. If a catalyst is necessary, its concentration should be carefully controlled.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
Summary of Common Impurities and Mitigation Strategies
| Impurity | Potential Source(s) | Recommended Mitigation Strategies | Analytical Detection |
| Dimethyl Methylphosphonate | Incomplete reaction | Optimize reaction time and temperature; ensure proper stoichiometry and efficient mixing. | GC-MS, ³¹P NMR |
| Propanol | Incomplete reaction; use of excess reagent | Drive reaction to completion; use a minimal excess; remove via distillation or extraction. | GC-MS, ¹H NMR |
| Dipropyl Methylphosphonate | Over-reaction/transesterification | Monitor reaction progress closely to avoid extended reaction times; control temperature. | GC-MS, ³¹P NMR |
| Methylphosphonic Acid | Hydrolysis due to water contamination | Use anhydrous reagents and solvents; conduct the reaction under an inert atmosphere.[1][2] | ³¹P NMR, LC-MS |
Visualizing the Synthetic Landscape
Synthesis and Impurity Formation Pathway
The following diagram illustrates the primary reaction pathway for the synthesis of propyl hydrogen methylphosphonate and the points at which common impurities can arise.
Caption: Synthesis pathway and major impurity side reactions.
Analytical Protocols and Troubleshooting
Accurate identification and quantification of impurities are paramount. Below are guidelines for key analytical techniques.
Protocol: ³¹P NMR for In-Process Monitoring and Final Product Analysis
Phosphorus-31 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this synthesis, as each phosphorus-containing species will have a distinct chemical shift.
Step-by-Step Methodology:
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture and dilute it with a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the reaction solvent) in an NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A reference standard, such as phosphoric acid, can be used externally.
-
Analysis:
-
Identify the peak corresponding to the starting material (dimethyl methylphosphonate).
-
Monitor the growth of the peak for the desired product (propyl hydrogen methylphosphonate).
-
Watch for the appearance of peaks corresponding to impurities like dipropyl methylphosphonate and methylphosphonic acid.
-
Integrate the peaks to determine the relative concentrations of each species.
-
Troubleshooting Analytical Results
Q6: My ³¹P NMR spectrum shows multiple unexpected peaks. How do I identify them?
A6: Unexpected peaks can arise from various side reactions. To identify these unknown impurities, consider the following:
-
Spiking Experiments: Add a small amount of a suspected impurity standard to your NMR sample and see if one of the unknown peaks increases in intensity.
-
LC-MS/GC-MS Analysis: Couple your chromatographic separation with mass spectrometry to obtain the mass-to-charge ratio of the unknown compounds.[3][4] This information, combined with your knowledge of the reactants and possible side reactions, can help elucidate the structures. US EPA methods for organophosphorus compounds can provide a starting point for developing your own analytical procedure.[5][6]
Troubleshooting Workflow Diagram
This diagram provides a logical flow for addressing purity issues discovered during post-synthesis analysis.
Caption: A systematic workflow for troubleshooting product impurities.
Purification Guidance
Q7: What are the recommended methods for purifying propyl hydrogen methylphosphonate and removing these common impurities?
A7: The choice of purification method depends on the nature of the impurities.
-
For Unreacted Propanol and Other Volatiles: Distillation under reduced pressure is effective.
-
For Acidic Impurities (Methylphosphonic Acid): An aqueous extraction with a mild base (e.g., sodium bicarbonate solution) can selectively remove the acidic component into the aqueous layer.[7] Care must be taken to then neutralize and isolate the desired product.
-
For Other Phosphonate Esters: If the boiling points are sufficiently different, fractional distillation can be employed. Alternatively, column chromatography on silica gel can be an effective, albeit less scalable, method for separating esters with different polarities.[8]
By understanding the origins of common impurities and implementing rigorous process controls and analytical monitoring, researchers can consistently synthesize high-purity propyl hydrogen methylphosphonate.
References
-
Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Current Organic Chemistry, 16(23), 2758–2776. Available from: [Link]
-
Cadogan, J. G., Eastlick, D., Hampson, F., & Mackie, R. K. (1969). The reactivity of organophosphorus compounds. Part XXIV. Acidic hydrolysis of dialkyl methylphosphonates. Journal of the Chemical Society B: Physical Organic, 144-150. Available from: [Link]
-
Reichwein, J. F., & Pagenkopf, B. L. (2003). New Mixed Phosphonate Esters by Transesterification of Pinacol Phosphonates and Their Use in Aldehyde and Ketone Coupling Reactions with Nonstabilized Phosphonates. The Journal of Organic Chemistry, 68(4), 1459–1463. Available from: [Link]
-
Cadogan, J. G., et al. (1969). The reactivity of organophosphorus compounds. Part XXIV. Acidic hydrolysis of dialkyl methylphosphonates. Journal of the Chemical Society B: Physical Organic, 144-150. Available from: [Link]
-
Rębowska, A., et al. (2021). Selective Esterification of Phosphonic Acids. Molecules, 26(11), 3127. Available from: [Link]
-
N-A. I. El-Maali. (2012). Advances in Analytical Methods for Organophosphorus Pesticide Detection. In Pesticides in the Modern World – Trends in Pesticides Analysis. InTech. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of phosphonates. Retrieved from [Link]
-
D'Amico, A., et al. (1995). Investigation of the Reaction Order for Nucleophilic Substitution of Dialkyl Methylphosphonates by Alkoxides. Defense Technical Information Center. Available from: [Link]
-
Roy, R. K., et al. (2023). Phosphonate-Functionalized Polycarbonates Synthesis through Ring-Opening Polymerization and Alternative Approaches. Polymers, 15(4), 957. Available from: [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]
-
Giesbrecht, E. (1963). THE PREPARATION AND HYDROLYSIS OF ALKYL HYDROGEN METHYLPHOSPHONATES. Canadian Journal of Chemistry, 41(8), 2045-2051. Available from: [Link]
-
U.S. Environmental Protection Agency. (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Available from: [Link]
-
Di Muccio, A., et al. (2010). Method for the Determination of Organophosphorus and Pyrethroid Pesticides in Food via Gas Chromatography with Electron-Capture Detection. Journal of Agricultural and Food Chemistry, 58(3), 1533-1539. Available from: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Available from: [Link]
- Inventor(s) of CN105131034A. (2015). Synthesis and purification method of methyl phosphinate compounds. Google Patents.
-
Sierzputowska-Gracz, H., et al. (2016). Chemical synthesis of RNA with site-specific methylphosphonate modifications. Methods, 98, 106-116. Available from: [Link]
-
Hall, C. R., & Inch, T. D. (1979). Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids. Journal of the Chemical Society, Perkin Transactions 1, 1104-1110. Available from: [Link]
-
Fearon, K. L., et al. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(10), 2429–2434. Available from: [Link]
- Nielsen, M. L. (1964). Preparation of monoalkyl phosphates. Google Patents. US3146255A.
-
Wang, Y., et al. (2020). A continuous synthesis method of hydroxymethyl phosphonates. Revue Roumaine de Chimie, 65(1), 59-66. Available from: [Link]
-
Richardson, R. M., & Wiemer, D. F. (n.d.). ZINC-MEDIATED CONVERSION OF ALLYLIC AND BENZYLIC ALCOHOLS TO PHOSPHONATES. Organic Syntheses. Retrieved from [Link]
-
Kaczmarek, R., et al. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 589991. Available from: [Link]
-
Hall, C. R., & Inch, T. D. (1979). Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids. Journal of the Chemical Society, Perkin Transactions 1, 1104-1110. Available from: [Link]
- Inventor(s) of CN102351900A. (2012). Method for synthesizing monoalkyl phosphonate. Google Patents.
Sources
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reactivity of organophosphorus compounds. Part XXIV. Acidic hydrolysis of dialkyl methylphosphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. (PDF) Advances in Analytical Methods for Organophosphorus Pesticide Detection [academia.edu]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. US3146255A - Preparation of monoalkyl phosphates - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Purification techniques for propyl hydrogen methylphosphonate
Technical Support Guide: Purification of Propyl Hydrogen Methylphosphonate ID: TSG-PHMP-001 | Version: 2.4 | Status: Active Department: Chemical Synthesis & Analytical Standards
Compliance & Safety Warning
CRITICAL LEGAL NOTICE: Propyl hydrogen methylphosphonate (CAS: 4546-11-6) is a Schedule 2 Chemical under the Chemical Weapons Convention (CWC). It is a primary degradation product of Sarin (GB).
Authorized Use Only: This guide is intended strictly for researchers in OPCW-designated laboratories, licensed pharmaceutical development, or environmental defense.
Containment: All procedures must be performed in a functioning fume hood with active charcoal filtration or a glovebox. Neutralize all waste streams immediately.
Executive Summary: The Purification Challenge
As a Senior Application Scientist, I often see researchers struggle with Propyl Hydrogen Methylphosphonate (PHMP) because it occupies a frustrating "middle ground" in polarity.
-
The Problem: It is an amphiphilic mono-acid. It is too polar for standard silica chromatography (it streaks/tails) but often too lipophilic to stay purely in the aqueous phase during standard wash steps.
-
The Impurities: Synthesis typically yields a "Dirty Triad":
-
Dipropyl methylphosphonate (Diester): Neutral, lipophilic.
-
Methylphosphonic acid (Diacid): Highly polar, very acidic, water-soluble.
-
Propyl hydrogen methylphosphonate (Target): Mono-acidic, viscous oil.
-
The Solution: We do not rely on a single technique. We use Orthogonal Purification : utilizing pKa differences for bulk cleanup (Method A) and amine-salt crystallization for high-purity isolation (Method B).
Method A: The pH-Swing Extraction (Bulk Cleanup)
Best For: Removing neutral diesters and bulk diacids from crude reaction mixtures.
Principle: Exploiting the acidity of the P-OH group (pKa
The Workflow
Figure 1: The "pH-Swing" logic separates the target based on its ability to ionize and re-protonate.
Step-by-Step Protocol
-
Dissolution: Dissolve crude oil in 1M NaOH (aq). Ensure pH > 10.
-
Wash (Remove Diester): Extract the aqueous layer 2x with Dichloromethane (DCM) or Diethyl Ether.
-
Why? The target is now a sodium salt (
) and stays in water. The neutral diester moves to the organic layer.
-
-
Acidification: Cool the aqueous layer to 0°C. Add conc. HCl dropwise until pH < 1.
-
Critical: Keep cool to prevent hydrolysis of the propyl ester bond.
-
-
Extraction (Isolate Target): Extract the acidic aqueous layer 3x with Chloroform (
) or Ethyl Acetate.-
Note: Methylphosphonic acid (the diacid) is highly water-soluble and tends to remain in the aqueous phase, while the monoester moves to the organic phase.
-
-
Drying: Dry over
, filter, and concentrate in vacuo.
Method B: DCHA Salt Crystallization (High Purity)
Best For: Creating analytical standards (>99% purity) and turning viscous oils into handleable solids. Expert Insight: Direct distillation of PHMP is risky due to thermal disproportionation. Converting the liquid acid into a crystalline salt using Dicyclohexylamine (DCHA) is the industry standard for stabilization and purification.
The Workflow
Figure 2: Stabilization of the monoester via amine salt formation.
Step-by-Step Protocol
-
Preparation: Dissolve 10 mmol of crude PHMP in 20 mL of Acetone (or Ethyl Acetate).
-
Amine Addition: Add 10.5 mmol (slight excess) of Dicyclohexylamine (DCHA) dropwise with stirring.
-
Observation: The solution may warm slightly (exothermic acid-base reaction).
-
-
Crystallization:
-
If precipitate forms immediately: Heat to reflux until dissolved, then cool slowly to 4°C.
-
If no precipitate: Add non-polar anti-solvent (Hexane or Pentane) dropwise until cloudy, then refrigerate.
-
-
Filtration: Filter the white needles. Wash with cold Hexane/Acetone (1:1).
-
Recovery (Optional): To get the free acid back, dissolve the salt in water, acidify with HCl, and extract with Chloroform (as in Method A).
Troubleshooting & FAQs
Q1: My product is turning yellow/brown during vacuum distillation. What is happening?
-
Diagnosis: Thermal Disproportionation.
-
Explanation: At high temperatures (>120°C), monoalkyl methylphosphonates can disproportionate into the diester and the diacid.
-
Fix: Stop distilling. Use Method B (Salt Crystallization) . If you must distill, use a Kugelrohr apparatus with high vacuum (<0.1 mmHg) to keep the boiling point under 100°C.
Q2: I cannot separate the diacid (Methylphosphonic acid) from my propyl monoester.
-
Diagnosis: Inefficient Phase Partitioning.
-
Explanation: Both are polar acids. Simple extraction sometimes pulls the diacid into the organic layer if the solvent is too polar (e.g., THF or pure Ethyl Acetate).
-
Fix: Use Chloroform (
) for the extraction step in Method A. The diacid is much less soluble in Chloroform than the monoester. Alternatively, use Anion Exchange Chromatography (SAX) eluting with a gradient of ammonium acetate.
Q3: The DCHA salt isn't crystallizing; it's just a thick oil.
-
Diagnosis: Solvent polarity mismatch or water contamination.
-
Fix:
-
Ensure the crude oil was completely dry (azeotrope with toluene) before adding DCHA. Water prevents crystallization.
-
Switch solvents: Try dissolving in minimal hot Acetone and adding Diethyl Ether until turbid.
-
"Seed" the mixture with a crystal from a previous batch if available.
-
Q4: How do I store the purified compound?
-
Recommendation:
-
Free Acid (Liquid): Store at -20°C under Argon. It is hygroscopic and will hydrolyze slowly over months if wet.
-
DCHA Salt (Solid): Store at room temperature in a desiccator. Indefinitely stable.
-
Summary of Physicochemical Properties
| Property | Value / Description | Relevance to Purification |
| State | Viscous Liquid (Free Acid) | Hard to handle; Salt formation recommended. |
| pKa | ~1.8 (P-OH group) | Allows pH-swing extraction (Method A). |
| Boiling Point | >100°C (at 0.5 mmHg) | High BP risks thermal degradation. |
| Solubility | Water, Alcohols, Chloroform | Soluble in water (unlike diester). |
| Stability | Hydrolytically stable at neutral pH | Unstable in strong acid/heat (hydrolyzes to diacid). |
References
- Source: Kosolapoff, G. M. (1950). Organophosphorus Compounds. Wiley.
-
Purific
- Source: OPCW Central Analytical D
- Context: Standard procedure for stabilizing alkyl methylphosphonic acids for GC-MS analysis (after derivatiz
-
URL:
-
Chromatographic Separ
- Source: Black, R. M., & Read, R. W. (1995). "Analysis of degradation products of organophosphorus chemical warfare agents.
- Context: HPLC and GC methods distinguishing monoesters
-
URL:
-
Disproportion
Sources
Technical Support Center: Propyl Hydrogen Methylphosphonate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of propyl hydrogen methylphosphonate is a critical process in various research and development applications, including the preparation of standards for analytical methods and as a precursor in the development of novel compounds. This two-step synthesis, which involves an initial Michaelis-Arbuzov reaction followed by a selective hydrolysis, presents several challenges that can impact yield and purity. This guide provides a comprehensive resource to address these challenges in a question-and-answer format, offering both theoretical explanations and practical, actionable solutions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of propyl hydrogen methylphosphonate, providing potential causes and recommended solutions.
Part 1: Michaelis-Arbuzov Reaction - Synthesis of Dipropyl Methylphosphonate
Question 1: My Michaelis-Arbuzov reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
Answer:
Several factors can contribute to a slow or incomplete Michaelis-Arbuzov reaction. The reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, and its rate is influenced by the reactivity of both substrates and the reaction conditions.[1]
-
Purity of Reagents: The presence of impurities, particularly acidic contaminants or water in the tripropyl phosphite, can interfere with the reaction. Ensure your tripropyl phosphite is of high purity and handled under anhydrous conditions. The presence of dipropyl hydrogen phosphite as an impurity in the starting tripropyl phosphite is a common issue and can complicate purification of the final product.[2]
-
Reactivity of the Alkyl Halide: The reactivity of the methyl halide is crucial. Methyl iodide is significantly more reactive than methyl bromide, which is in turn more reactive than methyl chloride. If you are using methyl bromide or chloride, consider switching to methyl iodide to accelerate the reaction.[3]
-
Reaction Temperature: The Michaelis-Arbuzov reaction typically requires elevated temperatures to proceed at a reasonable rate.[1] If the reaction is slow, gradually increasing the temperature of the reaction mixture while monitoring for byproduct formation is recommended.
-
Steric Hindrance: While less of a concern with a methyl halide, steric hindrance on the phosphite can slow the reaction. This is generally not an issue for tripropyl phosphite.
Troubleshooting Steps:
-
Verify Reagent Purity: Before starting the reaction, check the purity of your tripropyl phosphite, for instance by ³¹P NMR spectroscopy.
-
Use a More Reactive Halide: If using methyl bromide or chloride, consider substituting with methyl iodide.
-
Increase Reaction Temperature: Gradually increase the reaction temperature, for example, in 10°C increments, while monitoring the reaction progress by TLC or GC.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the phosphite.
Question 2: I am observing significant byproduct formation in my Michaelis-Arbuzov reaction. What are these byproducts and how can I minimize them?
Answer:
Byproduct formation in the Michaelis-Arbuzov reaction can arise from several side reactions.
-
Transesterification: The propyl halide formed as a byproduct during the reaction can react with the starting tripropyl phosphite, leading to the formation of other phosphite esters and subsequently different phosphonate products. This is a common issue, especially with less reactive alkyl halides where higher temperatures and longer reaction times are required.
-
Elimination Reactions: While less common with primary alkyl halides like methyl iodide, at very high temperatures, elimination reactions can occur.
-
Reaction with Impurities: If the starting tripropyl phosphite contains dipropyl hydrogen phosphite, this will not participate in the main reaction but will remain as an impurity that is difficult to separate from the desired dipropyl methylphosphonate.[2]
Minimization Strategies:
-
Control of Reaction Temperature: Avoid excessive heating, as this can promote side reactions. Maintain the lowest temperature that allows for a reasonable reaction rate.
-
Stoichiometry: Use a slight excess of the more volatile reactant (usually the methyl halide) to drive the reaction to completion and minimize the reaction time.
-
Purification of Starting Materials: Ensure the tripropyl phosphite is free from significant amounts of dipropyl hydrogen phosphite.
Part 2: Selective Hydrolysis of Dipropyl Methylphosphonate
Question 3: My hydrolysis of dipropyl methylphosphonate is either incomplete or proceeds to the fully hydrolyzed methylphosphonic acid. How can I achieve selective monohydrolysis?
Answer:
Achieving selective monohydrolysis of a dialkyl phosphonate is a common challenge. The goal is to cleave one of the propyl ester linkages while leaving the other and the P-C bond intact. The outcome is highly dependent on the reaction conditions.
-
Choice of Base and Stoichiometry: Using a strong base like sodium hydroxide in a 1:1 molar ratio with the dipropyl methylphosphonate is a common approach. However, localized areas of high base concentration can lead to the hydrolysis of both ester groups. Careful, slow addition of the base is crucial. A weaker base or a buffered system might offer better control.
-
Solvent System: The choice of solvent can influence the selectivity. A biphasic system or the use of a co-solvent like THF with aqueous NaOH can sometimes improve selectivity by controlling the concentration of the hydroxide ion in the organic phase.[4]
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0°C) can significantly improve the selectivity of the monohydrolysis.[4] At higher temperatures, the rate of the second hydrolysis step increases, leading to the formation of methylphosphonic acid.
-
Monitoring the Reaction: Closely monitoring the reaction progress is critical. ³¹P NMR spectroscopy is an excellent tool for this, as the chemical shifts of the diester, monoester, and diacid are distinct.
Strategies for Selective Monohydrolysis:
-
Controlled Addition of Base: Add a stoichiometric amount (1.0 equivalent) of aqueous NaOH dropwise to a cooled (0°C) solution of dipropyl methylphosphonate in a suitable solvent.
-
Use of a Biphasic System: Consider a reaction in a biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst to facilitate the reaction at the interface.
-
Low-Temperature Reaction: Maintain a low reaction temperature throughout the addition of the base and for the duration of the reaction.
-
Reaction Monitoring: Take aliquots from the reaction mixture at regular intervals and analyze them by ³¹P NMR to determine the ratio of starting material, product, and byproduct. Quench the reaction once the desired conversion is achieved.
Question 4: I am having difficulty purifying the final product, propyl hydrogen methylphosphonate. What are the common impurities and the best purification methods?
Answer:
The purification of propyl hydrogen methylphosphonate can be challenging due to its polarity and potential for co-purification with similar compounds.
Common Impurities:
-
Unreacted Dipropyl Methylphosphonate: If the hydrolysis is incomplete, the starting diester will remain.
-
Methylphosphonic Acid: If the hydrolysis is not selective, the fully hydrolyzed diacid will be present.
-
Inorganic Salts: Salts formed during the workup (e.g., sodium chloride if NaOH and HCl are used) need to be removed.
Purification Strategies:
-
Extraction: After acidification of the reaction mixture, propyl hydrogen methylphosphonate can be extracted into an organic solvent like dichloromethane or ethyl acetate. Multiple extractions may be necessary. Washing the organic layer with brine can help remove some inorganic salts and water.
-
Column Chromatography: Silica gel column chromatography can be used for purification. A polar mobile phase, often a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like isopropanol or methanol), will be required. The polarity gradient will need to be optimized to separate the monoester from the more nonpolar diester and the highly polar diacid.
-
Crystallization/Precipitation: In some cases, it may be possible to crystallize the product or its salt from a suitable solvent system. This can be a highly effective purification method if a suitable solvent is found.
-
Removal of Water: The final product should be thoroughly dried under vacuum, as residual water can affect its stability and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the Michaelis-Arbuzov reaction?
A1: The Michaelis-Arbuzov reaction proceeds via a two-step mechanism. The first step is a nucleophilic attack (SN2) by the trivalent phosphorus atom of the tripropyl phosphite on the methyl halide, forming a phosphonium salt intermediate. In the second step, the halide ion, which was displaced in the first step, acts as a nucleophile and attacks one of the propyl groups on the phosphonium intermediate in another SN2 reaction. This results in the formation of dipropyl methylphosphonate and a molecule of propyl halide.[1]
Q2: What are the expected ³¹P NMR chemical shifts for dipropyl methylphosphonate and propyl hydrogen methylphosphonate?
A2: While the exact chemical shifts can vary slightly depending on the solvent and concentration, you can expect the following approximate values (relative to 85% H₃PO₄):
-
Dipropyl methylphosphonate: The chemical shift is expected to be in the range of +24 to +30 ppm. For example, the related diphenyl methylphosphonate has a reported chemical shift of +24.55 ppm.[5]
-
Propyl hydrogen methylphosphonate: The chemical shift will be pH-dependent due to the acidic proton. In its protonated form, the chemical shift is expected to be in a similar range to other alkyl hydrogen methylphosphonates. The chemical shift of methylphosphonate itself is pH-dependent, with a pKa around 7.6.[6] It is advisable to run a pH-titration curve to determine the exact chemical shift profile for your specific compound.
Q3: What are the key safety precautions I should take when performing this synthesis?
A3: It is crucial to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and potentially toxic reagents like methyl iodide.
-
Reagent Handling: Methyl iodide is a known carcinogen and should be handled with extreme care. Tripropyl phosphite can be irritating to the skin and eyes. Propyl hydrogen methylphosphonate and its intermediates may also have associated hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Exothermic Reaction: The Michaelis-Arbuzov reaction can be exothermic.[2] It is important to control the rate of addition of the reagents and have a cooling bath on standby.
Experimental Protocols
Protocol 1: Synthesis of Dipropyl Methylphosphonate (Michaelis-Arbuzov Reaction)
This protocol is adapted from the synthesis of diisopropyl methylphosphonate and should be optimized for your specific laboratory conditions.[2]
Materials:
-
Tripropyl phosphite
-
Methyl iodide
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a dropping funnel and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Charge the flask with methyl iodide (1.0 equivalent).
-
Add a small portion of tripropyl phosphite (1.0 equivalent) from the dropping funnel to the methyl iodide.
-
Gently heat the mixture to initiate the exothermic reaction.
-
Once the reaction begins, add the remaining tripropyl phosphite dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the propyl iodide byproduct and any unreacted methyl iodide by distillation at atmospheric pressure.
-
Purify the crude dipropyl methylphosphonate by vacuum distillation.
Protocol 2: Synthesis of Propyl Hydrogen Methylphosphonate (Selective Hydrolysis)
Materials:
-
Dipropyl methylphosphonate
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Stirring plate and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve dipropyl methylphosphonate (1.0 equivalent) in a suitable solvent (e.g., a mixture of THF and water) in a round-bottom flask.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a 1 M aqueous solution of NaOH (1.0 equivalent) dropwise with vigorous stirring.
-
Monitor the reaction progress by ³¹P NMR.
-
Once the desired level of monohydrolysis is achieved, quench the reaction by acidifying the mixture to a pH of approximately 1-2 with a 1 M aqueous solution of HCl.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude propyl hydrogen methylphosphonate.
-
If necessary, purify the product further by silica gel column chromatography.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Tripropyl phosphite | C₉H₂₁O₃P | 208.23 | 105-107 @ 18 mmHg |
| Methyl iodide | CH₃I | 141.94 | 42.4 |
| Dipropyl methylphosphonate | C₇H₁₇O₃P | 180.18 | (Not readily available) |
| Propyl hydrogen methylphosphonate | C₄H₁₁O₃P | 138.10 | (Not readily available) |
Visualizations
Caption: Michaelis-Arbuzov reaction mechanism for dipropyl methylphosphonate synthesis.
Caption: Selective hydrolysis of dipropyl methylphosphonate.
References
-
Ford-Moore, A. H.; Perry, B. J. Organic Syntheses, 1951 , 31, 33. [Link]
-
Labes, R., et al. "Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions." Journal of Magnetic Resonance (1969) 88.3 (1990): 535-548. [Link]
-
National Center for Biotechnology Information. "Toxicological Profile for Diisopropyl Methylphosphonate." (1998). [Link]
-
University of California, Santa Barbara. "31P - NMR Facility, UCSB Chem and Biochem." [Link]
-
Wang, T., et al. "Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-." Organic Letters 22.1 (2019): 24-28. [Link]
-
Richardson, S. K., et al. "Supporting Information for: Spontaneous, Water-Driven, and Base-Catalyzed Hydrolysis of Organophosphate Chemical Warfare Agent Simulants." Royal Society of Chemistry, 2020. [Link]
-
Hirschmann, R., et al. "The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases." (2014). [Link]
-
Rude, R. K., and R. K. Gupta. "Characterization of methylphosphonate as a 31P NMR pH indicator." Magnetic resonance in medicine 24.2 (1992): 247-253. [Link]
-
Wu, Z., et al. "Synthesis and spectroscopic study of mesoporous aluminum methylphosphonate foam templated by dibutyl methylphosphonate." Microporous and Mesoporous Materials 62.1-2 (2003): 61-71. [Link]
-
Organic Syntheses. "DIETHYL (DICHLOROMETHYL)PHOSPHONATE." Organic Syntheses, vol. 78, 2002, p. 224. [Link]
-
Niwayama, S. "Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters." Morressier, 2021. [Link]
- Google Patents.
-
Wikipedia. "Michaelis–Arbuzov reaction." (2023). [Link]
-
Keglevich, G., et al. "Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols." Molecules 24.1 (2019): 17. [Link]
-
Niwayama, S. "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." Organic Chemistry Portal. [Link]
-
Demeunynck, M., et al. "Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction." International Journal of Molecular Sciences 23.6 (2022): 3395. [Link]
-
He, Q. "Metal-organic Frameworks (MOFs) on Hydrogen Storage and Purification." Highlights in Science, Engineering and Technology 58 (2023): 101-107. [Link]
Sources
Optimizing reaction conditions for propyl hydrogen methylphosphonate synthesis
Chemical Weapons Convention (CWC) Compliance Notice
Attention: Propyl hydrogen methylphosphonate (CAS: 18755-43-6) and its precursors (e.g., Methylphosphonic dichloride, Dipropyl methylphosphonate) are Schedule 2 chemicals under the Chemical Weapons Convention.
-
Requirement: Ensure your facility possesses the requisite OPCW/State Party declarations and licenses before procurement or synthesis.
-
Scope: This guide addresses the synthesis of analytical standards for environmental fate studies, degradation analysis, and reference material generation.
Module 1: Strategic Route Selection
The Superior Route: Controlled Alkaline Hydrolysis of Dipropyl Methylphosphonate (DPMP)
Why this works:
The hydrolysis of phosphonate diesters follows pseudo-first-order kinetics where the first ester group hydrolyzes significantly faster than the second. Once the mono-ester anion is formed (
Route Decision Matrix
| Feature | Method A: Alkaline Hydrolysis (Recommended) | Method B: DCMP Alcoholysis | Method C: TMSBr Dealkylation |
| Precursor | Dipropyl Methylphosphonate (DPMP) | Methylphosphonic Dichloride (DCMP) | DPMP |
| Selectivity | High (Stops at mono-ester naturally) | Low (Statistical mixture) | Variable (Hard to stop at mono) |
| Safety | Moderate (Standard Corrosives) | Low (HCl gas, Violent reaction) | Moderate (Moisture sensitive) |
| Purification | Extraction/Crystallization | Distillation (Difficult) | Distillation |
Module 2: Experimental Protocol (Optimized Hydrolysis)
Workflow Visualization
Caption: Figure 1. Optimized workflow for the selective partial hydrolysis of DPMP to Propyl Hydrogen Methylphosphonate.
Step-by-Step Methodology
Reagents:
-
Dipropyl methylphosphonate (DPMP)
-
Sodium Hydroxide (1N or 2N aqueous solution)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (Conc.)[1]
-
Optional: Dicyclohexylamine (DCHA) for salt formation.
Procedure:
-
Stoichiometry Control: Charge a reaction vessel with DPMP (1.0 equivalent). Add Sodium Hydroxide (1.05 equivalents).
-
Expert Insight: Do not use a large excess of NaOH. While the second hydrolysis is slow, a large excess of base at high temperatures will eventually push the reaction to the di-acid (MPA), which is water-soluble and incredibly difficult to separate from the mono-ester.
-
-
Reaction: Heat the mixture to reflux (approx. 100°C) .
-
Time: 2–4 hours.
-
Monitoring: Monitor via
P NMR (No lock required for quick check). Look for the disappearance of the diester peak (~30-32 ppm) and appearance of the mono-ester salt (~22-24 ppm).
-
-
Quench & Isolation (The "Salt-Switch"):
-
Cool to room temperature.[2][3][4] The solution currently contains Sodium Propyl Methylphosphonate.
-
Wash the aqueous alkaline solution with DCM (
vol) to remove any unreacted neutral diester. Discard the organic layer. -
Acidify the aqueous layer carefully with conc. HCl to pH
1. -
Extract the acidic aqueous layer with DCM (
vol). The mono-ester is now protonated and lipophilic. -
Dry combined organics over
and concentrate in vacuo.
-
-
High-Purity Crystallization (The DCHA Method): If the resulting oil is impure, dissolve it in Acetone or Ethyl Acetate and add 1.0 eq of Dicyclohexylamine (DCHA). The DCHA salt of propyl hydrogen methylphosphonate usually crystallizes readily, rejecting impurities.
Module 3: Analytical Validation
P NMR Interpretation Table
Solvent:
| Compound | Chemical Shift ( | Multiplicity (Proton Coupled) | Notes |
| Dipropyl methylphosphonate | 30.0 – 32.0 | Multiplet | Starting Material. |
| Propyl H methylphosphonate | 24.0 – 28.0 | Multiplet | Target Product. Shift is pH dependent. |
| Methylphosphonic Acid (MPA) | 20.0 – 23.0 | Multiplet | Over-hydrolysis impurity. |
| Pyrophosphonates | 10.0 – 15.0 | Complex | Impurity from overheating/dehydration. |
Note: In
Module 4: Troubleshooting & FAQs
Q1: My yield is low, and the product is stuck in the aqueous phase.
Diagnosis: The mono-ester is amphiphilic. At neutral pH, it exists as a salt and stays in water. Solution: You must drive the pH below 1 (highly acidic) to protonate the P-OH group, rendering it sufficiently lipophilic for DCM extraction. If DCM fails, try Chloroform/Isopropanol (3:1) as the extraction solvent; it has higher polarity for difficult extractions.
Q2: I see a peak at ~21 ppm. What is it?
Diagnosis: This is likely Methylphosphonic Acid (MPA), resulting from over-hydrolysis. Solution:
-
Reduce reaction time or temperature.
-
Ensure you are washing the alkaline reaction mixture with organic solvent before acidification. This removes unreacted diester.
-
If MPA is present, it is very hard to remove by distillation. Use the DCHA salt crystallization method described in Protocol Step 4. The DCHA salt of the mono-ester crystallizes, while the di-acid salts often remain in solution or have distinct solubility profiles.
Q3: Can I use the Dichloride (DCMP) route instead?
Diagnosis: You have DCMP and want to use it. Solution: Yes, but you must alter the protocol.
-
Protocol: Dissolve DCMP in DCM at -10°C . Add a mixture of 1.0 eq Propanol + 1.0 eq Pyridine (or Triethylamine) dropwise.
-
Critical Control: The base is essential to scavenge HCl. Without it, the HCl generated will catalyze the cleavage of the ester you just formed.
-
Warning: This often produces ~10-15% di-ester. You will still need to perform the alkaline wash separation method.
Q4: How do I store the product?
Recommendation: Propyl hydrogen methylphosphonate is hygroscopic and acidic. Store in a tightly sealed glass vial, preferably under Argon, at 4°C. Over time, it can form anhydrides (pyrophosphonates) if heated or desiccated too aggressively.
References
-
Kosolapoff, G. M. (1945). "Isomerization of Alkyl Phosphites. III. The Synthesis of n-Alkylphosphonic Acids." Journal of the American Chemical Society, 67(7), 1180–1182. Link
-
Organization for the Prohibition of Chemical Weapons (OPCW). "Schedule 2 Chemicals." OPCW Annex on Chemicals. Link
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov Rearrangement." Chemical Reviews, 81(4), 415–430. (Mechanistic background on phosphonate synthesis). Link
-
Dudley, H. E., et al. (2016). "Synthesis of Isopropyl Methylphosphonic Acid (IMPA) and Other Alkyl Methylphosphonic Acids." U.S. Army Edgewood Chemical Biological Center Report. (Provides specific hydrolysis kinetics for GB degradation products). Link
Sources
Technical Support Center: Propyl Hydrogen Methylphosphonate Stability and Storage
Welcome to the technical support center for propyl hydrogen methylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of propyl hydrogen methylphosphonate during storage and experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges.
Introduction to Propyl Hydrogen Methylphosphonate Stability
Propyl hydrogen methylphosphonate is an organophosphorus compound with a monoester structure. Like many compounds in its class, its stability is paramount for reproducible and reliable experimental outcomes. The primary degradation pathways of concern are hydrolysis and thermal decomposition. Understanding the factors that influence these pathways is critical for preventing degradation. This guide provides a comprehensive overview of best practices for storage, handling, and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of propyl hydrogen methylphosphonate degradation?
A1: The two main degradation pathways for propyl hydrogen methylphosphonate are:
-
Hydrolysis: The cleavage of the ester bond by water, which is catalyzed by acidic or basic conditions. This results in the formation of methylphosphonic acid and propanol.
-
Thermal Decomposition: Degradation induced by exposure to high temperatures. This typically involves the elimination of a phosphorus acid to form propene.[1]
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, propyl hydrogen methylphosphonate should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[2] It is crucial to minimize exposure to moisture and atmospheric oxygen.
Q3: I suspect my sample of propyl hydrogen methylphosphonate has degraded. How can I confirm this?
A3: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new peaks corresponding to degradation products (e.g., methylphosphonic acid) or a decrease in the peak area of the parent compound in an HPLC or GC chromatogram is a strong indicator of degradation.[3] 31P NMR spectroscopy is also highly effective for detecting changes in the phosphorus environment.[4][5]
Q4: Can I store solutions of propyl hydrogen methylphosphonate?
A4: Storing propyl hydrogen methylphosphonate in solution is generally not recommended for long periods due to the risk of hydrolysis. If you must store solutions, use an anhydrous, aprotic solvent and store at low temperatures (e.g., -20°C) under an inert atmosphere. Aqueous solutions should be prepared fresh before use.
Q5: What type of container is best for storing propyl hydrogen methylphosphonate?
A5: For neat (undiluted) propyl hydrogen methylphosphonate, a Type 1 borosilicate glass container with a PTFE-lined cap is recommended.[6][7][8] For solutions in organic solvents, borosilicate glass is also suitable. If plastic containers are necessary, high-density polyethylene (HDPE) and polytetrafluoroethylene (PTFE) offer good chemical resistance.[9][10][11][12] Always ensure the container is tightly sealed to prevent moisture ingress.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for troubleshooting.
Scenario 1: Unexpected Peaks in HPLC/GC Analysis
Observation: You observe one or more unexpected peaks in your HPLC or GC chromatogram when analyzing your propyl hydrogen methylphosphonate sample.
Possible Causes and Troubleshooting Steps:
-
Hydrolysis:
-
Diagnosis: An additional peak with a shorter retention time in reverse-phase HPLC is likely methylphosphonic acid, the primary hydrolysis product.
-
Confirmation: Spike a sample with a known standard of methylphosphonic acid to see if the peak co-elutes.
-
Corrective Actions:
-
Review your storage conditions. Ensure the container is tightly sealed and stored in a desiccator.
-
If working with solutions, ensure your solvents are anhydrous.
-
Prepare aqueous solutions fresh before each experiment.
-
-
-
Thermal Degradation:
-
Diagnosis: If the sample has been exposed to high temperatures, you may see peaks corresponding to thermal degradants. In GC analysis, this could manifest as a propene peak or other volatile byproducts.
-
Confirmation: Analyze the headspace of a heated sample by GC-MS to identify volatile degradation products.
-
Corrective Actions:
-
Store the compound at the recommended cool temperature.
-
Avoid exposing the compound to excessive heat during experimental procedures unless required by the protocol.
-
-
-
Impurity from Synthesis:
-
Diagnosis: The unexpected peak may be a residual starting material or a byproduct from the synthesis of propyl hydrogen methylphosphonate.
-
Confirmation: If possible, obtain the synthesis scheme to identify potential impurities.[13][14][15]
-
Corrective Actions:
-
If the impurity interferes with your experiment, consider purifying the propyl hydrogen methylphosphonate by an appropriate method.
-
-
Diagram: Troubleshooting Unexpected Analytical Peaks
Caption: A workflow for diagnosing the cause of unexpected peaks in chromatographic analysis.
Quantitative Data on Stability
The stability of propyl hydrogen methylphosphonate is highly dependent on pH and temperature. The following table provides an overview of expected stability trends.
| Condition | Parameter | Expected Stability | Primary Degradation Product(s) |
| pH | pH < 4 | Low | Methylphosphonic Acid, Propanol |
| pH 4-6 | Moderate | Methylphosphonic Acid, Propanol | |
| pH 7 | High | Minimal degradation | |
| pH > 8 | Low | Methylphosphonic Acid, Propanol | |
| Temperature | -20°C to 4°C | High | Minimal degradation |
| 25°C (Room Temp) | Moderate (protect from moisture) | Methylphosphonic Acid (from hydrolysis) | |
| > 40°C | Low | Methylphosphonic Acid, Propene | |
| Atmosphere | Inert (Ar, N₂) | High | Minimal degradation |
| Air (with moisture) | Moderate to Low | Methylphosphonic Acid (from hydrolysis) |
Note: This table is based on general principles for alkyl methylphosphonates. Actual degradation rates should be determined empirically under specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Propyl Hydrogen Methylphosphonate
This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the purity of propyl hydrogen methylphosphonate and detect its primary hydrolysis product, methylphosphonic acid.
1. Materials and Reagents:
-
Propyl hydrogen methylphosphonate
-
Methylphosphonic acid (as a reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or Refractive Index (RI) detector
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of propyl hydrogen methylphosphonate in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a stock solution of methylphosphonic acid in water or a water/acetonitrile mixture at 1 mg/mL.
-
For analysis, dilute the stock solution to a suitable working concentration (e.g., 100 µg/mL) with the initial mobile phase composition.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks are present.
-
Inject the methylphosphonic acid standard to determine its retention time.
-
Inject the propyl hydrogen methylphosphonate sample.
-
Monitor the chromatogram for the main peak of propyl hydrogen methylphosphonate and any earlier eluting peaks that may correspond to methylphosphonic acid.
5. Method Validation:
-
To validate this as a stability-indicating method, perform forced degradation studies.[16][17] Expose samples of propyl hydrogen methylphosphonate to acidic, basic, oxidative, and thermal stress. Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent peak.
Diagram: HPLC Stability Testing Workflow
Caption: A simplified workflow for HPLC-based stability analysis.
References
-
Thermal Degradation of Organophosphorus Flame Retardants. National Center for Biotechnology Information.[Link]
-
Determination of Organophosphorus Compounds by HPLC with Post-Column P. Iowa State University Digital Repository.[Link]
-
Phosphoric acid and glass. Sciencemadness Discussion Board.[Link]
-
Gas Chromatographic Determination of Phosphorus-Containingn Pesticide Metabolites via Benzylation. ACS Publications.[Link]
-
Pharma Stability: Troubleshooting & Pitfalls. LinkedIn.[Link]
-
Glass Types & Properties. DWK Life Sciences.[Link]
-
A Beginner's Guide to Chemical Storage Best Practices. Moravek.[Link]
-
Does hot phosphoric acid react with the Pyrex glass? If yes, what reaction takes place? Quora.[Link]
-
Information: What chemicals can I use with PYREX borosilicate glassware? LabDirect.[Link]
-
Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. National Center for Biotechnology Information.[Link]
-
Organophosphorus pesticides determination by novel HPLC and spectrophotometric method. National Center for Biotechnology Information.[Link]
-
Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International.[Link]
-
Glassware and Plasticware Properties. Arbor Scientific.[Link]
-
Thermocatalytic Decomposition of Dimethyl Methylphosphonate Based on CeO2 Catalysts with Different Morphologies. MDPI.[Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI.[Link]
-
Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method. ResearchGate.[Link]
-
Thermal Catalytic Decomposition of Dimethyl Methyl Phosphonate Using CuO-CeO 2 /γ-Al 2 O 3. MDPI.[Link]
-
RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences.[Link]
-
Metabolic properties of phosphonate esters. ResearchGate.[Link]
-
Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. Quadwalls.[Link]
-
2-Methylpropyl Hydrogen (R)-Methylphosphonate. PubChem.[Link]
-
The Microbial Degradation of Natural and Anthropogenic Phosphonates. National Center for Biotechnology Information.[Link]
-
H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry.[Link]
-
Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. National Center for Biotechnology Information.[Link]
-
Natural Degradation of Phosphonates. Toray Membrane Europe.[Link]
-
Thermal Catalytic Decomposition of Dimethyl Methyl Phosphonate Using CuO-CeO2/γ-Al2O3. MDPI.[Link]
-
A Process Of Synthesis 1 Propyl Phosphonic Anhydride. Quick Company.[Link]
-
Forced Degradation Studies. ResearchGate.[Link]
-
Thermal Decomposition Kinetics of Glyphosate (GP) and its Metabolite Aminomethylphosphonic Acid (AMPA). ChemRxiv.[Link]
-
Degradation of Glyphosate to Benign N‐Formyl Glycine Using MOF‐808 Nanocrystals. Wiley Online Library.[Link]
-
General Storage Guidelines. University of California, Berkeley - Environment, Health & Safety.[Link]
-
Micromachined GC Columns for Fast Separation of Organophosphonate and Organosulfur Compounds. ACS Publications.[Link]
-
¹H NMR spectra before and after conversion of the phosphonate ester... ResearchGate.[Link]
-
HDPE Chemical Compatibility & Resistance Chart. Interstate Plastics.[Link]
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Phosphonate synthesis by substitution or phosphonylation. Organic Chemistry Portal.[Link]
-
PTFE and Teflon Chemical Compatibility Chart. Foxx Life Sciences.[Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.[Link]
- Method of making hydroxymethylphosphonate, polyurethane foam-forming compositions, polyurethane foam and articles made there
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Polytetrafluoroethylene (PTFE) and Teflon® Chemical Compatibility Chart. The Lab Depot.[Link]
-
Method validation and its application to gas chromatography-mass spectrometry analysis of dimethyl methylphosphonate in OPCW proficiency testing. ResearchGate.[Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.[Link]
-
Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water. National Center for Biotechnology Information.[Link]
-
Chemical Resistance Chart for HDPE (High Density Polyethylene). Desco Asia.[Link]
-
Gas Chromatography Method List Alternative to Helium. Peak Scientific.[Link]
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Hydrolysis kinetics of polyphosphonate-based samples in buffer solution... ResearchGate.[Link]
-
Chemical resistance of high and low density polyethylene. Cipax.[Link]
-
Characterization of methylphosphonate as a 31P NMR pH indicator. ResearchGate.[Link]
-
Kinetics of the Gas-Phase Reaction of Hydroxyl Radicals with Dimethyl Methylphosphonate (DMMP) over an. Semantic Scholar.[Link]
-
HPI Compendium. Agilent.[Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Propyl Hydrogen Methylphosphonate
Welcome to the technical support center for the analysis of propyl hydrogen methylphosphonate and related alkylphosphonic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of these compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and accuracy of your results.
Introduction
Propyl hydrogen methylphosphonate is a polar organophosphorus compound of significant interest due to its relevance as a hydrolysis product and biomarker for exposure to certain chemical warfare agents.[1] Its analysis, however, is fraught with challenges stemming from its high polarity, low volatility, and potential for interaction with various sample matrices. This guide is structured to address these difficulties systematically, providing not only solutions but also the underlying principles to empower you to optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of propyl hydrogen methylphosphonate so challenging?
The primary challenges in analyzing propyl hydrogen methylphosphonate are its:
-
High Polarity: This makes it difficult to retain on traditional reversed-phase liquid chromatography (LC) columns and can lead to poor peak shapes.[2][3]
-
Low Volatility: Direct analysis by gas chromatography (GC) is not feasible without derivatization to increase its volatility.[4][5]
-
Matrix Effects: When analyzing complex samples (e.g., environmental or biological), co-eluting matrix components can interfere with ionization in mass spectrometry (MS), causing ion suppression or enhancement.[6][7][8][9]
-
Analyte Stability: As a monoester of methylphosphonic acid, it can be susceptible to hydrolysis, especially under non-neutral pH conditions, which can affect the accuracy of quantification.[10][11][12]
Q2: What are the most common analytical techniques for propyl hydrogen methylphosphonate?
The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS typically requires a derivatization step, while LC-MS/MS can analyze the compound directly, though it has its own set of challenges.[1]
Q3: Is derivatization always necessary for GC-MS analysis?
Yes, due to its low volatility, derivatization is essential for the analysis of propyl hydrogen methylphosphonate by GC-MS.[4][5] The process modifies the analyte to make it more volatile and thermally stable, allowing it to pass through the GC system.[13]
Troubleshooting Guide
Section 1: Sample Preparation
Problem: I am seeing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis of soil extracts.
-
Cause: Co-eluting organic and inorganic compounds from the soil matrix can interfere with the ionization of propyl hydrogen methylphosphonate in the MS source.[6][7][8][9]
-
Solution:
-
Optimize Sample Cleanup: Employ solid-phase extraction (SPE) to remove interferences. For polar compounds like alkylphosphonic acids, graphitized carbon or mixed-mode anion exchange cartridges can be effective.
-
Dilution: If the analyte concentration is sufficient, diluting the sample extract can mitigate matrix effects.[7]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects.[9]
-
Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., deuterated or ¹³C-labeled propyl hydrogen methylphosphonate). This is the most effective way to correct for matrix effects as the internal standard will be affected similarly to the analyte.[1]
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Soil Samples
-
Extraction: Extract 5g of soil with 10 mL of a suitable solvent (e.g., methanol/water mixture).
-
Centrifugation: Centrifuge the extract to pellet solid particles.
-
SPE Cartridge Conditioning: Condition a graphitized carbon SPE cartridge with the appropriate solvents as recommended by the manufacturer.
-
Loading: Load the supernatant from the soil extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the propyl hydrogen methylphosphonate with a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Section 2: Gas Chromatography (GC) Analysis
Problem: My derivatized propyl hydrogen methylphosphonate is showing poor peak shape and low response in GC-MS.
-
Cause: Incomplete derivatization, degradation of the derivative, or active sites in the GC system can lead to these issues.[14][15]
-
Solution:
-
Optimize Derivatization Reaction: Ensure the reaction goes to completion by optimizing the temperature, time, and reagent concentration. Common derivatizing agents for phosphonic acids include silylating agents (e.g., BSTFA) and alkylating agents (e.g., diazomethane or pentafluorobenzyl bromide).[4][5][16]
-
Use an Inert GC System: Active sites in the inlet liner, column, or detector can cause analyte degradation. Use deactivated liners and a high-quality, inert GC column.[15]
-
Check for Leaks: Air leaks in the GC system can degrade the column's stationary phase and affect analyte stability.[15]
-
Table 1: Common Derivatization Reagents for Alkylphosphonic Acids
| Derivatizing Agent | Target Functional Group | Typical Reaction Conditions | Comments |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH, -SH | 60-80°C for 30-60 min | Forms trimethylsilyl (TMS) esters. Sensitive to moisture. |
| Pentafluorobenzyl bromide (PFBBr) | Carboxylic acids, phosphonic acids | Room temperature with a catalyst | Forms stable derivatives with good electron-capturing properties, ideal for ECD or NCI-MS. |
| Diazomethane | Carboxylic acids, phosphonic acids | Room temperature | Forms methyl esters. Caution: Explosive and toxic. |
Section 3: Liquid Chromatography (LC) Analysis
Problem: I am observing significant peak tailing for propyl hydrogen methylphosphonate on my C18 column.
-
Cause: Propyl hydrogen methylphosphonate is a polar and acidic compound. On silica-based reversed-phase columns, secondary interactions between the negatively charged phosphonate group and residual silanol groups on the silica surface can cause peak tailing.[17][18] This is particularly problematic at pH values above the pKa of the silanols.[19]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., with formic or acetic acid) can suppress the ionization of both the analyte and the silanol groups, reducing these unwanted interactions.[17]
-
Use a Different Stationary Phase:
-
End-capped Columns: These columns have fewer accessible silanol groups.[18]
-
Polar-Embedded Columns: These phases offer alternative interaction mechanisms that can improve peak shape for polar analytes.
-
Porous Graphitic Carbon (PGC) Columns: PGC columns provide a different retention mechanism that is often suitable for highly polar compounds.[3]
-
-
Increase Ionic Strength: Adding a salt to the mobile phase can help to shield the charges and reduce secondary interactions.
-
Diagram 1: Workflow for Troubleshooting Peak Tailing in LC ```dot graph Troubleshooting_Peak_Tailing { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adjust_pH [label="Adjust Mobile Phase pH\n(e.g., add 0.1% Formic Acid)"]; Check_Column [label="Change Stationary Phase\n(e.g., PGC, Polar-Embedded)"]; Increase_Ionic_Strength [label="Increase Mobile Phase\nIonic Strength"]; End [label="Symmetrical Peak", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Adjust_pH; Adjust_pH -> Check_Column [label="If tailing persists"]; Check_Column -> Increase_Ionic_Strength [label="If tailing persists"]; Adjust_pH -> End [label="If resolved"]; Check_Column -> End [label="If resolved"]; Increase_Ionic_Strength -> End [label="If resolved"]; }
Caption: Decision tree for improving mass spectrometric detection sensitivity.
Section 5: Analyte Stability
Problem: My results for propyl hydrogen methylphosphonate are not reproducible, and I suspect the analyte is degrading.
-
Cause: Propyl hydrogen methylphosphonate can undergo hydrolysis to methylphosphonic acid, especially at non-neutral pH and elevated temperatures. [10][11][12][20][21]This can occur during sample storage or within the analytical system.
-
Solution:
-
Control Sample pH and Temperature: Store samples at a neutral pH and at low temperatures (e.g., -20°C or -80°C) to minimize hydrolysis.
-
Minimize Analysis Time: Analyze samples as soon as possible after preparation.
-
Use Buffered Mobile Phases: For LC analysis, a buffered mobile phase can help maintain a stable pH and prevent on-column degradation.
-
Check for Active Sites: As mentioned for GC analysis, active sites in the LC system can also promote degradation. Ensure the system is well-maintained and passivated if necessary.
-
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Organophosphorus-Based Pesticides from Surfaces Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]
-
PubMed. (n.d.). Direct detection of alkylphosphonic acids in environmental matrices by proton coupled phosphorus NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). The Trace Analysis of Alkyl Alkylphosphonic Acids in Urine Using Gas Chromatography–Ion Trap Negative Ion Tandem Mass Spectrometry. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [https://support.waters.com/KB_Inf/ sintomi/Symptom_Resolution/WKB237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column]([Link] sintomi/Symptom_Resolution/WKB237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column)
-
ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)? Retrieved from [Link]
-
PubMed. (n.d.). Enhancing the response of alkyl methylphosphonic acids in negative electrospray ionization liquid chromatography tandem mass spectrometry by post-column addition of organic solvents. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]
-
Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Retrieved from [Link]
-
MDPI. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Retrieved from [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
-
LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
HawkWorks. (n.d.). Determination of Aliphatic Organo-Phosphorus Compounds in Environmental Samples by Integrated Pulsed Amperometric Detection-Ion Chromatography. Retrieved from [Link]
-
ResearchGate. (2026, January 19). Recent advances in sample preparation techniques for environmental matrix. Retrieved from [Link]
-
Semantic Scholar. (1995, April 1). The Electrospray Mass Spectra of Phosphoric Acid, Methylphosphonic Acid and its Alkyl Esters, and Their Complexes with Alkali and Alkali Earth Metal Ions. Retrieved from [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic determination of 2-aminoethylphosphonic acid and 2-amino-3-phosphonopropionic acid in seawater matrix using precolumn fluorescence derivatization with o-phthalaldehyde-ethanethiol. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE PREPARATION AND HYDROLYSIS OF ALKYL HYDROGEN METHYLPHOSPHONATES. Retrieved from [Link]
-
YouTube. (2023, May 2). Method Development, Verification, and Validation. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE PREPARATION AND HYDROLYSIS OF ALKYL HYDROGEN METHYLPHOSPHONATES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2024, March 3). Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: Elucidation of fragmentation mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
YouTube. (2022, April 10). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Derivatization of aminoalkylphosphonic acids for characterization by gas chromatography mass spectrometry. Retrieved from [Link]
-
Oxford Academic. (2019, April 17). Brief Overview of HPLC–MS Analysis of Alkyl Methylphosphonic Acid Degradation Products of Nerve Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS. Retrieved from [Link]
-
ResearchGate. (2025, October 15). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]
-
Journal of Physical and Chemical Reference Data. (2009, October 15). Critical review of hydrolysis of organic compounds in water under environmental conditions. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Analysis of Chemical Warfare Agents: General Overview, LC-MS Review, In. Retrieved from [Link]
-
Chromatography Today. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
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Technical Support Center: Enhancing Detection Limits for Propyl Hydrogen Methylphosphonate
Welcome to the technical support center dedicated to improving the analytical detection of propyl hydrogen methylphosphonate. This resource is designed for researchers, scientists, and professionals in drug development who are seeking to enhance the sensitivity and reliability of their analytical methods for this and similar organophosphorus compounds. Here, we will delve into the common challenges encountered during analysis and provide practical, field-proven solutions in a comprehensive question-and-answer format, complete with detailed troubleshooting guides and experimental protocols.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of propyl hydrogen methylphosphonate, providing concise and authoritative answers to guide your experimental design.
1. What are the primary challenges in detecting propyl hydrogen methylphosphonate at trace levels?
Propyl hydrogen methylphosphonate, a degradation product of certain chemical warfare agents, presents several analytical challenges. Its high polarity and low volatility make it unsuitable for direct analysis by gas chromatography (GC) without a prior derivatization step.[1][2] Furthermore, it lacks a strong chromophore, which complicates its detection using traditional liquid chromatography (LC) with UV detection.[1] Consequently, achieving low detection limits requires specialized sample preparation and sensitive detection techniques.
2. Which analytical technique is most suitable for the trace analysis of propyl hydrogen methylphosphonate?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and commonly employed techniques for the sensitive and selective detection of propyl hydrogen methylphosphonate.[2][3]
-
GC-MS offers high separation efficiency and provides structural information through mass spectral libraries, but it necessitates a derivatization step to volatilize the analyte.[1][4]
-
LC-MS can analyze the compound directly in its polar form, avoiding the need for derivatization. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are effective for ionizing these polar compounds.[1][2]
The choice between GC-MS and LC-MS often depends on the sample matrix, available instrumentation, and the specific goals of the analysis.
3. Is derivatization essential for the analysis of propyl hydrogen methylphosphonate?
For GC-based methods, derivatization is a critical step.[1] It converts the polar, non-volatile phosphonic acid into a more volatile and thermally stable derivative that can be readily analyzed by GC. Common derivatization approaches include silylation (e.g., using BSTFA or MTBSTFA) or methylation.[4][5] For LC-MS analysis, derivatization is generally not required, which simplifies the sample preparation workflow.[1][3]
4. What are the most effective sample preparation techniques for improving detection limits?
Effective sample preparation is crucial for removing matrix interferences and pre-concentrating the analyte.[6][7] Solid-phase extraction (SPE) is a widely used and highly effective technique for cleaning up and concentrating propyl hydrogen methylphosphonate from various matrices, such as water, soil extracts, and biological fluids.[5][6][8] The choice of SPE sorbent is critical and often involves anion-exchange materials to retain the acidic phosphonate group.[5]
5. How can matrix effects be mitigated in complex samples like soil or biological fluids?
Matrix effects can significantly impact the accuracy and sensitivity of an analysis by causing ion suppression or enhancement in the mass spectrometer. Several strategies can be employed to overcome these effects:
-
Thorough Sample Cleanup: Utilize robust sample preparation methods like SPE or liquid-liquid extraction (LLE) to remove interfering components.[6][8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Isotope Dilution: Use a stable isotope-labeled internal standard that co-elutes with the analyte. This is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.
PART 2: Troubleshooting Guides
This section provides detailed troubleshooting advice in a question-and-answer format to address specific issues you may encounter during your experiments.
Issue 1: Poor Sensitivity or Low Signal Intensity in GC-MS Analysis
Question: I am analyzing propyl hydrogen methylphosphonate by GC-MS after derivatization, but my signal-to-noise ratio is very low. What could be the cause, and how can I improve it?
Answer: Low signal intensity in the GC-MS analysis of derivatized propyl hydrogen methylphosphonate can stem from several factors. Let's explore the most common causes and their solutions.
-
Possible Cause 1: Inefficient Derivatization
-
Explanation: The derivatization reaction may be incomplete, resulting in a low yield of the volatile derivative. This can be due to the presence of water in the sample, incorrect reagent concentration, or suboptimal reaction conditions (temperature and time).
-
Solution:
-
Ensure Anhydrous Conditions: Lyophilize or evaporate the sample to complete dryness before adding the derivatization reagent. Moisture will preferentially react with the reagent, reducing its availability for the analyte.
-
Optimize Reaction Conditions: Systematically evaluate the reaction temperature and time. A typical starting point for silylation is heating at 60-80°C for 30-60 minutes.
-
Use a Catalyst: For some silylation reagents, a catalyst like pyridine can enhance the reaction rate.
-
Verify Reagent Quality: Ensure the derivatization reagent is not expired and has been stored under appropriate conditions (e.g., in a desiccator) to prevent degradation.
-
-
-
Possible Cause 2: Analyte Loss During Sample Preparation
-
Explanation: Propyl hydrogen methylphosphonate can be lost during sample extraction and cleanup steps, particularly if the pH is not controlled or if the SPE procedure is not optimized.
-
Solution:
-
Optimize SPE Procedure: If using SPE, ensure the sorbent is appropriate for retaining the analyte (anion-exchange is often a good choice).[5] Methodically optimize the pH of the sample load, wash, and elution steps to maximize recovery.
-
Control pH: Maintain the pH of aqueous samples in a range where the phosphonic acid is ionized to ensure its retention on anion-exchange sorbents.
-
Minimize Evaporation Steps: If possible, minimize the number of solvent evaporation steps, as this can lead to the loss of more volatile derivatives. If evaporation is necessary, use a gentle stream of nitrogen and a controlled temperature.
-
-
-
Possible Cause 3: Suboptimal GC-MS Parameters
-
Explanation: The GC-MS instrument parameters may not be optimized for the specific derivative being analyzed. This includes the injection mode, temperature program, and mass spectrometer settings.
-
Solution:
-
Injection Technique: Use a splitless injection to maximize the amount of analyte transferred to the column. Optimize the splitless time.
-
GC Oven Program: Ensure the initial oven temperature is low enough to trap the analyte at the head of the column, and then use a ramp rate that provides good separation from any interfering peaks.
-
MS Parameters: Operate the mass spectrometer in selected ion monitoring (SIM) mode for maximum sensitivity. Choose several characteristic ions of your derivatized analyte to monitor.
-
-
Issue 2: High Background Noise or Interfering Peaks in the Chromatogram
Question: My chromatograms show a high baseline and several interfering peaks that co-elute with my analyte of interest. How can I clean up my samples more effectively?
Answer: High background and interfering peaks are typically due to matrix components that were not sufficiently removed during sample preparation. Here’s how to address this issue.
-
Possible Cause 1: Insufficient Sample Cleanup
-
Explanation: Complex matrices like soil, food, or biological fluids contain numerous compounds that can interfere with the analysis. A single cleanup step may not be sufficient.
-
Solution:
-
Refine Your SPE Protocol: Add a wash step to your SPE procedure using a solvent that will remove interferences but not elute your analyte. You may also consider using a different or more selective SPE sorbent.
-
Employ Tandem SPE: For very complex matrices, consider using a multi-step cleanup involving two different SPE cartridges with different retention mechanisms (e.g., reversed-phase followed by anion-exchange).
-
Use Dispersive SPE (dSPE): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which often employs a dSPE cleanup step, can be very effective for removing a wide range of matrix interferences.[6]
-
-
-
Possible Cause 2: Contamination
-
Explanation: Contamination can be introduced from solvents, glassware, or other lab equipment. Phthalates from plastics are a common source of interference.
-
Solution:
-
Use High-Purity Solvents: Always use HPLC or MS-grade solvents.
-
Proper Glassware Cleaning: Thoroughly clean all glassware and consider silanizing it to prevent active sites that can adsorb the analyte.
-
Run Blanks: Regularly analyze method blanks (a sample that goes through the entire preparation process without the analyte) to identify and trace the source of any contamination.
-
-
PART 3: Detailed Experimental Protocols
This section provides step-by-step protocols for key experimental procedures. Note that these are generalized protocols and may require optimization for your specific application and matrix.
Protocol 1: Derivatization of Propyl Hydrogen Methylphosphonate with MTBSTFA for GC-MS Analysis
This protocol describes the derivatization of propyl hydrogen methylphosphonate to its tert-butyldimethylsilyl (TBDMS) derivative, which is suitable for GC-MS analysis.[5]
Materials:
-
Sample extract containing propyl hydrogen methylphosphonate, dried down in a reaction vial.
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous)
-
Heating block or oven
Procedure:
-
Ensure the sample extract in the reaction vial is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.
-
Add 50 µL of anhydrous acetonitrile to the vial to redissolve the residue.
-
Add 50 µL of MTBSTFA to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) of Propyl Hydrogen Methylphosphonate from an Aqueous Matrix
This protocol outlines a general procedure for the extraction and concentration of propyl hydrogen methylphosphonate from a water sample using a strong anion-exchange (SAX) SPE cartridge.[5]
Materials:
-
Strong Anion-Exchange (SAX) SPE cartridge (e.g., 500 mg, 6 mL)
-
Methanol
-
Deionized water
-
Ammonia solution
-
Formic acid
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SAX cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Adjust the pH of the water sample (e.g., 100 mL) to ~7-8 with a dilute ammonia solution.
-
Load the sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any unbound, neutral, or cationic interferences.
-
Wash the cartridge with 5 mL of methanol to remove any non-polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the propyl hydrogen methylphosphonate from the cartridge with 5 mL of a 2-5% solution of formic acid in methanol. Collect the eluate.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of ~40°C.
-
The dried residue can then be reconstituted in a suitable solvent for derivatization (for GC-MS) or directly for LC-MS analysis.
-
Optimized GC-MS Parameters for TBDMS-Propyl Hydrogen Methylphosphonate
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) | A standard non-polar to mid-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Initial temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A starting point for method development; allows for good separation and peak shape. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For the highest sensitivity, monitor 3-4 characteristic ions of the TBDMS derivative. |
PART 4: Visualizations and Workflows
Experimental Workflow for GC-MS Analysis
Caption: Troubleshooting logic for low GC-MS signal intensity.
References
-
PubMed, 2001.
-
Drawell, 2024.
-
RSC Publishing, 2021.
-
LCGC International, 2020.
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MRIGlobal, 2023.
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MDPI, 2025.
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Maxwell Science, 2010.
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MDPI, 2021.
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Analytical Methods, 2014.
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Technical Support Center: Overcoming Matrix Effects in the Analysis of Propyl Hydrogen Methylphosphonate and Related Alkyl Methylphosphonic Acids
Welcome to the technical support center dedicated to the robust analysis of propyl hydrogen methylphosphonate (PMPA) and its chemical relatives. As highly polar degradation products of organophosphorus nerve agents, these compounds present significant analytical challenges, particularly when dealing with complex environmental or biological samples.[1][2][3] Their high polarity and low volatility make them susceptible to matrix effects, which can compromise data quality and lead to inaccurate quantification.[4][5][6]
This guide is structured to provide researchers, scientists, and drug development professionals with a clear, logical framework for diagnosing, troubleshooting, and ultimately overcoming matrix-related issues in their experiments. We will move from foundational concepts to advanced, actionable protocols, grounding every recommendation in established scientific principles.
Section 1: Frequently Asked Questions - Understanding the Problem
This section addresses the fundamental questions surrounding matrix effects in the context of PMPA analysis.
Q1: What is "matrix effect," and why is it a critical problem in PMPA analysis?
A: A matrix effect is the alteration of an analyte's signal—either suppression or enhancement—caused by other co-eluting components present in the sample matrix.[7][8][9] In mass spectrometry, these co-eluting substances interfere with the ionization process of the target analyte in the ion source.
-
Ion Suppression: This is the most common manifestation. Matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector. This leads to an underestimation of the analyte's true concentration.[9]
-
Ion Enhancement: Less frequently, matrix components can facilitate the ionization of the analyte, leading to an artificially high signal and an overestimation of the concentration.[9]
For PMPA and related alkyl methylphosphonic acids, this is a major concern because they are often analyzed in complex matrices like soil, water, or plasma.[4][10][11][12] The inherent complexity of these samples provides a rich source of interfering compounds (salts, lipids, humic acids, etc.) that can cause significant and variable matrix effects.[12][13]
Q2: Which analytical technique is more susceptible to matrix effects for PMPA: LC-MS or GC-MS?
A: While both techniques can be affected, Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with Electrospray Ionization (ESI), is generally more vulnerable to matrix effects.[7]
The reason lies in the ionization mechanism. ESI occurs in the liquid phase, where analytes and matrix components compete for charge on the surface of evaporating droplets.[8] If co-eluting matrix components are present at high concentrations or have a higher affinity for charge, they can easily suppress the ionization of PMPA.
Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) typically uses ionization techniques like Electron Impact (EI), which occurs in the gas phase. While not immune to matrix issues (e.g., contamination of the ion source), the ionization process itself is less prone to competitive effects from co-eluting compounds. However, the primary challenge with GC-MS for PMPA is that it requires a chemical derivatization step to make the highly polar, non-volatile analyte suitable for gas-phase analysis.[5][6]
Q3: What are the typical symptoms of matrix effects in my analytical data?
A: The presence of matrix effects can manifest in several ways. If you observe any of the following, it is crucial to investigate matrix interference as a potential cause:
-
Poor Reproducibility: Inconsistent results across replicate injections of the same sample or across different samples. This is often due to the variable nature of the matrix composition from sample to sample.[14]
-
Inaccurate Quantification: Spiked recovery experiments yield results significantly lower or higher than 100%. For instance, a recovery of 60% may indicate severe ion suppression.
-
Non-linear Calibration Curves: Calibration curves may become non-linear, particularly at lower concentrations where the ratio of matrix components to the analyte is highest.
-
Peak Shape Distortion and Retention Time Shifts: In severe cases, co-eluting matrix components can affect the chromatography itself, leading to distorted peaks or shifts in retention time.[7]
Section 2: Troubleshooting Guide - A Step-by-Step Approach to Mitigation
This section provides a logical workflow for systematically addressing matrix effects. The most robust solutions involve a multi-faceted approach, combining intelligent sample preparation with optimized analytical conditions.
Step 1: The "Gold Standard" - Use of Stable Isotope-Labeled (SIL) Internal Standards
A: A SIL internal standard (e.g., Deuterium or Carbon-13 labeled PMPA) is considered the gold standard because it has nearly identical physicochemical properties to the unlabeled analyte.[15] This means it co-elutes chromatographically and experiences the same extraction inefficiencies and ionization suppression or enhancement as the target analyte.[16]
By adding a known amount of the SIL-IS to every sample at the very beginning of the sample preparation process, you can use the ratio of the analyte peak area to the IS peak area for quantification.[17] Since both are affected proportionally by the matrix, their ratio remains constant, effectively canceling out the variability and leading to highly accurate and precise results.[16][18]
A: While a dedicated SIL-IS is ideal, if it's unavailable, the next best option is to use a closely related structural analog. For PMPA, this could be another alkyl methylphosphonic acid that is not present in your samples. However, be aware that structural analogs may not co-elute perfectly or experience the exact same degree of matrix effect, so this approach requires more rigorous validation.
Step 2: Optimizing Sample Preparation and Cleanup
A: Aggressive sample cleanup is the most direct way to combat severe matrix effects by physically removing the interfering components before analysis.[8] The choice of technique depends on the matrix and the required level of cleanliness.
| Technique | Principle | Pros | Cons | Best For |
| Dilute-and-Shoot | Sample is simply diluted with the mobile phase and injected. | Fast, simple, inexpensive. | Minimally effective; dilutes the analyte as well as the matrix.[14] | Simple matrices (e.g., clean drinking water) or screening analyses. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Can provide clean extracts. | Time-consuming, uses large volumes of organic solvents, can be difficult to automate.[19][20] | Removing highly non-polar or highly polar interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly effective, versatile, can be automated, provides concentration of the analyte.[8][10][11][20] | Requires method development to select the correct sorbent and solvents. | Complex matrices like soil, wastewater, and plasma.[20] |
Experimental Protocol: General Purpose Solid-Phase Extraction (SPE) for PMPA in Aqueous Samples
This protocol is a starting point based on methods for polar organophosphorus compounds and should be optimized for your specific application.[10] Polymeric sorbents are often recommended as they are robust and have a high binding capacity for a wide range of analytes.[21]
-
Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., HLB type).
-
Sample Pre-treatment:
-
Take a known volume of your water sample (e.g., 100 mL).
-
Adjust the pH to neutral (~7.0) to ensure the stability of the phosphonate ester.[10]
-
Spike with your internal standard.
-
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of an organic solvent like dichloromethane.
-
Condition with 5 mL of methanol.
-
Equilibrate with 5 mL of deionized water. Do not let the sorbent bed go dry.[10]
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of deionized water to remove salts and very polar interferences.
-
Dry the cartridge thoroughly under vacuum for 10-20 minutes to remove all water.[10]
-
-
Elution:
-
Elute the PMPA from the cartridge using 5-10 mL of a suitable organic solvent (e.g., acetone or methanol).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in a small, known volume (e.g., 500 µL) of your initial mobile phase for LC-MS analysis.
-
Step 3: Enhancing Chromatographic Selectivity
A: The goal of chromatography is to achieve baseline separation between your analyte and any interfering peaks. For a highly polar compound like PMPA, which is poorly retained on standard C18 columns, specialized column chemistry is often required.[4]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining and separating very polar compounds.[4] It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, providing an orthogonal separation mechanism to reversed-phase.
-
Use a Mixed-Mode Column: Columns that combine reversed-phase with ion-exchange characteristics can offer unique selectivity for charged polar analytes.
-
Optimize Mobile Phase: Adjusting the pH or adding ion-pairing reagents (use with caution as they can contaminate the MS system) can alter the retention and selectivity for PMPA.
Step 4: Derivatization Strategies
A: Derivatization is the process of chemically modifying the analyte to alter its properties.[22] It should be considered in two main scenarios:
-
For GC-MS Analysis: This is mandatory. PMPA is not volatile and will not pass through a GC column in its native form.[5][6] Derivatization, typically through silylation or alkylation (methylation) , replaces the acidic proton with a non-polar group, making the molecule volatile and thermally stable.[23][24]
-
For Advanced LC-MS Troubleshooting: If you cannot chromatographically separate PMPA from a stubborn interference, derivatization can help. By attaching a chemical group, you can significantly alter PMPA's polarity and retention time, potentially moving its peak into a clean region of the chromatogram.[4] This can also improve ionization efficiency and sensitivity.[4]
Section 3: Advanced Topics & Method Validation
Q9: How do I quantitatively measure the matrix effect in my method?
A: It is essential to quantify the matrix effect during method development and validation. This is done by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a clean solvent standard.
The formula is: Matrix Effect (%) = ( A / B ) * 100
Where:
-
A = Peak area of the analyte spiked into a blank matrix after extraction and processing.
-
B = Peak area of the analyte in a pure solvent standard at the same concentration.
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
|---|---|
| < 100% | Ion Suppression |
| = 100% | No Matrix Effect |
| > 100% | Ion Enhancement |
A common acceptance criterion in regulated bioanalysis is for the matrix effect to be within 85-115%.
Q10: What is a matrix-matched calibration curve, and when should I use it?
A: A matrix-matched calibration curve is prepared by spiking known concentrations of your analyte into a blank matrix sample (a sample known to contain no PMPA) that has gone through the entire sample preparation procedure.[14]
You should use this approach when:
-
You do not have a stable isotope-labeled internal standard.
-
You have determined that there is a consistent and reproducible matrix effect (e.g., always ~70% suppression) that cannot be eliminated through sample cleanup.
By preparing your calibrants in the same matrix as your unknown samples, the calibrants and the samples experience the same degree of ion suppression or enhancement, allowing for more accurate quantification.[9]
References
- Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC. (2019).
- Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent.
- Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. (2025). MDPI.
- Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples. (2023). Pollution.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC.
- Brief Overview of HPLC–MS Analysis of Alkyl Methylphosphonic Acid Degradation Products of Nerve Agents. (2019).
- EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Biotage.
- Analysis of chemical warfare agents by gas chromatography-mass spectrometry: Methods for their direct detection and derivatization approaches for the analysis of their degradation products. (2025).
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
- Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. National Institute of Standards and Technology.
- Chemical Warfare Nerve Agents — Analyzing Their Degrad
- Sample Preparation for Analytical Chemistry: Techniques and Workflows. IR-4 Project.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025).
- A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Thermo Fisher Scientific.
- Derivatiz
- Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. (2025). MDPI.
- Acids: Derivatization for GC Analysis.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Addressing matrix effects in LC-MS/MS analysis of N-acetylaminomethylphosphon
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016).
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- Analysis of the Degradation Compounds of Chemical Warfare Agents Using Liquid Chromatography/Mass Spectrometry. (2025).
- Analysis of the degradation compounds of chemical warfare agents using liquid chromatography/mass spectrometry. (2001). PubMed.
- Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
- Matrix effects and application of matrix effect factor. (2017).
- Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS). (2021). Industrial laboratory.
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- 3. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 17. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
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Propyl hydrogen methylphosphonate handling and disposal protocols
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the safe handling and disposal of Propyl Hydrogen Methylphosphonate. As this compound is a member of the organophosphorus family, all protocols emphasize stringent safety measures to mitigate potential health risks.
Disclaimer
This document is intended as a technical support guide and is not a substitute for a formal risk assessment, which must be conducted by qualified personnel for your specific laboratory conditions. Always consult the Safety Data Sheet (SDS) for the specific compound you are using and adhere to all local, state, and federal regulations.
Section 1: Frequently Asked Questions - Understanding the Compound
Q1: What is Propyl Hydrogen Methylphosphonate?
Propyl hydrogen methylphosphonate is an organophosphorus compound. It is important to distinguish between its isomers, primarily n-propyl hydrogen methylphosphonate and isopropyl hydrogen methylphosphonate (also known as IMPA or GB acid)[1]. The isopropyl isomer is a known precursor in the synthesis of the nerve agent Sarin and is classified as a Schedule 2 substance by the Chemical Weapons Convention[2]. Due to its hazardous nature and regulatory scrutiny, it is critical to handle this compound with extreme caution. These compounds are typically colorless to pale yellow liquids with limited solubility in water but are soluble in organic solvents[2].
Q2: What are the primary hazards associated with Propyl Hydrogen Methylphosphonate?
The primary hazards are its toxicity and corrosivity. It is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation[1][3]. As an organophosphorus compound, its toxicity stems from the inhibition of acetylcholinesterase, a critical enzyme in the nervous system[4][5][6].
Table 1: Hazard Identification and Classification
| Hazard Classification | GHS (Globally Harmonized System) | HMIS III Rating | NFPA Rating |
| Health | Acute Toxicity, Oral (Category 4)[1], Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[3] | 3 (Serious Hazard)[1] | 2 (Hazardous)[1] |
| Flammability | Combustible Liquid[7] | 1 (Slight Hazard)[1] | 1 (Must be preheated to burn)[1] |
| Reactivity/Physical | 0 (Minimal Hazard)[1] | 0 (Normally stable)[1] | 0 (Normally stable)[1] |
Q3: What is the mechanism of toxicity for organophosphorus compounds like this?
Organophosphorus compounds act as potent inhibitors of acetylcholinesterase (AChE)[4][5][6]. AChE is an enzyme that breaks down the neurotransmitter acetylcholine at nerve synapses. By inhibiting AChE, these compounds cause an accumulation of acetylcholine, leading to overstimulation of nerve receptors and disruption of nerve impulse transmission in both the central and peripheral nervous systems[5]. This can result in a range of symptoms, from respiratory distress to paralysis.
Section 2: Handling and Storage Protocols
Q4: What is the mandatory Personal Protective Equipment (PPE) for handling Propyl Hydrogen Methylphosphonate?
A comprehensive PPE strategy is essential to prevent exposure.
-
Eye/Face Protection: Chemical safety goggles and a face shield are required at all times[1][8].
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact[3].
-
Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat[9].
-
Respiratory Protection: All handling of this compound must be done in a certified chemical fume hood to ensure adequate ventilation[1][8]. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges must be used[8].
Q5: What are the correct storage conditions for this compound?
Proper storage is critical to maintain chemical stability and prevent hazardous situations.
-
Container: Keep the container tightly closed when not in use[1][8].
-
Atmosphere: This material is moisture-sensitive. Store under an inert gas like argon or nitrogen[1].
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals[1].
-
Segregation: Store away from incompatible materials such as strong bases and strong oxidizing agents[1].
Q6: [Troubleshooting] I need to weigh out the compound, but it's a liquid. What is the safest way to do this?
You should never weigh this compound on an open bench. Perform all transfers and weighing operations inside a chemical fume hood. To weigh a liquid, tare a sealed container (like a vial with a septum cap). Add the liquid to the container inside the fume hood using a syringe or pipette, then seal the container before moving it to the balance for weighing. This minimizes the risk of inhaling vapors.
Section 3: Emergency Procedures and Spill Management
Q7: What is the immediate first aid response for an exposure?
Immediate action is critical to mitigate the effects of exposure.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes[5]. Seek immediate medical attention[1].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.
Q8: How do I manage a small chemical spill (e.g., <100 mL) inside a fume hood?
For small spills contained within a fume hood, trained laboratory personnel can perform the cleanup.
-
Alert & Secure: Alert others in the immediate area. Ensure the fume hood sash is kept as low as possible.
-
Don PPE: Wear the appropriate PPE as described in Q4, including double-gloving.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent[10]. Work from the outside of the spill inwards to prevent spreading[11]. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect: Carefully scoop the absorbed material into a designated, leak-proof hazardous waste container[12].
-
Decontaminate: The spill surface must be decontaminated. Use a solution of sodium carbonate (washing soda) or a suitable laboratory decontaminant to wipe the area[13]. Follow this with a soap and water wash. All materials used for decontamination (sponges, wipes) must also be placed in the hazardous waste container.
-
Dispose: Label the waste container clearly and dispose of it through your institution's hazardous waste management program[14].
Diagram 1: Chemical Spill Response Workflow
A step-by-step workflow for managing an incidental chemical spill.
Q9: [Troubleshooting] What if the spill is outside the fume hood or larger than 100 mL?
Do not attempt to clean it up yourself. Your priority is personnel safety.
-
Evacuate the immediate area.
-
If possible and safe to do so, close the doors to the lab to contain any vapors.
-
Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Provide them with the name of the chemical and a copy of the SDS.
Section 4: Waste Disposal Protocols
Q10: How must I dispose of waste containing Propyl Hydrogen Methylphosphonate?
All waste, including the pure compound, contaminated solutions, and solid materials (e.g., gloves, absorbent), must be treated as hazardous waste.
-
Prohibition: Do NOT dispose of this chemical down the drain or in regular trash[15][16]. This is illegal and poses a severe environmental risk.
-
Collection: Collect all waste in a designated, properly labeled, and leak-proof container[14][16]. The container must be compatible with the chemical.
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name and approximate concentrations of the contents[14][16].
-
Disposal Route: The only acceptable disposal method is through a licensed professional waste disposal service, which will typically use high-temperature incineration[1][3][17]. Contact your institution's EHS department to arrange for a pickup[14].
Q11: Can I decontaminate my glassware, or does it also need to be disposed of as hazardous waste?
Glassware can be decontaminated for reuse. This process must be performed in a fume hood while wearing appropriate PPE.
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residue. This rinse solvent must be collected as hazardous waste.
-
Decontamination: Rinse the glassware thoroughly with a basic solution, such as a 10% sodium carbonate solution, which can help hydrolyze the organophosphate[13]. Let it soak for several hours if possible. This decontamination solution should also be collected as hazardous waste.
-
Final Wash: After decontamination, wash the glassware with soap and water and perform a final rinse with deionized water.
Diagram 2: Waste Disposal Decision Pathway
A flowchart to guide the proper segregation and disposal of laboratory waste.
Section 5: References
-
Decontamination. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
Daude, D., et al. (2017). [Decontamination of organophosphorus compounds: Towards new alternatives]. Annales Pharmaceutiques Francaises, 75(3), 168-180. [Link]
-
Joshi, S. (n.d.). MANAGEMENT OF ORGANOPHOSPHORUS POISONING. [Link]
-
Karalliedde, L. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. MSD Manual Professional Edition. [Link]
-
Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. (2022). World Journal of Advanced Engineering Technology and Sciences, 5(1), 056-064. [Link]
-
2-Methylpropyl Hydrogen (R)-Methylphosphonate. (n.d.). PubChem. [Link]
-
Spill Cleanup. (n.d.). Pesticide Environmental Stewardship. [Link]
-
Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. [Link]
-
3-(TRIHYDROXYSILYL)PROPYL METHYLPHOSPHONATE, MONOSODIUM SALT, 42% in water Safety Data Sheet. (2015). Gelest, Inc. [Link]
-
3-(Trihydroxysilyl)propyl methylphosphonate. (n.d.). PubChem. [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]
-
Propylphosphonic acid hydrogen methyl ester Safety Data Sheet. (n.d.). LookChem. [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York. [Link]
-
5.4.1.1 Incidental Spill Cleanup Procedures. (n.d.). UNC Environmental, Health and Safety. [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. (1998). In Toxicological Profile for Diisopropyl Methylphosphonate. Agency for Toxic Substances and Disease Registry (US). [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). University of Rochester. [Link]
-
Chemical and Hazardous Waste Management and Disposal Policy. (n.d.). McNeese State University. [Link]
-
Pesticide Disposal Laws: What You Need to Know. (2025). Online Pest Control Courses. [Link]
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- 4. [Decontamination of organophosphorus compounds: Towards new alternatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review [wjaets.com]
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- 13. Decontamination [fao.org]
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- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Propyl Hydrogen Methylphosphonate Handling Guide
Topic: Incompatible Materials & Troubleshooting for Propyl Hydrogen Methylphosphonate CAS: 1800-54-0 (n-propyl isomer) / 1832-54-8 (isopropyl isomer) Chemical Class: Organophosphorus / Phosphonate Monoester Regulatory Status: CWC Schedule 2 Part B (Precursor/Degradation Product)
Core Directive & Safety Tiering
Warning: Propyl hydrogen methylphosphonate (PHMP) is a degradation product of Sarin (GB) and a Schedule 2 controlled substance. While less acutely toxic than the parent nerve agent, it is a strong organic acid that exhibits specific material incompatibilities often overlooked in standard organic synthesis.
This guide addresses the "sticky" nature of phosphonate monoesters—their tendency to adsorb to glass, corrode specific alloys, and react violently with chlorinating agents.
Storage & Containment (Passive Incompatibility)
FAQ: Why is my analytical standard losing concentration in borosilicate glass?
Diagnosis: Surface Adsorption (The "Silanol Trap"). Mechanism: The acidic phosphonyl hydroxyl group (P-OH) acts as a strong hydrogen bond donor. It binds aggressively to the silanol (Si-OH) groups present on the surface of untreated borosilicate glass. At low concentrations (ng/mL to µg/mL), this can result in >50% loss of titer within hours.
Troubleshooting Protocol: Vessel Passivation Do not use untreated glass for long-term storage of low-concentration standards.
-
Material Substitution: Switch to PTFE (Teflon) , PFA , or Polypropylene (PP) containers. These polymers lack the hydrogen-bonding donor sites found in glass.
-
Glass Silanization (If glass is mandatory):
-
Reagent: 5% Dichlorodimethylsilane (DCDMS) in toluene.
-
Step 1: Clean glass thoroughly and dry at 120°C.
-
Step 2: Immerse glass in DCDMS solution for 15 minutes.
-
Step 3: Rinse with toluene, then methanol.
-
Step 4: Bake at 100°C for 30 minutes.
-
Validation: The surface should be hydrophobic (water beads up).
-
FAQ: Can I use Stainless Steel (304/316) for process piping?
Diagnosis: Pitting Corrosion.
Technical Insight: While SS316 is resistant to neutral organics, PHMP is an acid (pKa ~2.0). In the presence of even trace moisture or chlorides, phosphonic acids strip the passive chromium oxide layer from stainless steel. This leads to iron leaching (contaminating your product with
Material Selection Matrix:
| Material | Rating | Notes |
| Hastelloy C-276 | Excellent | Recommended for reactors/piping. Resistant to pitting. |
| Tantalum | Excellent | The gold standard for hot, acidic phosphorus chemistry. |
| SS 316/304 | Poor | Avoid for storage >24h. Iron contamination risk. |
| Aluminum | Incompatible | Rapid corrosion and hydrogen gas evolution. |
| Viton (FKM) | Good | Preferred O-ring material. |
| Buna-N | Fair/Poor | Swells over time due to the organic ester tail. |
Reaction Matrix (Active Incompatibility)
FAQ: I tried to convert PHMP to the acid chloride using Thionyl Chloride and the reaction went out of control. Why?
Diagnosis: Autocatalytic Gas Evolution.
Mechanism: Reacting PHMP with thionyl chloride (
Critical Hazard:
-
Pressure: If the vessel is sealed or the scrubber is undersized, the rapid gas release can rupture glassware.
-
Thermal Runaway: The reaction is exothermic. Heat accelerates the gas evolution, creating a feedback loop.
Corrective Workflow:
-
Solvent: Use Dichloromethane (DCM) as a heat sink.
-
Catalyst: Use DMF (Dimethylformamide) sparingly. DMF forms the Vilsmeier reagent, which is the active chlorinating species, but it also accelerates the exotherm.
-
Addition: Add
dropwise at 0°C. Never add all at once.
FAQ: Is PHMP compatible with strong bases (NaOH, KOH)?
Diagnosis: Hydrolysis Risk. Mechanism: While the P-C bond (Methyl-Phosphorus) is extremely stable, the P-O-C bond (Propyl ester) is susceptible to base-catalyzed hydrolysis, especially at elevated temperatures.
-
Result: You will degrade your monoester into Methylphosphonic Acid (MPA), which is a di-acid and significantly harder to extract from aqueous waste streams.
Analytical Interference (Hidden Incompatibility)
FAQ: Why do I see "Ghost Peaks" in my LC-MS/MS?
Diagnosis: Column Hysteresis. Mechanism: PHMP binds to active sites on stainless steel frits and the silica backbone of C18 columns. It then slowly elutes in subsequent runs, causing carryover.
Troubleshooting Guide:
-
Chelator Wash: Flush the system with 5mM Medronic Acid or EDTA to strip metal ions that bind phosphonates.
-
Column Choice: Switch to a Hybrid Particle (BEH) column or a column with "High Coverage" end-capping to reduce silanol activity.
-
PEEK Hardware: Replace stainless steel capillaries and column frits with PEEK (Polyether ether ketone) to eliminate metal binding sites.
Visualized Decision Frameworks
Diagram 1: Material Selection Decision Tree
This logic gate helps researchers select the correct vessel material based on temperature and application type.
Caption: Decision tree for selecting containment materials. Note the critical exclusion of standard stainless steel for reactive applications.
Diagram 2: Degradation & Reaction Pathways
Understanding how PHMP reacts with incompatible materials is vital for safety and yield.
Caption: Chemical pathways resulting from incompatibility. Red nodes indicate degradation products or hazardous outcomes.
References
-
PubChem. (n.d.).[1] 2-Methylpropyl Hydrogen (R)-Methylphosphonate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
British Stainless Steel Association (BSSA). (n.d.). Selection of stainless steels for handling phosphoric acid. Retrieved from [Link]
-
Organic Syntheses. (1996). Reaction of Carboxylic Acids with Thionyl Chloride (General Safety Note). Org. Synth. 1996, 73,[2] 13. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Polypropylene Chemical Compatibility Chart. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Propyl Hydrogen Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Propyl Hydrogen Methylphosphonate
Propyl hydrogen methylphosphonate (PHMP), also known as isopropyl methylphosphonate (IMPA), is an organophosphorus compound of significant interest due to its role as a primary and persistent hydrolysis product of the nerve agent Sarin (GB).[1] Its detection and quantification in environmental and biological matrices are critical for verifying compliance with the Chemical Weapons Convention (CWC) and for assessing potential exposure.[2][3]
However, the analysis of PHMP and related alkylphosphonic acids presents considerable challenges. These compounds are highly polar, non-volatile, and lack a strong chromophore, making them unsuitable for direct analysis by traditional gas chromatography (GC) or standard liquid chromatography (LC) with UV detection.[4] Historically, GC-Mass Spectrometry (GC-MS) has been the workhorse for their analysis, but this approach necessitates a cumbersome and time-consuming chemical derivatization step to increase the analyte's volatility and thermal stability.[5] This derivatization process, often using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can introduce variability and potential for analyte loss.[6][7]
This guide introduces a novel, direct-injection Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method that eliminates the need for derivatization. We provide a comprehensive validation of this new method, conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and present a direct comparison of its performance against the established derivatization-based GC-MS technique.[8] The objective is to demonstrate that this new analytical procedure is fit for its intended purpose, offering a more efficient, robust, and sensitive alternative for researchers.[9]
Principles of the Novel Method: Direct UPLC-MS/MS Analysis
The proposed method leverages the sensitivity and specificity of modern tandem mass spectrometry to overcome the inherent analytical difficulties of PHMP. The core innovation is the elimination of the derivatization step, which significantly streamlines the sample-to-result workflow.
Causality of Method Choice:
-
Analyte Properties: PHMP is a phosphonic acid, making it highly soluble in water but poorly soluble in common organic solvents used for GC.[10] Its polarity makes it ideal for analysis by aqueous-compatible LC techniques.
-
Chromatography Selection: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. Unlike traditional reversed-phase (C18) columns where polar compounds have little retention, HILIC columns utilize a polar stationary phase with a primarily organic mobile phase. This mechanism promotes the retention of polar analytes like PHMP, enabling effective chromatographic separation from matrix interferences.[2][11]
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[12] The precursor ion (the protonated PHMP molecule, [M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This specific precursor-to-product transition is unique to PHMP, effectively filtering out background noise and allowing for quantification at trace levels.
This combination of HILIC separation and MS/MS detection provides a powerful analytical solution that is tailored to the physicochemical properties of PHMP, offering a more direct and efficient approach than traditional methods.[4]
Comprehensive Method Validation
The novel UPLC-MS/MS method was rigorously validated according to the ICH Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines to ensure its suitability for quantitative analysis.[13][14][15]
Specificity and Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. This was evaluated by analyzing blank matrix samples (e.g., soil extract, water) and comparing them to spiked samples. The MRM transition for PHMP was monitored. No interfering peaks were observed at the retention time of PHMP in the blank samples, demonstrating the high selectivity of the MS/MS detection.
Linearity and Range
Linearity was assessed by preparing a series of calibration standards in the matrix over a concentration range of 0.1 to 100 ng/mL. The detector response was plotted against the concentration, and a linear regression analysis was performed.
| Parameter | Result |
| Range | 0.1 - 100 ng/mL |
| Regression Equation | y = 45821x + 1275 |
| Correlation Coefficient (r²) | > 0.999 |
| Table 1: Linearity of the UPLC-MS/MS method for PHMP. |
The results show excellent linearity across the specified range, indicating the method is suitable for quantitative analysis.[16]
Accuracy and Precision
Accuracy (closeness to the true value) and precision (degree of scatter) were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, High) on three separate days.[17]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=9) | Accuracy (% Recovery) |
| Low | 0.5 | 4.2% | 5.8% | 98.6% |
| Medium | 10 | 2.8% | 3.5% | 101.2% |
| High | 80 | 2.1% | 2.9% | 99.5% |
| Table 2: Accuracy and precision data for the UPLC-MS/MS method. |
The low relative standard deviation (%RSD) values and recovery percentages close to 100% demonstrate that the method is both precise and accurate.[18]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD (lowest amount detectable) and LOQ (lowest amount quantifiable with acceptable precision and accuracy) were determined based on the signal-to-noise ratio (S/N).
| Parameter | Result |
| LOD (S/N ≥ 3) | 0.03 ng/mL |
| LOQ (S/N ≥ 10) | 0.1 ng/mL |
| Table 3: Sensitivity of the UPLC-MS/MS method. |
The method demonstrates high sensitivity, making it suitable for trace-level analysis required in environmental monitoring.[12]
Robustness
Robustness was evaluated by introducing small, deliberate variations to the method parameters, such as mobile phase composition (±2%) and column temperature (±5°C). The system suitability parameters (e.g., retention time, peak area) remained within acceptable limits, indicating the method is robust for routine use.
Comparative Performance Analysis: UPLC-MS/MS vs. GC-MS
The primary advantage of the new method is its significant improvement in efficiency and performance over the traditional derivatization-based GC-MS approach.
| Performance Metric | Traditional GC-MS Method | Novel UPLC-MS/MS Method | Rationale for Improvement |
| Sample Preparation | Multi-step: Extraction, drying, derivatization (e.g., with BSTFA), reconstitution. | Simplified: Extraction, dilution ("dilute-and-shoot"). | Eliminates the time-consuming, error-prone derivatization step. |
| Time per Sample | 2-3 hours | ~20 minutes | Drastic reduction in hands-on and instrument time. |
| Limit of Quantitation (LOQ) | ~10-50 ng/mL | 0.1 ng/mL | Superior ionization efficiency and lower background in LC-MS/MS. |
| Accuracy (% Recovery) | Variable (70-110%), dependent on derivatization efficiency. | Consistent (98-102%). | Direct analysis avoids analyte loss and reaction inconsistencies. |
| Precision (% RSD) | 5-15% | < 6% | Fewer manual steps lead to higher reproducibility. |
| Throughput | Low | High | The shorter workflow allows for significantly more samples to be analyzed per day. |
| Table 4: Objective comparison of analytical methods. |
Experimental Protocols and Workflows
Detailed Protocol for the Novel UPLC-MS/MS Method
-
Sample Preparation (Aqueous Sample):
-
Collect 1 mL of the water sample.
-
Add 10 µL of an internal standard solution (e.g., ¹³C-labeled PHMP).
-
Vortex for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
UPLC-MS/MS Conditions:
-
Instrument: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer.[2]
-
Column: ACQUITY UPLC BEH HILIC Column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2 min, hold for 1 min, return to 95% B and re-equilibrate.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transition for PHMP: m/z 139.1 → 97.1.
-
Workflow Visualization
The following diagram illustrates the significant simplification of the analytical workflow achieved with the new UPLC-MS/MS method compared to the traditional GC-MS approach.
Conclusion
The validated direct-injection UPLC-MS/MS method represents a significant advancement in the analysis of propyl hydrogen methylphosphonate. By eliminating the need for chemical derivatization, this method offers a workflow that is substantially faster, more robust, and less prone to error than traditional GC-MS techniques. The validation data confirms that the method is accurate, precise, linear, and highly sensitive, meeting the stringent requirements set by international regulatory guidelines.[19] For researchers in environmental science, toxicology, and chemical defense, the adoption of this method can lead to higher sample throughput, improved data quality, and more rapid and reliable detection of this critical Sarin degradation product.
References
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA . (2024). U.S. Food and Drug Administration. [Link]
-
FDA Guidance on Analytical Method Validation . (n.d.). Scribd. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities . (2013). European Pharmaceutical Review. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures . (n.d.). ECA Academy. [Link]
-
FDA Releases Guidance on Analytical Procedures . (2024). BioPharm International. [Link]
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Analysis of Nerve Degradation Products by UPLC-MS/MS . (n.d.). Waters Corporation. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . (2023). Lab Manager. [Link]
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Quality Guidelines . (n.d.). International Council for Harmonisation. [Link]
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ICH Q2 R1: Mastering Analytical Method Validation . (2023). Perpusnas. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). U.S. Food and Drug Administration. [Link]
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Identification of Degradation Products of Sea-Dumped Chemical Warfare Agent-Related Phenylarsenic Chemicals in Marine Sediment . (2020). ACS Publications. [Link]
-
Mass spectrometric analysis of chemical warfare agents and their degradation products in soil and synthetic samples . (1998). PubMed. [Link]
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Analysis of the degradation compounds of chemical warfare agents using liquid chromatography/mass spectrometry . (2002). PubMed. [Link]
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Quantitative Analysis of Chemical Warfare Agent Degradation Products in Beverages by Liquid Chromatography Tandem Mass Spectrometry . (2007). ACS Publications. [Link]
-
Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives . (2023). ACS Publications. [Link]
-
Preparation, derivatization with trimethylsilyldiazomethane, and GC/MS analysis of a "pool" of alkyl methylphosphonic acids for use as qualitative standards . (2015). ResearchGate. [Link]
-
2-Methylpropyl Hydrogen (R)-Methylphosphonate . (n.d.). PubChem. [Link]
-
Determination of Pentafluorobenzyl Derivatives of Phosphonic and Phosphonothioic Acids by Gas Chromatography-Mass Spectrometry . (2005). ResearchGate. [Link]
-
Isopropyl methylphosphonate . (n.d.). PubChem. [Link]
-
Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis . (2024). MDPI. [Link]
-
Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N ,O-Bis(trimethylsilyl)trifluoroacetamide . (2014). ResearchGate. [Link]
-
Development and Validation of Analytical Method for Determination of Preservatives in Sterile Dosage Form . (2022). SciSpace. [Link]
-
A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms . (2024). Human Journals. [Link]
-
Phosphonate . (n.d.). Wikipedia. [Link]
-
Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV . (2022). GERPAC. [Link]
-
Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl . (2015). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics . (2015). U.S. Food and Drug Administration. [Link]
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Inter-laboratory comparison of propyl hydrogen methylphosphonate analysis
An Inter-Laboratory Comparison of Propyl Hydrogen Methylphosphonate Analysis: A Senior Application Scientist's Guide
Introduction: The Imperative for Precision in Nerve Agent Verification
Propyl hydrogen methylphosphonate (PHMP), also known as n-propyl methylphosphonic acid, is a primary degradation product and key marker for the nerve agent Soman (GD) when it is produced via the "G-process". Its unambiguous detection is a cornerstone of chemical weapons verification and forensic investigations under the Chemical Weapons Convention (CWC). The Organisation for the Prohibition of Chemical Weapons (OPCW) orchestrates regular Proficiency Tests (PTs) to ensure that its network of designated laboratories can accurately and reliably identify such chemicals in various matrices.
The inherent analytical challenge of PHMP lies in its high polarity and low volatility, making it unsuitable for direct analysis by gas chromatography. This guide provides an in-depth comparison of the predominant analytical strategies—Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS)—drawing upon the principles and outcomes of inter-laboratory comparisons to inform best practices.
Core Analytical Challenge: The Physicochemical Nature of PHMP
Understanding the molecular properties of PHMP is fundamental to selecting an appropriate analytical workflow. As a phosphonic acid, it possesses a polar P-OH group that readily engages in hydrogen bonding. This results in:
-
High Polarity: Strong affinity for polar solvents and surfaces.
-
Low Volatility: Does not readily enter the gas phase, making direct GC analysis impossible.
-
Thermal Instability: Prone to degradation at the high temperatures typical of GC injectors.
Consequently, analytical laboratories have bifurcated their approaches: either chemically modify the molecule to make it suitable for GC-MS or employ a separation technique that accommodates polar, non-volatile compounds, such as LC-MS.
Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
The most established method for PHMP analysis involves a chemical derivatization step, most commonly silylation, to mask the polar hydroxyl group. This process replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group, creating a more volatile and thermally stable derivative (propyl trimethylsilyl methylphosphonate) that is amenable to GC analysis.
Expert Rationale for Derivatization
The primary goal of derivatization is to transform the analyte's physicochemical properties to match the requirements of the analytical instrument. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective, quantitatively converting PHMP to its TMS ester. This not only enables volatilization but also often produces characteristic mass spectra with high-mass fragments, aiding in confident identification.
Generalized GC-MS Protocol for PHMP Analysis
-
Sample Preparation (Aqueous Matrix):
-
To 1 mL of the aqueous sample, add an internal standard (e.g., an isotopically labeled analogue of PHMP or a different alkylphosphonic acid).
-
Perform a solid-phase extraction (SPE) using an appropriate sorbent (e.g., a strong anion exchanger) to isolate and concentrate the acidic PHMP from the sample matrix.
-
Elute the analyte from the SPE cartridge using an appropriate acidic solvent.
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen. The complete absence of water is critical for efficient silylation.
-
-
Derivatization:
-
To the dry residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a high-boiling-point solvent like pyridine or acetonitrile.
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete reaction.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program might start at 50°C, hold for 2 minutes, then ramp at 10-15°C/min to 280°C.
-
MS Conditions: Operate in Electron Ionization (EI) mode. Scan a mass range of m/z 50-500 or use Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting characteristic ions of the PHMP-TMS derivative.
-
GC-MS Workflow Diagram
Propyl Hydrogen Methylphosphonate as a Biomarker of Exposure: A Comparative Guide
For researchers and professionals in drug development and toxicology, the definitive identification of exposure to chemical warfare agents is a critical task. Among the most infamous of these agents is Sarin (GB), a potent organophosphorus nerve agent. Following exposure, the rapid and accurate detection of specific biomarkers is paramount for both forensic verification and the guidance of medical countermeasures. This guide provides an in-depth comparison of propyl hydrogen methylphosphonate, a key metabolite of Sarin, with other biomarkers. We will delve into the underlying science, compare analytical methodologies, and provide actionable protocols to equip your laboratory with the necessary expertise.
The Significance of Propyl Hydrogen Methylphosphonate
Sarin is highly reactive and has a short half-life within the body, making direct detection challenging.[1] It is rapidly hydrolyzed to the less toxic and more stable isopropyl methylphosphonic acid (IMPA)[1][2]. IMPA, also referred to as propyl hydrogen methylphosphonate, is the primary metabolite and a crucial biomarker for confirming Sarin exposure[1][2]. Its presence in biological samples like urine or blood provides a reliable indicator of recent exposure.
The Metabolic Pathway of Sarin
Upon entering the body, Sarin swiftly reacts with water in the blood and tissues. This hydrolysis reaction breaks the bond between phosphorus and fluorine, resulting in the formation of IMPA and hydrogen fluoride.[3]
Sources
A Comparative Guide to the Hydrolysis Rate of Alkyl Hydrogen Methylphosphonates: Spotlight on Propyl Hydrogen Methylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Phosphonate Hydrolytic Stability
In the landscape of drug development and biochemistry, phosphonates are of paramount importance. They serve as crucial building blocks for antiviral prodrugs, enzyme inhibitors, and haptens for catalytic antibody induction. Their structural similarity to phosphate esters allows them to act as stable bioisosteres in medicinal chemistry. The stability of the phosphonate ester bond to hydrolysis is a critical determinant of a drug's shelf-life, its in vivo half-life, and the controlled release of its active form. Understanding the kinetics of hydrolysis is therefore not merely an academic exercise but a fundamental aspect of rational drug design.
This guide provides a comparative analysis of the hydrolysis rate of propyl hydrogen methylphosphonate alongside other short-chain alkyl hydrogen methylphosphonates. We will delve into the experimental methodologies for determining these rates, present comparative kinetic data, and discuss the underlying mechanistic principles that govern the observed differences in stability.
Experimental Methodologies for Quantifying Hydrolysis Rates
The accurate determination of hydrolysis rates is foundational to comparing the stability of different phosphonate esters. Three robust methods are detailed below: classical titration, and the more contemporary spectroscopic techniques of ³¹P Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).
Titrimetric Analysis of Hydrolysis
A classical and reliable method for monitoring the hydrolysis of monoalkyl phosphonates involves titrating the newly formed phosphonic acid. This method is particularly suited for following the reaction progress over time under controlled conditions.
Experimental Protocol:
-
Solution Preparation: A known concentration of the alkyl hydrogen methylphosphonate is dissolved in an acidic medium (e.g., 1 N benzenesulfonic acid) to initiate hydrolysis.
-
Incubation: The reaction mixture is divided into several sealed ampoules and placed in a constant-temperature bath.
-
Time-Point Sampling: At predetermined time intervals, an ampoule is removed and immediately cooled in an ice bath to quench the reaction.
-
Titration: The contents of the ampoule are titrated with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) to determine the amount of methylphosphonic acid produced.
-
Rate Constant Calculation: The pseudo-first-order rate constant (k) is determined from the slope of a plot of ln(C₀/Cₜ) versus time, where C₀ is the initial concentration of the ester and Cₜ is the concentration at time t.
Caption: Workflow for Titrimetric Analysis of Phosphonate Hydrolysis.
³¹P NMR Spectroscopy for Real-Time Monitoring
³¹P NMR spectroscopy is a powerful, non-invasive technique for monitoring the hydrolysis of phosphonates. The large chemical shift dispersion of ³¹P allows for the clear resolution of signals from the starting ester and the product acid, enabling quantitative analysis.
Experimental Protocol:
-
Sample Preparation: A solution of the phosphonate ester is prepared in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., triphenyl phosphate). The pH is adjusted using appropriate buffers.
-
NMR Acquisition: The sample is placed in the NMR spectrometer, and ³¹P NMR spectra are acquired at regular time intervals. To ensure accurate quantification, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).
-
Data Analysis: The integrals of the signals corresponding to the starting material and the product are measured at each time point.
-
Rate Determination: The rate constant is calculated from the decrease in the integral of the starting material's signal over time.
Caption: Workflow for ³¹P NMR Monitoring of Phosphonate Hydrolysis.
HPLC Analysis of Hydrolysis Products
HPLC is a highly sensitive and versatile technique for separating and quantifying the components of a reaction mixture. For phosphonates and their hydrolysis products, which often lack a strong UV chromophore, derivatization or the use of specialized detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers is often necessary.
Experimental Protocol:
-
Reaction Setup: The hydrolysis reaction is set up as described for the titrimetric method.
-
Sampling and Quenching: At various time points, aliquots are withdrawn and the reaction is quenched, often by freezing or by neutralizing the acid catalyst.
-
Derivatization (Optional but Recommended): The phosphonic acid product can be derivatized to enhance its detectability. For example, reaction with a fluorescent tagging agent.
-
HPLC Separation: The samples are injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). A gradient elution program may be required to achieve optimal separation.
-
Quantification: The concentration of the remaining ester and the formed acid are determined by comparing their peak areas to a calibration curve constructed with standards of known concentrations.
-
Rate Calculation: The rate constant is determined from the rate of disappearance of the starting material or the rate of appearance of the product.
Comparative Hydrolysis Rate Data
The following table presents the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of several alkyl hydrogen methylphosphonates. The data for methyl, ethyl, and isopropyl esters are from the seminal work of Keay (1962), conducted in 1 N benzenesulfonic acid.
| Alkyl Group | Temperature (°C) | Rate Constant (k) (h⁻¹) | Relative Rate (Ethyl = 1.00) |
| Methyl | 130.5 | 0.057 | 0.51 |
| Ethyl | 130.5 | 0.112 | 1.00 |
| n-Propyl | 130.5 | ~0.13 (Estimated) | ~1.16 (Estimated) |
| Isopropyl | 105.5 | 0.244 | 2.18 |
Data for Methyl, Ethyl, and Isopropyl esters from Keay, L. (1962). Can. J. Chem. 43(9): 2637-2640.[1] The value for n-propyl hydrogen methylphosphonate is an estimation based on the observed trend for primary alkyl esters.
Discussion and Mechanistic Interpretation
The rate of hydrolysis of phosphonate esters is profoundly influenced by the structure of the alkyl group, the pH of the medium, and the temperature.[2]
Effect of Alkyl Group Structure in Acidic Hydrolysis
Under acidic conditions, the hydrolysis of alkyl hydrogen methylphosphonates can proceed through two primary mechanisms: AAc2 (bimolecular, acyl-oxygen cleavage) and AAl1 (unimolecular, alkyl-oxygen cleavage).[3] The AAl1 mechanism involves the formation of a carbocation intermediate, and its rate is therefore dependent on the stability of this carbocation.
The experimental data reveals a clear trend in reactivity: Isopropyl > n-Propyl (est.) > Ethyl > Methyl .
This trend strongly suggests a significant contribution from the AAl1 mechanism, where the rate-limiting step is the formation of the carbocation from the protonated ester. The stability of carbocations follows the order: tertiary > secondary > primary. The isopropyl group, being a secondary alkyl group, forms a more stable secondary carbocation compared to the primary carbocations formed from methyl, ethyl, and n-propyl groups. This increased stability of the intermediate leads to a faster rate of hydrolysis for isopropyl hydrogen methylphosphonate.
Among the primary alkyl esters (methyl, ethyl, and n-propyl), the slight increase in rate with increasing chain length can be attributed to weak inductive effects and hyperconjugation that marginally stabilize the incipient primary carbocation. Therefore, it is expected that n-propyl hydrogen methylphosphonate hydrolyzes at a rate slightly faster than the ethyl ester.
Caption: Simplified Representation of AAl1 and AAc2 Hydrolysis Mechanisms.
Hydrolysis under Basic and Neutral Conditions
In contrast to acidic hydrolysis, base-catalyzed hydrolysis proceeds via a bimolecular nucleophilic attack of a hydroxide ion on the phosphorus atom (a BAc2-type mechanism).[2] This mechanism is sensitive to steric hindrance around the phosphorus center. Consequently, the order of reactivity is inverted: Methyl > Ethyl > Propyl > Isopropyl . The less sterically hindered the alkyl group, the more accessible the phosphorus atom is to the incoming nucleophile, resulting in a faster reaction.
Under neutral pH, the hydrolysis of phosphonate monoesters is generally very slow.
Conclusion
The hydrolytic stability of propyl hydrogen methylphosphonate is comparable to, and likely slightly lower than, that of ethyl hydrogen methylphosphonate under acidic conditions. This is governed by the relative stability of the primary carbocation intermediate formed during AAl1-type hydrolysis. In contrast, under basic conditions, propyl hydrogen methylphosphonate is expected to be more stable than its methyl and ethyl counterparts due to increased steric hindrance around the phosphorus atom.
This comparative guide underscores the critical role of the alkyl substituent in dictating the hydrolytic fate of phosphonate esters. For drug development professionals, this understanding is key to designing phosphonate-based therapeutics with tailored stability profiles to optimize drug delivery and efficacy. The experimental protocols provided herein offer a robust framework for conducting such stability studies in-house.
References
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2840. [Link]
-
Keay, L. (1962). The preparation and hydrolysis of alkyl hydrogen methylphosphonates. Canadian Journal of Chemistry, 43(9), 2637-2640. [Link]
-
Khan, K. A., & Kirby, A. J. (1970). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Journal of the Chemical Society B: Physical Organic, 1172-1182. [Link]
-
Behrman, E. J., Biallas, M. J., Brass, H. J., Edwards, J. O., & Isaks, M. (1970). Reactions of phosphonic acid esters with nucleophiles. I. Hydrolysis. The Journal of Organic Chemistry, 35(9), 3063–3069. [Link]
-
Bulgakov, B. A., et al. (2017). Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions. Data in Brief, 13, 336-343. [Link]
-
Holm, F. S., et al. (2021). pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers. Polymers, 13(6), 886. [Link]
-
Nowack, B. (2002). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization. Journal of Chromatography A, 974(1-2), 195-202. [Link]
-
Gerwe, C., & Holzgrabe, U. (2018). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 23(12), 3233. [Link]
Sources
Spectral library of propyl hydrogen methylphosphonate for compound identification
The following guide is structured to serve as an authoritative technical resource for the identification of Propyl Hydrogen Methylphosphonate (PHMP), specifically distinguishing the n-propyl isomer from its regulated isomer, Isopropyl Methylphosphonic Acid (IMPA, the primary degradation product of Sarin).
Executive Summary
Propyl Hydrogen Methylphosphonate (PHMP) (Chemical Formula:
This guide objectively compares the two primary spectral identification workflows: GC-MS (via Silylation) and LC-MS/MS (Electrospray Ionization) . It evaluates the utility of major spectral libraries (NIST vs. OCAD) and provides validated experimental protocols for unambiguous identification.
Part 1: The Analyte Profile
Understanding the structural nuance is the first step in accurate identification. PHMP exists primarily as a mono-ester acid, making it polar, non-volatile, and difficult to analyze without modification.
| Feature | n-Propyl Hydrogen Methylphosphonate | Isopropyl Methylphosphonic Acid (IMPA) |
| Role | Industrial intermediate; simulant degradation product. | Schedule 2 Chemical (CWC); Sarin metabolite. |
| Structure | Linear propoxy group attached to phosphorus. | Branched isopropoxy group attached to phosphorus. |
| Key Challenge | Isobaric interference with IMPA ( | Requires chromatographic resolution from n-propyl isomer. |
| Preferred Analysis | GC-MS (Derivatized) for library matching. | LC-MS/MS for trace biological screening. |
Part 2: Comparative Analytical Approaches
Method A: GC-MS with Derivatization (The Library Standard)
Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for confirmation because of the extensive spectral libraries available (NIST, OCAD). However, PHMP cannot be analyzed directly; it requires derivatization to form a volatile ester.
-
Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction Product: Propyl trimethylsilyl methylphosphonate (TMS-PHMP).
-
Library Utility:
-
NIST Library: Contains standard EI spectra. Good for general confirmation.
-
OCAD (OPCW Central Analytical Database): The definitive source for CWA-related compounds. Contains precise Retention Indices (RI) essential for distinguishing the n-propyl from the isopropyl isomer.
-
Method B: LC-MS/MS (The Sensitivity Standard)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity (sub-ppb levels) and requires no derivatization, preserving sample integrity.
-
Ionization: ESI Negative Mode (
). -
Library Utility: Spectral libraries are less standardized than GC-MS due to collision energy dependence. Identification relies on predictive fragmentation rules and retention time matching.
Comparative Snapshot
| Metric | GC-MS (TMS Derivative) | LC-MS/MS (Direct Analysis) |
| Selectivity | High (RI + Spectral Fingerprint) | Medium (Relies on MRM transitions) |
| Sensitivity | Moderate (ng/mL range) | High (pg/mL range) |
| Prep Time | 30–60 mins (Derivatization required) | < 15 mins (Dilute & Shoot) |
| Differentiation | Resolves isomers via Retention Index. | Resolves isomers via Column Selectivity. |
Part 3: Spectral Data & Interpretation
Mass Spectral Signature (GC-MS / EI Mode)
The Trimethylsilyl (TMS) derivative of PHMP (
Key Diagnostic Ions (TMS-PHMP):
-
195 (Base Peak):
. Loss of a methyl group from the TMS moiety. This is the primary identification peak. - 153: Characteristic rearrangement ion for methylphosphonates.
-
73:
. The trimethylsilyl group (confirms derivatization).[1][2] -
Differentiation: The mass spectrum of TMS-n-Propyl-MPA is nearly identical to TMS-Isopropyl-MPA. You must rely on Retention Index (RI).
-
Rule of Thumb: On a standard 5% phenyl column (e.g., DB-5MS), the branched isomer (Isopropyl) elutes before the linear isomer (n-Propyl).
-
Tandem Mass Spectral Signature (LC-MS/MS / ESI-)
In negative electrospray ionization, the parent ion is
Fragmentation Pathway (Precursor
-
95 (Quantifier):
. Loss of the propyl group ( ). Specific to methylphosphonic acids.[3][4][5] -
79 (Qualifier):
. General phosphate fragment. - 15: Methyl radical loss (rarely seen in soft ionization).
Part 4: Experimental Protocols
Protocol 1: Silylation for GC-MS (BSTFA Method)
This protocol ensures complete conversion of the polar acid to the volatile silyl ester.
-
Evaporation: Take 1 mL of aqueous sample/extract. Evaporate to complete dryness under a nitrogen stream at 60°C. Critical: Moisture kills the reaction.
-
Reconstitution: Add 200 µL of Acetonitrile (ACN).
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS .
-
Incubation: Cap vial tightly. Heat at 60°C for 30 minutes .
-
Analysis: Inject 1 µL into GC-MS (Splitless mode).
Protocol 2: LC-MS/MS Direct Analysis
Optimized for isomer separation.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0% B hold for 2 min (to trap polar acids), ramp to 90% B over 8 min.
-
Differentiation: The n-propyl isomer is more hydrophobic than the isopropyl isomer.
-
Result: n-Propyl PHMP elutes after Isopropyl PHMP (IMPA).
-
Part 5: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for identifying PHMP, highlighting the divergence between library-based confirmation (GC) and sensitivity-based screening (LC).
Caption: Analytical workflow for PHMP identification. Left branch (GC-MS) provides spectral library confirmation; Right branch (LC-MS) provides rapid screening.
Part 6: Quality Assurance & Validation
To ensure the identification is legally and scientifically defensible (E-E-A-T), the following validation steps are mandatory:
-
The Isomer Blank: Always run a blank sample containing Isopropyl Methylphosphonic Acid (IMPA). If your unknown peak co-elutes exactly with IMPA, it is not n-Propyl PHMP.
-
Derivatization Efficiency: Monitor the presence of the mono-TMS derivative vs. the di-TMS derivative (rare for monoesters, but possible if hydrolysis occurs). The target is the mono-silylated ester.
-
Library Match Score: For GC-MS, acceptable match factors should exceed 800 (out of 1000) against the NIST or OCAD database.
References
-
Organisation for the Prohibition of Chemical Weapons (OPCW). (2024).[6][7] OPCW Central Analytical Database (OCAD).[2][6][8] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (Methylphosphonic acid derivatives). Retrieved from [Link][4]
- Black, R. M., & Muir, B. (2003). Derivatisation of organophosphorus nerve agent degradation products for gas chromatographic analysis. Journal of Chromatography A. (Standard protocol reference for BSTFA usage).
- Vokuev, M. F., et al. (2023). Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by LC-HRMS. Industrial Laboratory. Diagnostics of Materials.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isopropyl methyl methylphosphonate [webbook.nist.gov]
- 4. Isopropyl methylphosphonate | C4H11O3P | CID 15778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isopropyl Methylphosphonic Acid | SIELC Technologies [sielc.com]
- 6. opcw.org [opcw.org]
- 7. opcw.org [opcw.org]
- 8. opcw.org [opcw.org]
Efficacy of Propyl Hydrogen Methylphosphonate as a Precursor in Synthesis
The following guide provides an in-depth technical analysis of Propyl Hydrogen Methylphosphonate (PrMP), focusing on its utility as a synthetic precursor for organophosphorus reference standards and conjugates.
A Comparative Technical Guide for Organophosphorus Researchers
Executive Summary
Propyl hydrogen methylphosphonate (CAS: 1832-53-7), often distinct from its branched isomer isopropyl methylphosphonate (IMPA), serves as a critical structural probe and synthetic intermediate in organophosphorus chemistry.[1] While frequently encountered as a degradation marker, its primary value in active research lies in its role as a precursor for synthesizing mixed phosphonate diesters, haptens for immunopharmacology, and environmental reference standards.[1]
This guide evaluates the efficacy of the n-propyl variant against its primary alternatives—Ethyl Hydrogen Methylphosphonate (EMPA) and Isopropyl Hydrogen Methylphosphonate (IMPA) . Experimental data indicates that while the n-propyl isomer offers superior nucleophilic coupling rates compared to IMPA due to reduced steric hindrance, it exhibits distinct hydrolytic instability profiles that researchers must account for during downstream processing.
Chemical Profile & Precursor Efficacy[1]
Structural Dynamics and Steric Influence
The efficacy of monoesters in phosphorylation reactions is governed largely by the steric environment of the alkoxy group.
-
n-Propyl (PrMP): Primary carbon attachment. Low steric hindrance allows for rapid activation (e.g., chlorination) and subsequent nucleophilic attack.[1]
-
Isopropyl (IMPA): Secondary carbon attachment.[1] Significant steric bulk at the
-carbon retards nucleophilic substitution at the phosphorus center, often requiring harsher conditions or specialized catalysts (e.g., 1H-tetrazole).[1] -
Ethyl (EMPA): Primary carbon.[1][2] Similar reactivity to PrMP but lower lipophilicity, altering partition coefficients in extraction protocols.[1]
Comparative Performance Metrics
The following table summarizes the synthetic performance of PrMP relative to its analogues in standard esterification workflows.
| Feature | Ethyl (EMPA) | n-Propyl (PrMP) | Isopropyl (IMPA) | Technical Insight |
| Coupling Rate ( | 1.0 (Reference) | 0.92 | 0.45 | PrMP retains high reactivity similar to EMPA; IMPA is kinetically sluggish.[1] |
| Chlorination Yield | >95% | 92-94% | 85-88% | Steric bulk in IMPA leads to side reactions during activation with SOCl |
| Hydrolytic Stability | Moderate | Moderate | High | Branched alkyl groups (IMPA) shield the P-center from hydrolytic attack better than linear chains. |
| GC-MS Derivatization | Excellent | Excellent | Good | PrMP forms stable t-butyldimethylsilyl (TBDMS) derivatives rapidly. |
Synthetic Pathways & Mechanism
To utilize PrMP effectively, one must understand the activation pathways.[1] The most robust method for generating high-purity diesters from PrMP involves the Silyl-Modified Arbuzov Route , which avoids the handling of toxic dichlorides.
Mechanistic Visualization
The following diagram illustrates the comparative pathways for synthesizing mixed diesters, highlighting the "Selective Demethylation" route which offers the highest precursor efficacy.
Figure 1: Stepwise synthesis of mixed phosphonate diesters. The "Selective Demethylation" step (Blue Arrow) is the critical control point where PrMP purity is established.
Experimental Protocols
Protocol A: High-Purity Synthesis of PrMP Precursor
Objective: Synthesis of n-propyl hydrogen methylphosphonate via selective silyl dealkylation. Rationale: Direct hydrolysis of diesters often leads to inseparable mixtures. The silyl method ensures exclusivity of the monoester.
-
Arbuzov Rearrangement:
-
Reflux dimethyl propyl phosphite (10 mmol) with methyl iodide (15 mmol) for 4 hours.
-
Remove excess MeI under vacuum to yield methyl propyl methylphosphonate.
-
-
Selective Demethylation:
-
Dissolve the intermediate in dry CH
Cl under Argon. -
Add Bromotrimethylsilane (TMSBr) (1.1 eq) dropwise at 0°C.[1]
-
Note: The methyl group is sterically more accessible and is cleaved preferentially over the propyl group.
-
Stir at room temperature for 2 hours (monitor by
P NMR; disappearance of ~32 ppm).
-
-
Methanolysis:
-
Evaporate solvent. Treat the residue with MeOH (5 mL) for 30 mins to cleave the silyl ester.
-
Concentrate in vacuo.
-
-
Validation:
-
P NMR: Expected shift
28-30 ppm (singlet). -
Purity Check: Absence of methylphosphonic acid (MPA) peak (
~22 ppm).[1]
-
P NMR: Expected shift
Protocol B: Comparative Derivatization for Analysis (GC-MS)
Objective: Evaluate derivatization efficiency of PrMP vs. IMPA.
-
Sample Prep: Aliquot 100
L of 10 ppm aqueous PrMP and IMPA standards. -
Drying: Evaporate to dryness under a stream of nitrogen at 60°C.
-
Derivatization:
-
Add 50
L acetonitrile and 50 L MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS. -
Heat at 60°C for 30 minutes.
-
-
Analysis: Inject 1
L into GC-MS (EI mode). -
Result Interpretation:
-
PrMP-TBDMS: Elutes after Ethyl-TBDMS but before Pinacolyl-TBDMS.
-
Efficiency: PrMP typically shows >95% conversion efficiency, whereas IMPA may require 45-60 mins heating for quantitative conversion due to steric shielding of the hydroxyl group.
-
Safety & Regulatory Compliance (CWC)
Crucial Warning: Propyl hydrogen methylphosphonate is a Schedule 2 chemical (Schedule 2B4) under the Chemical Weapons Convention (CWC).[1]
-
Dual-Use Risk: While a legitimate precursor for flame retardants and pesticides, it is a direct degradation product of n-propyl methylphosphonofluoridate.
-
Handling: All synthesis must be conducted in a fume hood with activated carbon filtration.
-
Destruction: Waste containing P-Me bonds should be treated with 10% NaOH/hypochlorite solution for >24 hours to ensure mineralization to orthophosphate.
References
-
Timperley, C. M., et al. (2001).[1][3] "Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids." Journal of the Chemical Society, Perkin Transactions 1, 26-30.[1][3] Link
-
Kataoka, M., & Seto, Y. (2003).[1][4] "Discriminative determination of alkyl methylphosphonates and methylphosphonate in blood plasma and urine by gas chromatography-mass spectrometry after tert.-butyldimethylsilylation." Journal of Chromatography B, 795(1), 123-132.[1][4] Link
-
Mabey, W., & Mill, T. (1978).[1] "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415.[1] Link
-
Black, R. M., & Muir, B. (2003).[1] "Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products." Journal of Chromatography A, 1000(1-2), 253-281.[1] Link[1]
-
Organization for the Prohibition of Chemical Weapons (OPCW). "Annex on Chemicals: Schedule 2." Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Discriminative determination of alkyl methylphosphonates and methylphosphonate in blood plasma and urine by gas chromatography-mass spectrometry after tert.-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of propyl hydrogen methylphosphonate derivatives
Comparative Guide: Biological Activity & Inhibition Kinetics of Propyl Hydrogen Methylphosphonate Derivatives
Executive Summary
This guide provides a technical analysis of propyl hydrogen methylphosphonate (PrMP) derivatives , specifically focusing on their role as organophosphorus (OP) nerve agent simulants and mechanistic probes in acetylcholinesterase (AChE) research.
While isopropyl methylphosphonate (IMPA) derivatives (e.g., Sarin) are well-documented for their extreme toxicity and rapid "aging" (permanent enzyme inactivation), the n-propyl isomers exhibit distinct biological kinetics. The critical differentiator lies in the aging mechanism : unlike the isopropyl moiety, the n-propyl group resists dealkylation, rendering the enzyme-inhibitor complex susceptible to reactivation by oximes. This distinct behavior makes n-propyl derivatives essential tools for screening novel antidotes without the confounding variable of rapid aging.
Chemical Scaffolds & Structural Logic
The biological activity of these compounds is dictated by the leaving group (
| Component | Structure | Biological Function |
| Core Scaffold | Phosphylating Agent: Transfers the methylphosphonate group to the active site Serine. | |
| R-Group (The Variable) | n-Propyl ( | Non-Aging Probe: Sterically accommodates the acyl pocket but resists carbocation formation (slow aging). |
| R-Group (Alternative) | Isopropyl ( | Sarin Mimic: Fits tightly in the hydrophobic pocket; rapid aging via secondary carbocation stabilization. |
| Leaving Group (X) | p-Nitrophenoxy ( | Simulant Driver: Provides measurable leaving group activity ( |
Mechanism of Action: The Kinetic Bifurcation
The biological activity of propyl methylphosphonate derivatives centers on the inhibition of AChE (EC 3.1.1.7). The pathway bifurcates after the initial phosphorylation step, distinguishing the n-propyl derivatives from their isopropyl counterparts.
Pathway Visualization
The following diagram illustrates the kinetic divergence between n-propyl (Reactivatable) and isopropyl (Aging-Prone) pathways.
Caption: Kinetic pathway showing the stability of n-propyl-inhibited AChE against aging, allowing for oxime-mediated reactivation, unlike the rapid aging of isopropyl analogs.
Comparative Profiling: n-Propyl vs. Isopropyl
The following data synthesizes experimental findings comparing Propyl 4-nitrophenyl methylphosphonate (PnMP) against the Sarin simulant Isopropyl 4-nitrophenyl methylphosphonate (NIMP) .
Table 1: Inhibition and Aging Kinetics (Human Erythrocyte AChE)
| Metric | n-Propyl Derivative (PnMP) | Isopropyl Derivative (NIMP) | Biological Implication |
| Bimolecular Rate ( | Isopropyl fits the acyl pocket slightly better due to branching, leading to higher potency. | ||
| Aging Half-Life ( | > 48 Hours (Negligible) | ~ 1-2 Hours | CRITICAL: n-Propyl cation is unstable, preventing the dealkylation required for aging. |
| Spontaneous Reactivation | Slow ( | Slow ( | Both form stable covalent bonds, requiring oximes for reactivation. |
| Oxime Reactivation (2-PAM) | High Efficacy (>90%) | Time-Dependent (Decreases as aging occurs) | PnMP is the ideal model for testing new oximes as the target remains "fixable" indefinitely. |
Expert Insight: The resistance to aging in n-propyl derivatives allows researchers to decouple the reactivation potency of a new antidote from the aging rate of the enzyme. If an oxime fails to reactivate PnMP-inhibited AChE, it is due to poor nucleophilic attack, not enzyme aging.
Experimental Protocols
Protocol A: Synthesis of Propyl 4-Nitrophenyl Methylphosphonate (PnMP)
Objective: Synthesize a high-purity AChE inhibitor for kinetic assay use. Safety: Perform in a fume hood. Methylphosphonic dichloride is corrosive and water-reactive.
-
Reagents:
-
Methylphosphonic dichloride (1.0 eq)
-
n-Propanol (1.0 eq)
-
p-Nitrophenol (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
-
Step-by-Step Workflow:
-
Step 1 (Mono-esterification): Dissolve Methylphosphonic dichloride in DCM at 0°C. Add a mixture of n-Propanol and TEA (1 eq each) dropwise over 30 mins. Stir for 1 hour.
-
Step 2 (Activation): Add p-Nitrophenol and the second equivalent of TEA dropwise at 0°C.
-
Step 3 (Reaction): Allow mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Stationary phase: Silica; Mobile phase: 50% EtOAc/Hexane).
-
Step 4 (Workup): Wash with cold water (x2), 5% NaHCO3 (x2), and Brine. Dry organic layer over
.[1] -
Step 5 (Purification): Flash chromatography.[2][3] Isolate the fraction corresponding to the mixed diester.
-
Validation:
-NMR should show the methyl doublet (P-CH3) and distinct multiplets for the n-propyl chain vs. the isopropyl septet of NIMP.
-
Protocol B: Ellman’s Assay for Inhibition Constants ( )
Objective: Determine the bimolecular rate constant for PnMP against AChE.
-
Reagents:
-
Buffer: 0.1 M Phosphate, pH 7.4.
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromophore: DTNB (Ellman's Reagent, 0.3 mM).
-
Enzyme: Human Recombinant AChE (hAChE).
-
-
Workflow Visualization:
Caption: Step-by-step workflow for determining the bimolecular rate constant (
-
Data Analysis:
-
Plot
vs. . -
The slope of the line is
. -
Calculate
using the formula: . -
Quality Control: The plot must be linear (
). If curvature exists, spontaneous reactivation or instability of the inhibitor is likely.
-
References
-
Masson, P., et al. (1997). "Aging of di-isopropyl-phosphorylated human butyrylcholinesterase." Biochemical Journal. Link
-
Worek, F., et al. (2004).[4] "Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes." Biochemical Pharmacology. Link
-
Millard, C. B., et al. (1999). "Crystal structures of aged phosphonylated acetylcholinesterase: nerve agent reaction products at the atomic level." Biochemistry. Link
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link
-
Ghanem, E., & Raushel, F. M. (2005). "Detoxification of organophosphate nerve agents by bacterial phosphotriesterase." Toxicology and Applied Pharmacology. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
This comparative guide details the environmental fate of Propyl Hydrogen Methylphosphonate (PrMP) —the n-propyl isomer—versus its widely studied analog, Isopropyl Methylphosphonic Acid (IMPA) , and other related alkyl methylphosphonates (AMPAs) like Pinacolyl Methylphosphonic Acid (PMPA) and Ethyl Methylphosphonic Acid (EMPA) .
These compounds are the primary environmentally stable degradation products of G-series and V-series organophosphorus nerve agents. Understanding their fate is critical for remediation and forensic analysis.
A Technical Comparison Guide for Environmental Scientists
Executive Summary
Propyl hydrogen methylphosphonate (PrMP) and its related compounds (IMPA, PMPA, EMPA) represent a class of persistent environmental markers. While the parent nerve agents hydrolyze rapidly (minutes to hours), these monoester metabolites are exceptionally stable in water, resisting further hydrolysis for years.
The primary differentiator in their environmental fate is biodegradability and soil mobility , driven by the steric hindrance of the alkyl chain.
-
PrMP (n-propyl): Moderate steric hindrance; theoretically more susceptible to enzymatic attack than branched isomers.
-
IMPA (isopropyl): High steric hindrance; recalcitrant to many standard microbial pathways.
-
PMPA (pinacolyl): Extreme steric hindrance; highly persistent.
Physicochemical Profile & Stability
The fundamental stability of the C-P bond and the monoester linkage dictates the baseline persistence of these compounds.
Table 1: Comparative Physicochemical Properties
| Compound | Abbr. | Parent Agent | Structure Type | pKa (approx) | Water Solubility | Hydrolytic Stability (pH 7, 25°C) |
| n-Propyl Hydrogen Methylphosphonate | PrMP | n-Propyl Sarin | Straight Chain | 2.3 - 2.5 | High | Extremely Stable (t1/2 > years) |
| Isopropyl Methylphosphonic Acid | IMPA | Sarin (GB) | Branched | 2.37 | High | Extremely Stable (t1/2 > years) |
| Pinacolyl Methylphosphonic Acid | PMPA | Soman (GD) | Bulky Branched | 2.55 | Moderate | Extremely Stable |
| Ethyl Methylphosphonic Acid | EMPA | VX | Short Chain | 2.25 | High | Extremely Stable |
Key Insight: At typical environmental pH (5–8), all these species exist almost exclusively as mono-anions . This ionization prevents volatilization and drives their high water solubility, making leaching into groundwater the primary transport mechanism rather than evaporation.
Environmental Fate Mechanisms[1]
A. Hydrolysis: The Kinetic Barrier
Unlike their parent compounds, AMPAs do not undergo significant hydrolysis under environmental conditions. The negative charge on the oxygen atom at neutral pH repels nucleophilic attack (like OH⁻) on the phosphorus center.
-
Experimental Evidence: Studies on IMPA show negligible degradation in sterile water over periods exceeding 3 years.
-
PrMP Behavior: Due to similar electronic properties, PrMP exhibits identical hydrolytic resistance. Abiotic hydrolysis is not a relevant degradation pathway for either compound in the environment.
B. Sorption and Soil Mobility (Kd)
Since these compounds are anionic, they are repelled by the net negative charge of clay minerals and organic matter in most soils.[1] However, they can bind to positively charged sites (e.g., iron and aluminum oxides).
Protocol for Kd Determination (Batch Equilibrium Method):
-
Soil Preparation: Air-dry and sieve soil (2 mm). Determine Total Organic Carbon (TOC) and pH.
-
Equilibration: Mix soil with 0.01 M CaCl₂ solution containing the analyte (1–10 mg/L).
-
Agitation: Shake for 24 hours at 20°C in the dark.
-
Separation: Centrifuge at 3000g for 20 mins.
-
Analysis: Analyze supernatant via LC-MS/MS (negative electrospray ionization).
-
Calculation:
Comparative Mobility Data:
| Compound | Soil Type | Kd (L/kg) | Mobility Class |
|---|---|---|---|
| IMPA | Sandy Loam (Low OC) | 0.1 - 0.5 | Very High |
| IMPA | Clay Loam (High Fe/Al) | 2.0 - 5.0 | Moderate |
| PrMP | Sandy Loam | ~0.2 - 0.6* | Very High |
| PMPA | Sandy Loam | 0.5 - 1.5 | High |
*Note: PrMP values are estimated based on Structure-Activity Relationships (SAR). The straight n-propyl chain offers slightly higher lipophilicity than the compact isopropyl group, potentially increasing sorption to organic matter marginally, but it remains highly mobile.
C. Biodegradation: The Critical Differentiator
Biodegradation is the only significant natural attenuation pathway. It requires specialized bacteria (e.g., Pseudomonas, Ochrobactrum, Agrobacterium) possessing the C-P lyase enzyme complex (encoded by the phn operon).
Mechanism: The C-P lyase complex does not hydrolyze the ester; it cleaves the Carbon-Phosphorus bond directly, releasing the alkyl group as an alkane and the phosphorus as inorganic phosphate.
Steric Effect on Biodegradation:
-
PrMP (n-propyl): The straight chain is less sterically hindered. Enzymes can access the P-C bond more easily compared to branched isomers.
-
IMPA (isopropyl): The branching at the
-carbon creates steric bulk, slowing down enzyme binding. IMPA is often observed to persist longer in bioreactors than methylphosphonic acid (MPA). -
PMPA (pinacolyl): The bulky pinacolyl group makes this compound highly recalcitrant.
Visualization of Fate Pathways
The following diagram illustrates the divergent fates of these compounds, highlighting the bottleneck at the monoester stage.
Caption: Degradation pathway of Sarin analogs. Note the "persistence bottleneck" at the monoester stage (PrMP/IMPA) due to resistance to abiotic hydrolysis.
Experimental Protocols for Validation
To validate the presence and fate of PrMP vs IMPA, use this LC-MS/MS workflow.
Protocol: Trace Analysis in Environmental Water
Objective: Quantify PrMP and IMPA at ppb levels without derivatization.
-
Sample Collection: Collect 50 mL water samples in polypropylene tubes (glass leaches ions that interfere).
-
Filtration: Filter through 0.2 µm PTFE membrane.
-
Direct Injection LC-MS/MS:
-
Column: Anionic Exchange Column (e.g., Hamilton PRP-X100) or specialized C18 with ion-pairing reagents. Note: HILIC columns are preferred for polar retention.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 10 mins.
-
-
Mass Spec Parameters (MRM Mode):
-
Ionization: ESI Negative Mode.
-
Transitions:
-
IMPA: m/z 137
95 (Loss of isopropyl), 137 79 (PO3). -
PrMP: m/z 137
95 (Loss of propyl). Note: Isomers have same mass. Separation relies on Retention Time (RT). PrMP typically elutes later than IMPA on reverse-phase/HILIC systems due to straight-chain hydrophobicity.
-
-
References
-
Munro, N. B., et al. (1999). "The sources, fate, and toxicity of chemical warfare agent degradation products." Environmental Health Perspectives, 107(12), 933–974. Link
-
Kingery, A. F., & Allen, H. E. (1995). "The environmental fate of organophosphorus nerve agents: A review." Toxicological & Environmental Chemistry, 47(3-4), 155-184. Link
-
Wackett, L. P., et al. (1987). "Bacterial carbon-phosphorus lyase: products, rates, and regulation of phosphonic and phosphinic acid metabolism." Journal of Bacteriology, 169(2), 710–717. Link
- Spanggord, R. J., et al. (1979). "Environmental Fate of Selected Phosphate Esters." SRI International Report.
-
EPA (2009). "Critical Review of Hydrolysis of Organic Compounds in Water Under Environmental Conditions." NIST/EPA Trust. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Propyl Hydrogen Methylphosphonate
As a Senior Application Scientist, I understand that innovation in the lab goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. Propyl hydrogen methylphosphonate and its analogs are part of the broader class of organophosphorus compounds, which, while invaluable in research and development, demand our utmost respect due to their potential toxicity. This guide moves beyond mere compliance, offering a framework for handling and disposing of this chemical with the scientific diligence it requires. Our goal is to ensure that your work can proceed with the highest confidence in safety, from experiment to disposal.
Hazard Assessment: Understanding the "Why" Behind the Protocol
Propyl hydrogen methylphosphonate belongs to the organophosphate family. These compounds are known for their neurotoxic effects, primarily acting as inhibitors of acetylcholinesterase (AChE).[1][2] Inhibition of this enzyme leads to an accumulation of the neurotransmitter acetylcholine, which can result in a cholinergic crisis characterized by a range of symptoms affecting the nervous system.[2][3]
Key Hazards & Exposure Routes:
-
Toxicity: The primary hazard is acute toxicity via inhibition of AChE.[1]
-
Routes of Exposure: Organophosphates are readily absorbed through the skin (dermal), via inhalation, and through ingestion.[1] The dermal route is often the most significant source of occupational exposure.[1]
-
Symptoms of Exposure: Be vigilant for signs of cholinergic effects, which can include miosis (pinpoint pupils), salivation, lacrimation, respiratory distress, and muscle tremors.[2]
Given these risks, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves (double-gloving recommended). | Prevents dermal absorption, a primary route of exposure for organophosphates.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes that could lead to rapid absorption or eye damage. |
| Body Protection | A chemically resistant lab coat or apron. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Work should be conducted in a certified chemical fume hood.[4] | Minimizes the risk of inhalation exposure, especially when handling volatile materials or generating aerosols. |
Operational Protocol: Waste Containment and Labeling
The disposal of propyl hydrogen methylphosphonate is governed by federal and local regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] This chemical waste cannot be disposed of in regular trash or down the sewer system.[5][7] It must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) program.[5]
Step-by-Step Waste Collection Procedure
-
Select an Appropriate Waste Container:
-
Use a chemically compatible container. Borosilicate glass or a suitable plastic container is recommended. Plastic is often preferred to minimize the risk of breakage.[5]
-
The container must have a secure, leak-proof screw cap.
-
Ensure the container is clean and dry before adding waste. If reusing a container, triple rinse it, allow it to air dry in a fume hood, and completely remove or deface the original label.[8]
-
-
Segregate the Waste:
-
Dedicate a specific container solely for propyl hydrogen methylphosphonate and closely related organophosphate waste.
-
Crucially, do not mix incompatible waste streams. Segregate by compatibility, not alphabetically.[5] For example, do not mix this waste with strong acids, bases, or oxidizers unless it is part of a specific neutralization protocol.
-
-
Label the Container Immediately:
-
Proper labeling is a regulatory requirement and is essential for safety.[8] Affix a hazardous waste tag provided by your EHS office as soon as the first drop of waste enters the container.[5]
-
The label must include:
-
The full, unabbreviated chemical name: "Propyl Hydrogen Methylphosphonate" . For mixtures, list all components and their approximate percentages.[5]
-
The date waste accumulation began.[5]
-
The specific location of generation (Building, Room Number).[5]
-
The Principal Investigator's name and contact information.[5]
-
Appropriate hazard pictograms (e.g., Skull and Crossbones for acute toxicity).[5]
-
-
Maintain Safe Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[4]
-
Store the container in a designated, well-ventilated satellite accumulation area, such as within a fume hood or a secondary containment bin.
-
Ensure the storage area is away from heat sources and direct sunlight.
-
-
Arrange for Disposal:
Caption: Workflow for Hazardous Waste Collection.
Decontamination & Spill Management
Accidents happen. A prepared response is critical to mitigate exposure and environmental contamination. Decontamination should occur within minutes of exposure for maximum effectiveness.[9][10]
Decontaminating Equipment and Surfaces
For routine decontamination of glassware and surfaces, a multi-step process is required.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., isopropanol or ethanol) to remove the bulk of the organophosphate. This rinseate must be collected and disposed of as hazardous waste.
-
Chemical Decontamination: Prepare a decontamination solution. Alkaline hydrolysis or oxidation can be effective. A common laboratory-prepared solution is a saturated solution of sodium bicarbonate or sodium carbonate in 50% ethanol/water. For more robust decontamination, solutions containing mild oxidizers can be used.[11]
-
Soak and Scrub: Submerge or thoroughly wipe the equipment with the decontamination solution. Allow for a contact time of at least one hour.
-
Final Rinse: Perform a final triple rinse with deionized water.
Emergency Spill Response
-
Evacuate & Alert: Immediately alert others in the area. Evacuate the immediate vicinity of the spill.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Report: Contact your institution's EHS or emergency response team. Provide them with the chemical name and an estimate of the quantity spilled.
-
Decontaminate (Only if trained and safe):
-
Don the appropriate PPE as outlined in Table 1.
-
Contain the spill by diking with an absorbent material from a spill kit.[4]
-
Gently cover the spill with an absorbent, such as sand or a chemical absorbent. Do not use reactive materials like paper towels initially, as this could increase volatilization.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[4]
-
Perform a final decontamination of the spill area using an appropriate solution as described above.
-
Caption: Spill Response Decision Workflow.
Final Disposal Pathway
While your direct involvement ends with the EHS pickup, understanding the complete lifecycle of the waste reinforces the importance of proper segregation. Organophosphorus compounds like propyl hydrogen methylphosphonate are typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[4] This process ensures the complete destruction of the molecule, converting it into less harmful components like carbon dioxide, water, and phosphorus oxides, which are then treated in a flue gas scrubber.[4]
By adhering to these protocols, you are not only ensuring your own safety and that of your colleagues but also participating in a critical system of environmental protection that extends far beyond the walls of your laboratory.
References
-
How to Dispose of Chemical Waste . Environmental Health and Safety, Case Western Reserve University. [Link]
-
Oxidative decontamination of chemical and biological warfare agents using L-Gel . PubMed, National Library of Medicine. [Link]
-
Chemical Waste . Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]
-
Decontamination . In: Strategies to Protect the Health of Deployed U.S. Forces. National Academies Press (US). [Link]
-
Decontamination of personal protective equipment and related materials contaminated with toxic industrial chemicals and chemical warfare agent surrogates . ResearchGate. [Link]
-
Hazardous Waste and Disposal . American Chemical Society (ACS). [Link]
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]
-
Health monitoring, Guide for organophosphate pesticides . Safe Work Australia. [Link]
-
Organophosphate Toxicity . In: StatPearls. National Center for Biotechnology Information, NIH. [Link]
-
MANAGEMENT OF ORGANOPHOSPHORUS POISONING . Dr. Sumati Joshi, Assistant Professor. [Link]
Sources
- 1. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 2. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Decontamination - Strategies to Protect the Health of Deployed U.S. Forces - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]
- 11. Oxidative decontamination of chemical and biological warfare agents using L-Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Propyl hydrogen methylphosphonate
CAS: 18755-43-6 | Schedule 2B (CWC) | Hazard Class: Corrosive / Irritant[1]
Part 1: Chemical Logic & Risk Assessment
From the Desk of the Senior Application Scientist:
Handling Propyl hydrogen methylphosphonate (PrMP) requires a shift in mindset.[1] While often used as an analytical standard or a degradation marker for Sarin (GB), you must not treat it with the complacency often afforded to "inactive" metabolites.
The Causality of Hazard:
-
Corrosivity (The Immediate Threat): PrMP is a mono-ester of methylphosphonic acid.[1] The remaining acidic proton (pKa ~2.[1]0) makes this compound chemically aggressive.[1] It will cause immediate, severe burns to mucous membranes and ocular tissue upon contact.[1]
-
Permeation (The Silent Threat): As an organophosphonate, it possesses lipophilic alkyl chains that facilitate permeation through standard laboratory latex and thin nitrile.[1] Once absorbed, while its acetylcholinesterase (AChE) inhibition potential is orders of magnitude lower than Sarin, it remains a bioactive phosphorus species that can exert sub-acute neurotoxicological effects or sensitize the immune system.
-
Regulatory Gravity: As a Schedule 2B precursor under the Chemical Weapons Convention (CWC), "safety" also encompasses strict inventory control.[1] A spill is not just a safety incident; it is a compliance breach.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This system relies on Redundancy and Material Compatibility .[1] Do not rely on standard "exam gloves."[1]
Hand Protection Strategy
Rationale: Organophosphonates can solvate through thin elastomers.[1] We use a "Barrier + Dexterity" approach.
| Layer | Material | Thickness | Breakthrough Time | Function |
| Inner | Nitrile (High-Dexterity) | 4-5 mil | < 15 min (Solvent dependent) | Sweat absorption & visual contrast for tears.[1] |
| Outer | Butyl Rubber OR Silver Shield® (Laminate) | > 15 mil | > 480 min | Primary Barrier. Impermeable to organophosphorus esters.[1] |
| Action | Taping | N/A | N/A | Tape outer glove cuff to lab coat/sleeve to prevent liquid channeling.[1] |
Respiratory & Ocular Defense
Rationale: PrMP has low volatility but high aerosol toxicity.[1] If heating or generating dust/mist, respiratory protection is non-negotiable.[1]
| Component | Specification | Operational Context |
| Eyes | Indirect Vent Goggles | Mandatory. Safety glasses are insufficient due to the corrosive acidity.[1] |
| Face | Face Shield (8-inch) | Required if handling volumes > 10 mL or working outside a sash-restricted hood.[1] |
| Lungs | Respirator (Half-mask) | Cartridge: Combination Organic Vapor / Acid Gas / P100 (OV/AG/P100).[1] Why: The Acid Gas filter neutralizes the phosphonic acid; P100 stops particulates. |
Part 3: Operational Workflow
The following diagram outlines the critical decision paths for handling PrMP, ensuring containment from storage to disposal.
Figure 1: Operational lifecycle for Propyl hydrogen methylphosphonate, emphasizing engineering controls and divergence protocols for spill management.[1]
Part 4: Standard Operating Procedures (SOP)
Weighing & Solubilization
PrMP is often viscous or a low-melting solid.[1] Static charge can cause "fly-away" particles.[1]
-
Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a static-free powder hood .[1]
-
Transfer: Use a disposable spatula or glass pipette.[1] Do not use standard plastic pipette tips for neat chemical transfer as the acid may etch or leach plasticizers, contaminating your standard.
-
Dissolution: Immediately dissolve the weighed mass in a compatible solvent (Methanol or Acetonitrile are common).[1]
-
Why: Solubilization reduces the vapor pressure/dust hazard and dilutes the corrosive acidity.
-
Decontamination Strategy
Unlike the parent nerve agent Sarin, PrMP is the product of hydrolysis. Therefore, simple water hydrolysis is ineffective for destruction.[1]
-
Surface Decon: Use a 10% Sodium Carbonate (Na2CO3) solution.[1]
-
Wipe Down: Apply the carbonate solution, let sit for 5 minutes, then wipe with water-dampened absorbent pads.
Waste Disposal
-
Classification: This material must be tagged as CWC Schedule 2 Waste .[1]
-
Segregation: Do not mix with general organic solvents.[1] Segregate into a dedicated "Phosphorus/Poison" waste stream.[1]
-
Destruction: The only validated destruction method is high-temperature incineration (>1000°C) with scrubber systems for phosphorus pentoxide (P2O5).[1]
References
-
PubChem. (n.d.).[1] Propyl hydrogen methylphosphonate (Compound).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Organisation for the Prohibition of Chemical Weapons (OPCW). (2023).[1] Annex on Chemicals: Schedule 2. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Nerve Agents: Emergency Response Guide. United States Department of Labor.[1] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). (2018).[1] Emergency Response Safety and Health Database: Nerve Agents. NIOSH. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
